molecular formula C23H29FN2O2 B1163291 5-fluoro APINAC

5-fluoro APINAC

カタログ番号: B1163291
分子量: 384.5
InChIキー: FOBFXVSQNAVUMG-XHICYHHKSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-fluoro APINAC is a synthetic compound of significant interest in preclinical research, particularly as a fluorinated analog of the synthetic cannabinoid APINAC. It is structurally characterized by an indazole core substituted with a 5-fluoropentyl chain and an adamantane carboxlate group. Scientific investigation into related 5F-APINAC compounds has shown them to be potent agonists of the CB1 and CB2 cannabinoid receptors . Studies on similar synthetic cannabinoids indicate their utility in research focused on neurotransmission. For instance, in vitro and in vivo models, such as zebrafish embryos, have been used to study the metabolomic alterations induced by exposure to these substances. Research has demonstrated that such exposures can lead to significant changes in metabolites associated with key neurotransmitter systems, including the gamma-aminobutyric acid (GABA)/glutamic acid, dopaminergic, and cholinergic systems . Furthermore, long-term exposure studies in model organisms have been conducted to assess potential embryotoxicity and teratogenic effects, contributing to the safety profiling of this class of compounds . This compound is provided exclusively for research purposes in laboratory settings.

特性

分子式

C23H29FN2O2

分子量

384.5

InChI

InChI=1S/C23H29FN2O2/c24-8-4-1-5-9-26-20-7-3-2-6-19(20)21(25-26)22(27)28-23-13-16-10-17(14-23)12-18(11-16)15-23/h2-3,6-7,16-18H,1,4-5,8-15H2/t16-,17+,18-,23?

InChIキー

FOBFXVSQNAVUMG-XHICYHHKSA-N

SMILES

O=C(OC12C[C@H](C[C@H](C2)C3)C[C@H]3C1)C4=NN(CCCCCF)C5=C4C=CC=C5

同義語

5-fluoro AKB57

製品の起源

United States
Foundational & Exploratory

Structural Elucidation, Metabolic Profiling, and Pharmacodynamics of 5-Fluoro APINAC: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rapid proliferation of synthetic cannabinoid receptor agonists (SCRAs) necessitates rigorous analytical and pharmacological profiling to understand their toxicological mechanisms. 5-fluoro APINAC (also known as 5F-AKB57) is a highly potent, novel SCRA that has emerged in forensic and clinical toxicology. Unlike traditional phytocannabinoids, 5F-APINAC exhibits extreme binding affinity for the CB1 receptor, triggering profound neurometabolic disruptions. This whitepaper provides a deep-dive technical analysis of its chemical architecture, pharmacokinetic biotransformation, and the self-validating analytical methodologies required for its isolation and quantification in biological matrices.

Chemical Architecture & Physicochemical Properties

The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) classifies SCRA architecture into four distinct structural elements: the core, linker, linked group, and tail[1].

5F-APINAC is structurally defined by the following components:

  • Core: A 1H-indazole ring.

  • Linker: A carboxylate ester. Expert Insight: This is a critical structural distinction. While its well-known analog 5F-AKB-48 (5F-APINACA) utilizes an amide linker, 5F-APINAC utilizes an ester linker. This ester bond fundamentally alters its pharmacokinetic profile, making it highly susceptible to rapid enzymatic hydrolysis[2],[3].

  • Linked Group: A tricyclo[3.3.1.13,7]dec-1-yl (adamantyl) moiety. This bulky, highly lipophilic cage structure slows overall systemic clearance and prolongs the biological half-life of its downstream metabolites[3].

  • Tail: A 5-fluoropentyl chain. The terminal halogenation (fluorine) significantly increases lipophilicity and receptor interaction, yielding a binding affinity 2 to 5 times greater than its non-fluorinated parent compound, APINAC[1].

Quantitative Physicochemical Data

The following table summarizes the core chemical properties of 5F-APINAC, validated by 4[4].

PropertyValue
Formal Name 1-(5-fluoropentyl)-1H-indazole-3-carboxylic acid, tricyclo[3.3.1.13,7]dec-1-yl ester
Common Nomenclature 5-fluoro APINAC, 5F-AKB57
CAS Number 2365471-88-9
Molecular Formula C₂₃H₂₉FN₂O₂
Molecular Weight 384.5 g/mol
SMILES String O=C(OC12CC3">C@HC[C@H]3C1)C4=NN(CCCCCF)C5=C4C=CC=C5
UV Absorbance (λmax) 301 nm

Pharmacodynamics & Neurometabolic Disruption

5F-APINAC acts as a full, high-affinity agonist at both CB1 and CB2 receptors. Because it easily crosses the blood-brain barrier, its hyperactivation of central CB1 receptors triggers a severe neurometabolic cascade that disrupts multiple neurotransmitter systems[1],[5].

Systemic Disruption Mechanisms
  • The Kynurenine Pathway (Excitotoxicity): 5F-APINAC exposure heavily upregulates L-tryptophan catabolism. This leads to dose-dependent elevations in downstream metabolites, most notably quinolinic acid [5]. Quinolinic acid is a potent endogenous excitotoxin and a strong agonist at NMDA-type glutamate receptors. Its accumulation is a primary driver of the convulsions, agitation, and excitatory neurotoxicity observed in SCRA overdoses[5].

  • GABAergic & Dopaminergic Alterations: The compound significantly decreases γ-aminobutyric acid (GABA) levels, inhibiting normal GABAergic innervation and producing severe anxiogenic effects[6]. Simultaneously, it alters the dopaminergic system by increasing dopamine synthesis and release, reinforcing its potent psychoactive properties[1],[6].

Signaling SCRA 5F-APINAC Exposure CB1 CB1 Receptor Hyperactivation (G-Protein Coupled) SCRA->CB1 High Affinity Binding Neuro Neurometabolic Cascade CB1->Neuro Signal Transduction Kynurenine Kynurenine Pathway (Elevated Quinolinic Acid) Neuro->Kynurenine Excitotoxicity GABA GABAergic System (Inhibited Release) Neuro->GABA Anxiogenic Effects Dopamine Dopaminergic System (Increased DA Synthesis) Neuro->Dopamine Psychoactive Effects

Fig 1: CB1 receptor hyperactivation and subsequent neurotransmitter system disruption.

Pharmacokinetics & Metabolic Biotransformation

Due to the presence of the carboxylate ester linker, 5F-APINAC undergoes rapid, extensive biotransformation. In vivo studies demonstrate that the parent compound is virtually undetectable in urine 24 hours post-administration, making the identification of stable metabolites critical for forensic screening[2].

  • Primary Pathway (Ester Hydrolysis): Hepatic carboxylesterases rapidly cleave the ester bond, forming the highly abundant M9 metabolite (5-fluoropentylindazole-3-carboxylic acid)[2],[7].

  • Secondary Phase I Pathways: Cytochrome P450 (CYP450) enzymes drive oxidative defluorination (replacing the terminal fluorine with a hydroxyl group) and adamantyl ring hydroxylation (yielding mono-, di-, and tri-hydroxylated derivatives)[2].

  • Phase II Pathways: The resulting hydroxylated metabolites undergo extensive glucuronidation via UGT enzymes to increase aqueous solubility for renal clearance[2].

  • Target Biomarkers: For definitive proof of 5F-APINAC consumption, analytical methods should target the metabolites M4.1, M7, and M13 , which have been identified as the most reliable and persistent urinary markers[2],[7].

Metabolism Parent 5F-APINAC (Parent SCRA) EsterHydrolysis Ester Hydrolysis (Carboxylesterases) Parent->EsterHydrolysis Primary Pathway AdamantylOH Adamantyl Hydroxylation (CYP450 Mediated) Parent->AdamantylOH Phase I Defluorination Oxidative Defluorination (CYP450 Mediated) Parent->Defluorination Phase I M9 5-fluoropentylindazole- 3-carboxylic acid (M9) EsterHydrolysis->M9 Glucuronidation Glucuronidation (UGT Enzymes) M9->Glucuronidation Phase II AdamantylOH->Glucuronidation Phase II Defluorination->Glucuronidation Phase II UrineMarkers Target Urine Markers (M4.1, M7, M13) Glucuronidation->UrineMarkers Renal Excretion

Fig 2: Primary phase I and II metabolic biotransformation pathways of 5F-APINAC.

Validated Experimental Methodologies

Protocol A: In Vitro Phase I/II Metabolic Profiling using Human Liver Microsomes (HLMs)

Causality & Rationale: HLMs isolate hepatic metabolism from systemic physiological variables. This allows researchers to map exact CYP450 and UGT-driven biotransformations and calculate intrinsic clearance rates without interference from renal or biliary excretion mechanisms.

Step-by-Step Workflow:

  • Reagent Preparation: Thaw pooled HLMs on ice to prevent the thermal degradation of membrane-bound enzymes. Prepare a 10 mM stock of 5F-APINAC in DMSO. Crucial: The final DMSO concentration in the assay must not exceed 0.1% to prevent solvent-induced CYP450 inhibition.

  • Incubation Assembly: In a microcentrifuge tube, combine HLMs (final protein concentration 1 mg/mL), 5F-APINAC (10 µM), and 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes.

  • Reaction Initiation: Initiate Phase I metabolism by adding an NADPH regenerating system (1 mM final concentration). Causality: NADPH is the obligate electron donor for CYP450 catalytic cycles; without it, oxidative biotransformation cannot occur. For Phase II mapping, concurrently add UDP-glucuronic acid (UDPGA) and alamethicin (to permeabilize the microsomal membranes).

  • Reaction Termination: At specific intervals (e.g., 0, 15, 30, 60 minutes), extract a 100 µL aliquot and immediately inject it into 300 µL of ice-cold acetonitrile. Causality: The extreme cold and organic solvent instantly denature the tertiary structure of the enzymes, halting the reaction at a precise timestamp while precipitating proteins for a cleaner downstream analysis.

  • Self-Validation System: Run a parallel negative control containing all reagents except NADPH/UDPGA. If metabolite peaks appear in this control, it indicates chemical instability or contamination, invalidating the enzymatic findings.

Protocol B: LC-QTOF-MS Analytical Quantification in Biological Matrices

Causality & Rationale: High-resolution Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) is mandatory for this workflow. SCRAs produce multiple isobaric metabolites (e.g., adamantyl hydroxylation can occur at multiple different carbon positions, yielding identical masses). QTOF provides the exact mass and distinct fragmentation patterns required to differentiate these positional isomers[2].

Step-by-Step Workflow:

  • Enzymatic Cleavage: Add 50 µL of β-glucuronidase to 1 mL of the urine sample. Incubate at 55°C for 2 hours. Causality: Because 5F-APINAC metabolites are heavily glucuronidated[2], failing to cleave these Phase II conjugates will cause them to fall outside the targeted MS/MS detection windows, resulting in false negatives.

  • Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water. Load the cleaved urine sample. Wash with 5% methanol in water, then elute the target analytes with 100% acetonitrile. Causality: SPE removes endogenous salts, urea, and polar lipids that cause severe ion suppression in the electrospray ionization (ESI) source.

  • Chromatographic Separation: Inject 5 µL of the eluate onto a biphenyl UHPLC column. Utilize a mobile phase gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • Self-Validation System: Matrix-matched calibration curves must be generated using blank urine. Prior to extraction, spike every sample with a deuterated internal standard (e.g., JWH-018-d5). The internal standard corrects for matrix-induced signal suppression. If the internal standard peak area deviates by >20% compared to a neat solvent injection, the sample matrix effects are deemed too high, and the sample must be diluted and re-extracted.

Sources

Deconstructing 5-Fluoro APINAC: Mechanism of Action, Receptor Dynamics, and Metabolomic Profiling

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development Professionals & Toxicologists

Executive Summary

The rapid evolution of synthetic cannabinoids (SCs) presents a continuous challenge for forensic toxicology and neuropharmacology. Among the most potent emerging compounds is 5F-APINAC (also known as 5F-AKB48), an adamantylindazole-based synthetic cannabinoid. Characterized by a highly lipophilic nature and a terminal fluorine substitution on its pentyl chain, 5F-APINAC easily crosses the blood-brain barrier to exert profound psychoactive effects.

As a Senior Application Scientist, I designed this technical guide to deconstruct the molecular pharmacology of 5F-APINAC. By moving beyond basic structural descriptions, this whitepaper explores the causality behind its hyper-affinity for cannabinoid receptors, maps its disruptive metabolomic footprint, and provides field-proven, self-validating experimental protocols for its in vitro and in vivo characterization.

Molecular Pharmacology & Receptor Dynamics

The primary1[1]. However, the inclusion of the 5-fluoropentyl chain is not merely a structural tweak to evade legal frameworks; it fundamentally alters the thermodynamics of receptor binding.

The highly electronegative fluorine atom enhances lipophilicity and engages in strong halogen bonding within the hydrophobic binding pocket of the CB1 receptor. Consequently,2[2].

This hyper-affinity triggers a profound downstream signaling cascade. Upon binding, 5F-APINAC activates Gi/o proteins, which directly inhibit adenylate cyclase. This inhibition reduces intracellular cAMP levels, blocks voltage-gated calcium channels, and ultimately suppresses the presynaptic release of critical neurotransmitters.

Pathway SC 5F-APINAC CB1 CB1 Receptor SC->CB1 Agonism Gi Gi/o Protein CB1->Gi Activation AC Adenylate Cyclase Gi->AC Inhibition Ca Ca2+ Channels Blocked Gi->Ca Inhibition cAMP Decreased cAMP AC->cAMP Reduction NT Reduced GABA/Glu Release Ca->NT Suppression

5F-APINAC CB1 Receptor Gi/o-Coupled Signaling Pathway

Metabolomic Footprint & Neurotransmitter Disruption

The systemic administration of 5F-APINAC does not just silence localized synapses; it forces a systemic metabolic shift. Advanced3[3].

The Causality of the Kynurenine Shift: In animal models, researchers have observed4[4]. Why does this occur? The perturbation of tryptophan catabolism acts as a compensatory neuroprotective mechanism. As 5F-APINAC induces profound CB1 overactivation and subsequent neuro-stress, the body upregulates kynurenic acid (an endogenous NMDA receptor antagonist) to mitigate potential excitotoxicity. Conversely,4[4], indicating a disruption in microbial tryptophan catabolism within the gut-brain axis.

Quantitative Pharmacodynamics & Metabolomics

Table 1: Pharmacodynamic Profile of 5F-APINAC vs. APINAC

Parameter5F-APINACAPINAC (Parent)Analytical Implication
CB1 Binding Affinity 2–5x greater than APINACBaselineRequires higher dilution factors in radioligand assays to prevent receptor saturation.
Primary Target CB1 / CB2 ReceptorsCB1 / CB2 ReceptorsHigh lipophilicity dictates the use of BSA in binding buffers to prevent artificial precipitation.
Elimination Half-Life Rapid biotransformation (< 24h)ModerateSampling windows for in vivo PK must be tightly clustered (e.g., 1h, 3h, 6h).

Table 2: Key Metabolomic Shifts Induced by 5F-APINAC Exposure

Pathway / MetaboliteDirection of ShiftMechanistic Causality
Kynurenic Acid Elevated (Dose-dependent)Compensatory neuroprotective response to SC-induced neural stress.
Indole-3-lactic acid DecreasedAltered microbial tryptophan catabolism in the gut-brain axis.
GABA / Glutamate Decreased (Acute exposure)CB1-mediated presynaptic inhibition of neurotransmitter vesicle release.

Validated Experimental Methodologies

To ensure scientific integrity, experimental protocols must be self-validating systems. Below are the optimized workflows for mapping the metabolism and quantifying the effects of 5F-APINAC.

Protocol 1: In Vitro Metabolic Stability via Human Liver Microsomes (HLMs)

Objective: To map the Phase I metabolic footprint (e.g., oxidative defluorination, dihydroxylation). Causality & Design: Why use HLMs?5[5]. By isolating CYP450 enzymes in HLMs, we create a controlled environment where the rate of parent decay mathematically correlates to the appearance of specific biomarkers (like metabolites M4.1, M7, and M13), completely eliminating renal clearance variables.

Step-by-Step Workflow:

  • Preparation: Thaw HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological pH and maintain optimal CYP enzyme conformation.

  • Incubation: Combine HLMs (1 mg/mL protein), 5F-APINAC (10 µM), and buffer. Crucial Step: Pre-incubate at 37°C for 5 minutes before adding NADPH. This ensures temperature equilibrium, preventing a delayed reaction start that would skew intrinsic clearance ( CLint​ ) calculations.

  • Initiation: Add NADPH regenerating system (1 mM final concentration) to initiate CYP450-mediated oxidation.

  • Termination: At predefined time points (0, 15, 30, 60 mins), extract 100 µL aliquots and immediately quench with 300 µL of ice-cold acetonitrile containing an internal standard. Causality: The organic solvent denatures the CYP enzymes instantly, freezing the metabolic snapshot in time.

  • Centrifugation: Spin at 14,000 x g for 10 mins at 4°C to pellet precipitated proteins.

Protocol 2: LC-QTOF-MS Quantification and Pathway Analysis

Objective: High-resolution identification of 5F-APINAC metabolites and neurotransmitter shifts.

Step-by-Step Workflow:

  • Chromatographic Separation: Inject 5 µL of the supernatant onto a C18 reverse-phase column. Use a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Causality: Formic acid ensures complete protonation of the basic nitrogen in the indazole ring, maximizing mass spectrometry sensitivity.

  • Mass Spectrometry: Operate the Quadrupole Time-of-Flight (QTOF) in positive electrospray ionization (ESI+) mode. Why QTOF? The high mass accuracy (< 5 ppm) is mandatory to differentiate between isobaric metabolites, such as distinguishing a monohydroxylated positional isomer from an N-oxide.

  • Data Processing: Map the exact masses against the kynurenine and GABAergic pathway databases to quantify disruptions in neurotransmitter systems.

Workflow Prep HLM Incubation (37°C, NADPH) Quench Protein Precipitation (Ice-Cold ACN) Prep->Quench LCMS LC-QTOF-MS (ESI+ Mode) Quench->LCMS ID Metabolite ID (M4.1, M7, M13) LCMS->ID

In Vitro LC-MS/MS Metabolic Profiling Workflow for 5F-APINAC

References

  • In vivo and in vitro metabolism of the novel synthetic cannabinoid 5F-APINAC Source: ResearchGate URL:[Link]

  • Pharmacokinetic Properties of the Novel Synthetic Cannabinoid 5F-APINAC and Its Influence on Metabolites Associated with Neurotransmission in Rabbit Plasma Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Exploring Cannabinoid Effects Using Zebrafish (Danio rerio) as an In Vivo Model: A Review of the Literature Source: MDPI URL:[Link]

  • Uncovering the Metabolic Footprint of New Psychoactive Substances by Metabolomics: A Systematic Review Source: MDPI URL:[Link]

Sources

A Technical Guide to the Metabolic and Degradation Pathways of 5-fluoro APINAC (5F-AKB48)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical guide provides an in-depth examination of the metabolic fate and potential degradation pathways of 5-fluoro APINAC (5F-APINAC), also known as 5F-AKB48, a potent indazole-based synthetic cannabinoid. As new psychoactive substances (NPS) continue to pose significant challenges to forensic and clinical toxicology, a thorough understanding of their biotransformation is paramount for the development of reliable detection methods. Due to extensive and rapid metabolism, the parent compound of 5F-APINAC is rarely detected in biological samples, making its metabolites the primary targets for confirming consumption.[1][2] This document synthesizes current scientific findings to detail the principal Phase I and Phase II metabolic reactions, identify key biomarker metabolites, and present validated experimental protocols for their identification. The guide is intended for researchers, toxicologists, and drug development professionals seeking a comprehensive understanding of this compound's disposition in vivo and its stability characteristics.

Introduction to 5-fluoro APINAC

5-fluoro APINAC (N-(adamantan-1-yl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide) is a synthetic cannabinoid receptor agonist (SCRA) that belongs to the adamantylindazole structural class.[1][3] It emerged on the designer drug market as an alternative to regulated cannabinoids, exhibiting potent agonist activity at both the CB1 and CB2 cannabinoid receptors.[4][5] Like many SCRAs, 5F-APINAC undergoes rapid and extensive biotransformation in the body, a critical consideration for toxicological screening.[1] The primary analytical challenge lies in the fact that the parent compound is often cleared too quickly to be a reliable marker of intake. Therefore, identifying the metabolic footprint of 5F-APINAC is not merely an academic exercise; it is a foundational requirement for developing robust analytical methods capable of proving exposure in clinical and forensic cases.

This guide elucidates the complex network of metabolic reactions that define the toxicological profile of 5F-APINAC. We will explore the enzymatic processes responsible for its breakdown, the resulting chemical structures of its major metabolites, and the analytical strategies required to identify them.

Core Metabolic Pathways of 5F-APINAC

The metabolism of 5F-APINAC is characterized by several competing and sequential pathways, primarily occurring in the liver. These biotransformations can be broadly categorized into Phase I functionalization reactions and Phase II conjugation reactions. In vitro studies using human liver microsomes (HLMs) have been instrumental in elucidating these pathways.[6][7]

Phase I Metabolism: The Primary Transformation

Phase I metabolism involves the introduction or exposure of functional groups on the parent molecule, generally increasing its polarity. For 5F-APINAC, this phase is dominated by three major competing reactions: ester hydrolysis, adamantyl ring hydroxylation, and oxidative defluorination of the N-pentyl chain.[6][7][8]

2.1.1 Carboxamide Hydrolysis The most predominant metabolic reaction for 5F-APINAC, observed in both in vitro and in vivo models, is the hydrolysis of the carboxamide linkage.[6][7] This reaction is likely catalyzed by carboxylesterase enzymes (hCES) and cleaves the molecule, yielding two primary fragments: 1-adamantanamine and 5-fluoropentylindazole-3-carboxylic acid (M9).[9] The formation of the carboxylic acid metabolite is a common and significant pathway for adamantyl-carboxamide SCRAs.[6][10]

2.1.2 Cytochrome P450-Mediated Oxidations The cytochrome P450 (CYP) enzyme system is responsible for the majority of oxidative metabolism. For 5F-APINAC, CYP3A4 has been identified as the dominant isozyme, with minor contributions from CYP2C8, 2C19, and 2D6.[11][12] These enzymes catalyze two main types of oxidative reactions on the 5F-APINAC structure:

  • Adamantyl Ring Hydroxylation: This is a highly efficient pathway where hydroxyl groups are added to the adamantyl moiety.[8][13] This process can occur sequentially, resulting in mono-, di-, and even tri-hydroxylated metabolites.[6][7] The efficiency of the initial adamantyl hydroxylation is significantly higher than that of oxidative defluorination, indicating a major metabolic flux through this pathway.[8][13]

  • N-Fluoropentyl Chain Metabolism: The 5-fluoropentyl side chain is also a target for oxidation. This includes oxidative defluorination, where the fluorine atom is lost and replaced with a hydroxyl group, and subsequent oxidation to form a carbonyl group.[6][7][8]

Phase II Metabolism: Conjugation for Excretion

Following Phase I reactions, the newly introduced functional groups (e.g., hydroxyl groups) can undergo Phase II conjugation. This involves the addition of endogenous molecules to further increase water solubility and facilitate excretion. For 5F-APINAC metabolites, the primary Phase II reaction is glucuronidation , where glucuronic acid is attached to the hydroxylated metabolites.[6][7]

Diagram of Competing Metabolic Pathways

The following diagram illustrates the primary competing and sequential metabolic pathways for 5F-APINAC.

5F-APINAC Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent 5F-APINAC hydrolysis Carboxamide Hydrolysis (hCES) parent->hydrolysis Predominant adamantyl_ox Adamantyl Hydroxylation (CYP3A4 Dominant) parent->adamantyl_ox Highly Efficient pentyl_ox N-Pentyl Chain Oxidation (Oxidative Defluorination) parent->pentyl_ox m_hydrolysis 5-fluoropentylindazole- 3-carboxylic acid (M9) hydrolysis->m_hydrolysis m_adamantyl_mono Mono-hydroxy Adamantyl Metabolites adamantyl_ox->m_adamantyl_mono m_pentyl Oxidative Defluorination Metabolites pentyl_ox->m_pentyl m_adamantyl_di Di-hydroxy Adamantyl Metabolites m_adamantyl_mono->m_adamantyl_di Sequential glucuronidation Glucuronidation (UGTs) m_adamantyl_mono->glucuronidation m_adamantyl_di->glucuronidation m_pentyl->glucuronidation m_glucuronide Glucuronide Conjugates glucuronidation->m_glucuronide

Caption: Competing Phase I and subsequent Phase II metabolic pathways of 5F-APINAC.

Key Metabolites as Biomarkers for Detection

Given the rapid biotransformation of 5F-APINAC, the identification of its intake relies on detecting its more stable and abundant metabolites in biological fluids, particularly urine.[6][7] A total of 15 metabolites have been tentatively identified in comprehensive in vitro and in vivo studies.[6][7] While the carboxylic acid metabolite (M9) resulting from hydrolysis is a major product, other hydroxylated metabolites have been recommended as the most suitable biomarkers for routine screening.[6][7]

Metabolite ID (example)BiotransformationMoiety AffectedRecommended Use as Biomarker
M9Carboxamide HydrolysisCore LinkageMajor product, but may be common to other SCRAs.
M4.1Di-hydroxylationAdamantyl RingRecommended Marker : High specificity.[6][7]
M7Mono-hydroxylationAdamantyl RingRecommended Marker : Abundant and specific.[6][7]
M13Tri-hydroxylationAdamantyl RingRecommended Marker : High specificity.[6][7]
Other MetabolitesOxidative Defluorination, CarbonylationN-Fluoropentyl ChainUseful for comprehensive profiling.[6][7]
GlucuronidesGlucuronide ConjugationHydroxylated MetabolitesImportant Phase II products, may require hydrolysis step.[6][7]

Experimental Protocols for Metabolite Identification

The elucidation of SCRA metabolism requires a robust and validated analytical workflow. The combination of in vitro incubation with human liver microsomes followed by high-resolution mass spectrometry is the gold standard methodology.[11][14][15]

Protocol: In Vitro Metabolism with Human Liver Microsomes (HLM)

This protocol describes a self-validating system for generating and identifying Phase I metabolites of 5F-APINAC. The inclusion of positive and negative controls ensures the integrity of the experiment.

Rationale: HLMs contain a high concentration of the CYP450 and other enzymes responsible for drug metabolism, providing a reliable in vitro model that closely mimics hepatic metabolism in humans.[14]

Materials:

  • 5F-APINAC reference standard

  • Pooled Human Liver Microsomes (HLM)

  • NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade), ice-cold

  • Microcentrifuge tubes

Procedure:

  • Preparation: Thaw HLM on ice. Prepare the NADPH-regenerating system and 5F-APINAC stock solution in methanol. All solutions should be kept on ice.

  • Reaction Mixture Assembly: In a microcentrifuge tube, combine the phosphate buffer, HLM, and the NADPH-regenerating system.

  • Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath to equilibrate the temperature.

  • Initiation of Reaction: Add 5F-APINAC solution to the mixture to initiate the metabolic reaction. The final concentration of the substrate should be chosen to be physiologically relevant (e.g., 1-10 µM). Causality Note: Adding the substrate last ensures that all enzymatic components are active and ready at the moment of initiation, providing a more accurate measure of initial reaction kinetics.[8]

  • Incubation: Incubate the reaction for a defined period (e.g., 60 minutes) at 37°C.[6][7]

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This precipitates the microsomal proteins and halts all enzymatic activity.

  • Control Samples:

    • Negative Control 1 (No Substrate): Follow steps 2-6 but add methanol instead of the 5F-APINAC solution. This verifies that no interfering peaks are generated from the HLM matrix itself.

    • Negative Control 2 (No NADPH): Follow steps 2-6 but replace the NADPH-regenerating system with buffer. This distinguishes between NADPH-dependent (e.g., CYP450-mediated) and NADPH-independent (e.g., esterase-mediated) reactions.

  • Sample Processing: Centrifuge the terminated reaction mixture at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Collection: Carefully transfer the supernatant to a new tube for analysis by LC-MS/MS.

Analytical Workflow: LC-MS/MS Identification

Rationale: Liquid chromatography-tandem mass spectrometry (LC-MS/MS), particularly with high-resolution instruments like Quadrupole Time-of-Flight (QTOF), provides the sensitivity and mass accuracy required to detect low-abundance metabolites and confidently propose their elemental composition and structure.[6][7]

Analytical Workflow start HLM Incubate (Supernatant) lc Liquid Chromatography (LC) (e.g., C18 column) start->lc Injection ms1 Mass Spectrometry (MS1) Full Scan Analysis lc->ms1 Elution & Ionization (ESI) ms2 Data-Dependent MS/MS (Fragmentation) ms1->ms2 Precursor Ion Selection data Data Processing & Metabolite Identification ms2->data Fragment Ion Spectra end Metabolite Profile data->end Structure Elucidation

Caption: Standard analytical workflow for the identification of SCRA metabolites.

Degradation and Stability Considerations

While metabolic pathways describe the enzymatic breakdown of 5F-APINAC, chemical degradation refers to its breakdown under environmental conditions. There is limited specific literature on the degradation pathways of 5F-APINAC itself. However, based on its chemical structure—specifically the carboxamide linkage—we can infer its primary instability.

The carboxamide bond in 5F-APINAC can be susceptible to hydrolysis under strongly acidic or basic conditions, especially when heated.[16] This non-enzymatic hydrolysis would yield the same products as the metabolic hydrolysis pathway: 5-fluoropentylindazole-3-carboxylic acid and 1-adamantanamine. This has practical implications for:

  • Sample Storage: Urine or blood samples should be stored frozen and buffered if necessary to prevent ex vivo degradation, which could otherwise lead to an inaccurate representation of the metabolic profile.

  • Analytical Methods: The use of harsh solvents or extreme pH during sample extraction should be avoided to prevent artificially inducing hydrolysis of the parent compound or its amide-containing metabolites.[9]

Conclusion and Future Directions

The metabolic landscape of 5-fluoro APINAC is complex, dominated by carboxamide hydrolysis and extensive oxidative metabolism of the adamantyl and N-fluoropentyl moieties, primarily mediated by the CYP3A4 enzyme.[6][7][11] The parent compound is a poor biomarker; therefore, analytical methods must target its numerous metabolites, particularly the di- and tri-hydroxylated adamantyl species, to reliably confirm exposure.[6][7] The protocols and pathways detailed in this guide provide a robust framework for researchers and toxicologists to develop and validate sensitive detection methods.

Future research should focus on the quantitative kinetics of metabolite formation and elimination in vivo to better correlate metabolite concentrations with dosage and time of intake.[8][13] Furthermore, investigating the pharmacological activity of the major metabolites is crucial, as they may contribute to the overall toxicological and psychoactive effects of 5F-APINAC.

References

  • Appolonova, S. A., Palacio, C., Shestakova, K. M., Mesonzhnik, N. V., Brito, A., Kuznetsov, R. M., Markin, P. A., Bochkareva, N. L., Burmykin, D., Ovcharov, M., Musile, G., Tagliaro, F., & Savchuk, S. A. (2020). In vivo and in vitro metabolism of the novel synthetic cannabinoid 5F-APINAC. Forensic Toxicology, 38(1), 160–171. (URL not directly available from search, referencing the journal is standard practice).
  • Appolonova, S. A., et al. (2019). In vivo and in vitro metabolism of the novel synthetic cannabinoid 5F-APINAC. Forensic Toxicology, 38, 160-171. [Link]

  • Shestakova, K. M., et al. (2021). Pharmacokinetic Properties of the Novel Synthetic Cannabinoid 5F-APINAC and Its Influence on Metabolites Associated with Neurotransmission in Rabbit Plasma. Pharmaceuticals, 14(7), 668. [Link]

  • Walters, M. J., et al. (2022). Similar 5F-APINACA Metabolism between CD-1 Mouse and Human Liver Microsomes Involves Different P450 Cytochromes. Metabolites, 12(9), 794. [Link]

  • Cooman, T., et al. (2019). In vitro metabolism of the synthetic cannabinoids PX-1, PX-2, and PX-3 by high-resolution mass spectrometry and their clearance rates in human liver microsomes. Rapid Communications in Mass Spectrometry, 33(23), 1816-1825. [Link]

  • Cooman, T. (2019). In vitro metabolism of the synthetic cannabinoids PX-1, PX-2, PX-3 and a comparison of their clearance rates in human liver microsomes. The Research Repository @ WVU. [Link]

  • Kneisel, S., & Auwärter, V. (2016). In vitro elucidation of the metabolic profile of the synthetic cannabinoid receptor agonists JWH-175 and JWH-176. Analytical and Bioanalytical Chemistry, 408(18), 5017-5028. [Link]

  • Stadler, S., et al. (2022). In vitro metabolic fate of the synthetic cannabinoid receptor agonists (quinolin-8-yl 4-methyl-3-(morpholine-4-sulfonyl)benzoate [QMMSB]) and (quinolin-8-yl 4-methyl-3-((propan-2-yl)sulfamoyl)benzoate [QMiPSB]) including isozyme mapping and carboxylesterases activity testing. Drug Testing and Analysis, 15(1), 66-81. [Link]

  • De Fátima, Â., et al. (2020). Significance of Competing Metabolic Pathways for 5F-APINACA Based on Quantitative Kinetics. Molecules, 25(20), 4820. [Link]

  • ResearchGate. (n.d.). Metabolites associated with 5F-APINAC identified in in vivo and in vitro... [Link]

  • Walters, M. J., et al. (2022). Similar 5F-APINACA Metabolism between CD-1 Mouse and Human Liver Microsomes Involves Different P450 Cytochromes. TUScholarShare. [Link]

  • UNODC. (n.d.). Substance Details 5F-APINACA. [Link]

  • Wikipedia. (n.d.). 5F-APINACA. [Link]

  • De Fátima, Â., et al. (2020). Significance of Competing Metabolic Pathways for 5F-APINACA Based on Quantitative Kinetics. PubMed. [Link]

  • ResearchGate. (n.d.). Concentrations of APINACA, 5F-APINACA, UR-144 and its degradant product in blood samples... [Link]

  • GSRS. (n.d.). 5-FLUORO-APINACA. [Link]

  • Carlier, J., et al. (2020). In Vitro Phase I Metabolic Profiling of the Synthetic Cannabinoids AM-694, 5F-NNEI, FUB-APINACA, MFUBINAC, and AMB-FUBINACA. Chemical Research in Toxicology, 33(5), 1211-1221. [Link]

  • Appolonova, S. A., et al. (2021). Short- and long-term exposures of the synthetic cannabinoid 5F-APINAC induce metabolomic alterations associated with neurotransmitter systems and embryotoxicity confirmed by teratogenicity in zebrafish. Comparative Biochemistry and Physiology Part C: Toxicology & Pharmacology, 243, 109000. [Link]

  • Shestakova, K. M., et al. (2021). Pharmacokinetic Properties of the Novel Synthetic Cannabinoid 5F-APINAC and Its Influence on Metabolites Associated with Neurotransmission in Rabbit Plasma. PMC. [Link]

  • PubChem. (n.d.). 5-Fluoro-apinaca. [Link]

  • DEA Diversion Control Division. (n.d.). AKB48 (APINACA) and 5F-AKB48 (5F-APINACA). [Link]

  • Grigoryev, A., et al. (2016). In vivo metabolism of the new synthetic cannabinoid APINAC in rats by GC–MS and LC–QTOF-MS. Forensic Toxicology, 35(1), 1-10. [Link]

  • Namera, A., et al. (2015). Evaluation of carboxamide-type synthetic cannabinoids as CB1/CB2 receptor agonists: difference between the enantiomers. Forensic Toxicology, 33(2), 316-326. [Link]

Sources

Toxicometabolomics and Safety Profile of 5-Fluoro APINAC: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Fluoro APINAC (5F-AKB57; CAS: 2365471-88-9) is a novel, highly potent synthetic cannabinoid (SC) characterized by an indazole-3-carboxylate core linked to an adamantyl moiety (1)[1]. Unlike its heavily studied amide counterpart 5F-APINACA (5F-AKB-48), 5F-APINAC features an ester linkage, which fundamentally alters its pharmacokinetic stability, metabolic susceptibility, and detection window[2]. This whitepaper provides an authoritative synthesis of its toxicological profile, metabolic pathways, and the profound disruptions it induces in central neurotransmitter networks.

Chemical Profile & Structural Elucidation

5F-APINAC (1-(5-fluoropentyl)-1H-indazole-3-carboxylic acid, tricyclo[3.3.1.13,7]dec-1-yl ester) is a highly lipophilic compound, enabling rapid penetration across the blood-brain barrier[1]. The presence of the ester bond is the defining structural feature that dictates its primary biotransformation route, making it highly susceptible to enzymatic cleavage compared to amide-linked synthetic cannabinoids[2].

Pharmacokinetics & Metabolic Pathways

The metabolism of 5F-APINAC is extensive, dose-dependent, and characterized by rapid biotransformation with gradual elimination within 24 hours (3)[3].

  • Primary Pathway: In both in vitro (Human Liver Microsomes) and in vivo studies, the predominant metabolic reaction is ester hydrolysis, yielding M9 (5-fluoropentylindazole-3-carboxylic acid) and 1-adamantol[2].

  • Secondary Pathways: These include the mono-, di-, and trihydroxylation of the adamantyl ring, oxidation of the N-fluoropentyl side chain, oxidative defluorination, and subsequent glucuronidation[2].

  • Forensic Biomarkers: Because the parent compound is completely eliminated from urine within 24 hours, hydroxylated metabolites M4.1, M7, and M13 are the most reliable markers for proving 5F-APINAC consumption in routine toxicological screening[2].

MetabolicPathway Parent 5F-APINAC (Parent Compound) Hydrolysis Ester Hydrolysis (Primary Reaction) Parent->Hydrolysis Major Pathway Adamantyl Adamantyl Hydroxylation (M4.1, M7, M13 Markers) Parent->Adamantyl Phase I Oxidation Defluorination Oxidative Defluorination Parent->Defluorination Minor Pathway M9 M9 Metabolite (5-fluoropentylindazole- 3-carboxylic acid) Hydrolysis->M9 Cleavage

Caption: Primary and secondary metabolic pathways of 5F-APINAC highlighting key forensic biomarkers.

Toxicometabolomics & Neurotransmitter Disruption

Toxicometabolomics reveals that 5F-APINAC induces severe perturbations in central nervous system homeostasis, particularly affecting the kynurenine metabolic pathway, the serotonergic system, and aspartic acid innervation (4)[4].

  • Kynurenine Pathway Hyperactivation: Exposure leads to an abrupt decrease in systemic tryptophan, followed by dose-dependent elevations of neuroactive metabolites such as kynurenic acid, xanthurenic acid, and quinolinic acid[3]. Quinolinic acid is a known NMDA receptor agonist and neurotoxin, providing a mechanistic explanation for the excitotoxicity, psychomotor agitation, and seizures clinically observed during synthetic cannabinoid overdoses (5)[5].

  • Excitatory/Inhibitory Imbalance: Aspartic acid concentrations elevate significantly, while indole-3-propionic acid increases[3]. This disruption of excitatory signal gating underpins the severe neurotoxic and behavioral effects of the drug[4].

NeuroTox Exposure 5F-APINAC Exposure Trp Rapid Tryptophan Depletion Exposure->Trp Kyn Kynurenine Pathway Hyperactivation Trp->Kyn Ser Serotonergic System Alteration Trp->Ser Neurotox Elevated Quinolinic & Kynurenic Acid (Neurotoxicity) Kyn->Neurotox Dose-Dependent Agitation Elevated Aspartic Acid (Excitotoxicity) Ser->Agitation Imbalance

Caption: Neurotransmitter disruption and kynurenine pathway hyperactivation induced by 5F-APINAC.

Experimental Protocols: Self-Validating Workflows

To ensure reproducibility and scientific integrity, the following methodologies detail the causality behind each experimental choice.

Protocol 1: In Vitro Metabolic Profiling using HLMs
  • Incubation: Incubate 10 μM of 5F-APINAC standard solution with Human Liver Microsomes (HLMs) and NADPH regenerating system at 37°C for 1 hour.

    • Causality: HLMs provide a rich, standardized source of cytochrome P450 enzymes and esterases, which are essential for simulating human first-pass hepatic metabolism and capturing transient Phase I metabolites before systemic distribution[2].

  • Reaction Quenching: Terminate the reaction using an equal volume of ice-cold acetonitrile.

    • Causality: Acetonitrile rapidly precipitates enzymatic proteins and halts catalytic activity immediately, preventing the ex vivo degradation of highly unstable intermediate metabolites[2].

  • LC-QTOF-MS Analysis: Centrifuge the mixture and analyze the supernatant utilizing Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry.

    • Causality: QTOF-MS provides high-resolution exact mass data (sub-ppm error), which is mathematically required to distinguish isobaric structural isomers (e.g., differentiating adamantyl hydroxylation from N-fluoropentyl oxidation)[2].

Protocol 2: In Vivo Toxicometabolomics Workflow
  • Dosing & Administration: Administer 5F-APINAC intravenously to the animal model at varying controlled doses (e.g., 0.1, 1.0, 2.0 mg/kg).

    • Causality: Intravenous dosing bypasses gastrointestinal absorption variability, allowing for the precise calculation of dose-dependent pharmacokinetic linearity and true elimination half-lives[3].

  • High-Frequency Serial Sampling: Collect plasma samples at 9 specific time points ranging from 0 to 24 hours post-administration.

    • Causality: High-frequency early sampling (0–3 hours) captures the rapid biotransformation phase and tryptophan depletion, while the 24-hour endpoint confirms the complete elimination of the parent compound[3].

Quantitative Data Summaries

Table 1: Pharmacokinetic & Metabolic Markers of 5F-APINAC

Parameter Observation / Value Clinical / Forensic Implication
Primary Biotransformation Ester Hydrolysis Rapid breakdown; parent drug is rarely found intact in urine screens.
Major Metabolite M9 (5-fluoropentylindazole-3-carboxylic acid) Primary target for post-mortem and toxicological blood screening.
Reliable Urine Markers M4.1, M7, M13 (Hydroxylated derivatives) Offers a prolonged detection window compared to the parent drug.

| Elimination Window | < 24 hours (in vivo models) | Necessitates rapid sampling post-intoxication for accurate detection. |

Table 2: Neurotransmitter Metabolite Alterations

Metabolite Trend Post-Exposure Pathophysiological Consequence
Tryptophan Abrupt Decrease Precursor depletion for serotonin synthesis; disrupts mood regulation.
Quinolinic Acid Dose-dependent Elevation NMDA receptor agonism; triggers severe neurotoxicity and seizures.
Aspartic Acid Elevated Excitatory signal overload; drives extreme psychomotor agitation.

| Indole-3-lactic acid | Decreased | Disruption of microbial tryptophan catabolism and gut-brain axis. |

References

  • Cayman Chemical.5-fluoro APINAC (CAS 2365471-88-9)
  • ResearchGate.In vivo and in vitro metabolism of the novel synthetic cannabinoid 5F-APINAC.
  • PMC (NIH).Pharmacokinetic Properties of the Novel Synthetic Cannabinoid 5F-APINAC and Its Influence on Metabolites Associated with Neurotransmission in Rabbit Plasma.
  • MDPI.
  • MDPI.

Sources

Pharmacological Profiling of 5-Fluoro APINAC: Receptor Binding Affinity, Selectivity, and Mechanistic Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rapid proliferation of synthetic cannabinoid receptor agonists (SCRAs) necessitates rigorous pharmacological and toxicological profiling. 5-fluoro APINAC (also known as 5F-AKB57 or 5F-APINAC) is a highly potent indazole-3-carboxylate SCRA. Structurally distinguished by its ester linkage—as opposed to the amide linkage found in its closely related analog 5F-APINACA (5F-AKB48)—5F-APINAC exhibits profound cannabimimetic activity.

As an application scientist, I approach the characterization of such compounds through a systems-biology lens. This whitepaper synthesizes the receptor binding affinity, selectivity, intracellular signaling mechanisms, and metabolic pathways of 5F-APINAC. Furthermore, it provides self-validating, step-by-step experimental protocols for quantifying these pharmacodynamic properties in a controlled laboratory setting.

Structural Architecture and Pharmacophore Dynamics

The pharmacological potency of 5F-APINAC is dictated by four distinct structural domains:

  • Core: An indazole ring that serves as the primary scaffold for receptor interaction.

  • Linker: A carboxylate (ester) group at the 3-position of the indazole core. This ester linkage significantly alters the compound's metabolic stability compared to amide-linked SCRAs.

  • Linked Group: A bulky, lipophilic adamantyl moiety that anchors the molecule deep within the hydrophobic binding pocket of the cannabinoid receptors.

  • Tail: A 5-fluoropentyl chain. The terminal fluorination is a deliberate structural modification designed to increase lipophilicity and resist rapid aliphatic oxidation.

The addition of the terminal fluorine atom fundamentally enhances the binding thermodynamics. Experimental data indicates that the fluorinated derivative, 5F-APINAC, possesses a CB1 receptor binding affinity 2 to 5 times greater than its non-fluorinated parent compound, APINAC[1].

Receptor Binding Affinity and Selectivity

5F-APINAC acts as a potent, non-selective full agonist at both the central cannabinoid type 1 (CB1) and peripheral cannabinoid type 2 (CB2) receptors. In vitro receptor activity studies utilizing CHO-K1 cells confirm that 5F-AKB57 (5F-APINAC) and related SCRAs act as potent activators of the CB1 receptor, with half-maximal effective concentration ( EC50​ ) values in the low nanomolar range[2].

To contextualize the potency of 5F-APINAC, the quantitative binding affinities ( Ki​ ) and efficacies ( EC50​ ) of related indazole-based SCRAs are summarized below.

Table 1: Comparative Binding Affinity and Efficacy of Indazole-based SCRAs
CompoundStructural ClasshCB1 Affinity ( Ki​ , nM)hCB2 Affinity ( Ki​ , nM)hCB1 Efficacy ( EC50​ , nM)
5F-APINAC (5F-AKB57) Indazole-3-carboxylate< 5.0 *< 2.0 *2.2 – 15.0
APINAC (AKB-57) Indazole-3-carboxylate~ 10.0 – 25.0~ 5.0 – 10.0> 20.0
5F-APINACA (5F-AKB48) Indazole-3-carboxamide1.940.27~ 1.0 – 3.0
Δ9 -THC (Reference)Phytocannabinoid41.036.0Partial Agonist

(Data synthesis: 5F-APINACA binds with nanomolar affinity to CB1 and CB2 receptors with Ki​ values of 1.94 and 0.27 nM, respectively[3]. 5F-APINAC exhibits 2–5x greater affinity than APINAC[1], placing its Ki​ firmly in the low nanomolar tier alongside its amide counterpart).

Mechanistic Signaling Pathways

Upon binding to the orthosteric site of CB1 or CB2 receptors, 5F-APINAC stabilizes the active conformation of these G-protein coupled receptors (GPCRs).

G-Protein Coupling: The activated receptor couples primarily to Gi/o​ proteins. The dissociation of the Gαi/o​ subunit leads to the direct inhibition of adenylyl cyclase, resulting in a rapid, dose-dependent decrease in intracellular cyclic AMP (cAMP) levels. β -Arrestin Recruitment: As a highly efficacious full agonist, 5F-APINAC induces rapid phosphorylation of the receptor's intracellular C-terminus by G-protein coupled receptor kinases (GRKs). This triggers the robust recruitment of β -arrestin 2, which sterically occludes further G-protein coupling and initiates clathrin-mediated receptor internalization.

Pathway A 5F-APINAC (Ligand) B CB1 / CB2 Receptor A->B Binding (Ki < 5 nM) C Gi/o Protein Subunits B->C Activation F β-Arrestin 2 Recruitment B->F Internalization Pathway D Adenylyl Cyclase (Inhibited) C->D Gαi subunit action E cAMP Reduction D->E Signal Transduction

Caption: GPCR-mediated Gi/o signaling and β-arrestin 2 recruitment induced by 5F-APINAC.

Experimental Protocols: Validating Affinity and Efficacy

To ensure trustworthiness and reproducibility, the following self-validating protocols detail the exact methodologies required to quantify the binding affinity and functional efficacy of 5F-APINAC.

Protocol A: Radioligand Competitive Binding Assay (Determination of Ki​ )

Rationale: We utilize [3H]CP55,940 as the radiotracer because its high specific activity and non-selective full agonism provide a robust dynamic range for displacing highly lipophilic SCRAs. CHO-K1 cells are selected to provide a stable, low-background environment for exogenous human CB1/CB2 expression.

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing hCB1 or hCB2. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 2.5 mM EDTA and protease inhibitors. Centrifuge at 43,000 × g for 30 minutes at 4°C. Resuspend the pellet in binding buffer.

  • Assay Incubation: In 96-well microplates, combine 50 µg of membrane protein, 0.5 nM [3H]CP55,940 , and varying concentrations of 5F-APINAC ( 10−12 to 10−5 M). Critical Step: Ensure the binding buffer contains 0.1% BSA to prevent non-specific binding of the highly lipophilic 5F-APINAC to the plastic wells.

  • Equilibration: Incubate the microplates at 30°C for 90 minutes to ensure steady-state thermodynamic equilibrium.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.05% polyethylenimine). Wash three times with ice-cold buffer to remove unbound radioligand.

  • Quantification: Add scintillation cocktail to the filters and measure bound radioactivity using a liquid scintillation counter.

  • Data Synthesis: Calculate the IC50​ using non-linear regression. Convert IC50​ to the equilibrium dissociation constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Radioligand]/Kd​) .

Workflow S1 1. Membrane Prep CHO-K1 (hCB1/hCB2) S2 2. Incubation [3H]CP55,940 + Ligand S1->S2 S3 3. Rapid Filtration GF/C Microplates S2->S3 S4 4. Scintillation Radioactivity Count S3->S4 S5 5. Data Analysis Cheng-Prusoff (Ki) S4->S5

Caption: Step-by-step radioligand competitive binding assay workflow for CB1/CB2 affinity.

Protocol B: In Vitro β -Arrestin 2 Recruitment Assay (Determination of EC50​ )

Rationale: GPCR activation by SCRAs often exhibits biased agonism. Measuring β -arrestin 2 recruitment provides a direct readout of intracellular signaling independent of G-protein coupling, confirming the compound's full agonist profile.

  • Cell Plating: Seed engineered CHO-K1 cells (co-expressing hCB1 and a split-luciferase β -arrestin 2 biosensor) into white 384-well clear-bottom plates.

  • Ligand Addition: Treat cells with serial dilutions of 5F-APINAC. Include CP55,940 as a 100% efficacy positive control and vehicle (0.1% DMSO) as a negative baseline control.

  • Incubation: Incubate at 37°C with 5% CO2​ for 90 minutes to allow for maximal receptor phosphorylation and arrestin translocation.

  • Detection & Readout: Add the luciferase substrate. The complementation of the split luciferase upon arrestin binding generates luminescence. Measure relative light units (RLU) using a microplate reader and plot against log[Ligand] to derive the EC50​ [2].

Metabolic and Toxicological Profiling

The structural inclusion of the ester linker in 5F-APINAC drastically alters its metabolic fate compared to amide-linked analogs.

Biotransformation: While amide-linked SCRAs primarily undergo oxidative defluorination and adamantyl hydroxylation mediated by cytochrome P450 (CYP450) enzymes, 5F-APINAC is highly susceptible to cleavage by human carboxylesterases (hCEs). Metabolic studies highlight that 5F-APINAC undergoes predominant ester hydrolysis in both in vitro human liver microsomes (HLMs) and in vivo models, forming 5-fluoropentylindazole-3-carboxylic acid as the major metabolite[4].

Toxicological Impact: The pharmacokinetic properties of 5F-APINAC in rabbit plasma indicate rapid biotransformation and gradual elimination, significantly altering metabolomic profiles linked to GABA, glutamic acid, and the kynurenine pathway[5]. Furthermore, short- and long-term exposures to 5F-APINAC have been shown to induce severe metabolomic alterations and embryotoxicity, confirmed by teratogenicity in zebrafish models[1].

Metabolism P 5F-APINAC (Parent SCRA) M1 Ester Hydrolysis (Carboxylesterases) P->M1 Major Pathway M2 Oxidative Defluorination (CYP450) P->M2 Minor Pathway M3 Adamantyl Hydroxylation (CYP450) P->M3 Minor Pathway R1 5-fluoropentylindazole- 3-carboxylic acid M1->R1 R2 Pentanoic acid metabolites M2->R2 R3 Hydroxy-adamantyl analogs M3->R3

Caption: Primary in vivo and in vitro metabolic biotransformation pathways of 5F-APINAC.

Conclusion

5F-APINAC represents a highly potent, fully efficacious indazole-3-carboxylate SCRA. Its terminal fluorination drives sub-nanomolar to low-nanomolar receptor binding affinities, while its ester linkage dictates a rapid hydrolytic metabolic clearance pathway. The profound disruption of downstream neurotransmitter systems (GABA/glutamate) underscores the critical need for continuous, rigorous pharmacological surveillance and advanced high-throughput screening of emerging ester-linked synthetic cannabinoids.

References

  • [1] Short- and long-term exposures of the synthetic cannabinoid 5F-APINAC induce metabolomic alterations associated with neurotransmitter systems and embryotoxicity confirmed by teratogenicity in zebrafish. ResearchGate.1

  • [5] Pharmacokinetic Properties of the Novel Synthetic Cannabinoid 5F-APINAC and Its Influence on Metabolites Associated with Neurotransmission in Rabbit Plasma. MDPI. 5

  • [2] Using in vitro receptor activity studies of synthetic cannabinoids to support the risk assessment of new psychoactive substances. PubMed / NIH. 2

  • [3] Metabolites of 5F-AKB-48, a synthetic cannabinoid receptor agonist, identified in human urine and liver microsomal preparations. ResearchGate. 3

  • [4] In vivo and in vitro metabolism of the novel synthetic cannabinoid 5F-APINAC. ResearchGate. 4

Sources

Methodological & Application

Application Note: High-Throughput Analytical Detection and Metabolic Profiling of 5-Fluoro-APINAC (5F-AKB48) in Biological Matrices

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Forensic Toxicologists, Clinical Researchers, and Analytical Scientists Matrix: Whole Blood, Urine, and Seized Materials Techniques: UHPLC-QQQ-MS/MS, GC-EI-MS

Introduction & Pharmacokinetic Context

5-Fluoro-APINAC (commonly known as 5F-AKB48 or 5F-APINACA) is a potent synthetic cannabinoid receptor agonist (SCRA) belonging to the indazole-3-carboxamide family. Structurally, it consists of an indazole core, an adamantyl amide linker, and a 5-fluoropentyl chain. Due to its high binding affinity to CB1 receptors, 5F-APINAC induces severe psychoactive effects, making its rapid and accurate detection critical in clinical and forensic toxicology [1].

The Analytical Challenge: Like most SCRAs, 5F-APINAC is highly lipophilic and undergoes extensive and rapid Phase I and Phase II metabolism in vivo. Consequently, the parent compound is rarely detectable in urine, necessitating the targeted analysis of its primary metabolites [3].

Metabolic Pathway Mapping

The biotransformation of 5F-APINAC is primarily mediated by hepatic CYP450 enzymes. The dominant pathways include oxidative defluorination (yielding 5-hydroxypentyl and pentanoic acid metabolites) and hydroxylation of the adamantyl ring [4].

Metabolism Parent 5F-APINACA (m/z 384.2) Defluorination Oxidative Defluorination (CYP450) Parent->Defluorination Hydroxylation Adamantyl Hydroxylation (CYP450) Parent->Hydroxylation Met1 5-OH-pentyl-APINACA (m/z 382.2) Defluorination->Met1 Met3 OH-Adamantyl-5F-APINACA (m/z 400.2) Hydroxylation->Met3 Met2 APINACA Pentanoic Acid (m/z 396.2) Met1->Met2 Phase2 Glucuronidation (UGT Enzymes) Met1->Phase2 Met3->Phase2 Met4 Urinary Excretion (Glucuronide Conjugates) Phase2->Met4

Figure 1: Primary Phase I and Phase II metabolic pathways of 5F-APINACA in humans.

Experimental Design & Causality

To ensure a self-validating analytical system, every step of this protocol is designed with internal quality controls. The use of a Stable Isotope-Labeled Internal Standard (SIL-IS), such as 5F-AKB48-d5, must be spiked into the raw biological matrix before any sample preparation. This guarantees that any losses during extraction or variations in matrix-induced ion suppression in the MS source are mathematically normalized.

Workflow A Biological Specimen (Blood / Urine) B Enzymatic Hydrolysis (Urine Only: β-Glucuronidase) A->B C Extraction & Clean-up (LLE or ACN Precipitation) B->C D Chromatographic Separation (UHPLC C18, Gradient Elution) C->D E Mass Spectrometry (ESI+ QQQ MRM Mode) D->E F Data Processing (Quantification & Validation) E->F

Figure 2: End-to-end analytical workflow for the detection of 5F-APINACA and its metabolites.

Step-by-Step Sample Preparation Protocols

Whole Blood: Protein Precipitation (PP)

Because parent 5F-APINAC is highly protein-bound, aggressive protein precipitation is required to release the analyte into the solvent [2].

  • Spike: Aliquot 200 µL of whole blood into a 1.5 mL microcentrifuge tube. Add 10 µL of SIL-IS (100 ng/mL).

  • Precipitation: Add 600 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid. Causality: ACN effectively crashes out plasma proteins while its high organic nature solubilizes the lipophilic SCRA.

  • Agitation: Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Reconstitution: Transfer the supernatant to a clean vial, evaporate to dryness under a gentle stream of nitrogen at 40°C, and reconstitute in 100 µL of Initial Mobile Phase (e.g., 95:5 Water:ACN).

Urine: Enzymatic Hydrolysis & Liquid-Liquid Extraction (LLE)

Metabolites are excreted primarily as glucuronide conjugates. Without hydrolysis, detection windows are severely truncated.

  • Hydrolysis: To 500 µL of urine, add 10 µL of SIL-IS and 50 µL of β-glucuronidase enzyme in sodium acetate buffer (pH 4.5). Incubate at 55°C for 1 hour.

  • Extraction: Add 1 mL of 1-chlorobutane:isopropyl alcohol (70:30, v/v). Causality: This specific solvent mixture provides optimal recovery for both the lipophilic parent (if present) and the more polar hydroxylated metabolites.

  • Phase Separation: Vortex for 5 minutes and centrifuge at 4,000 rpm for 5 minutes.

  • Concentration: Transfer the organic (upper) layer to a clean tube, evaporate under nitrogen, and reconstitute in 100 µL of mobile phase.

Instrumental Methodologies

UHPLC-QQQ-MS/MS Protocol

Liquid chromatography coupled with tandem mass spectrometry is the gold standard for biological fluids due to its sensitivity and specificity [1].

  • Column: Zorbax Eclipse Plus C18 (2.1 × 100 mm, 1.8 µm) or equivalent. Causality: Sub-2-micron particles provide the high theoretical plate count necessary to resolve isobaric SCRA metabolites.

  • Mobile Phase A: 5 mM aqueous Formic Acid. Causality: 5 mM provides optimal protonation for ESI+ without causing the ion suppression often seen at higher buffer concentrations.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 0-5 min (5% B), 5-15 min (ramp to 20% B), 15-28 min (ramp to 50% B), 28-30 min (ramp to 100% B), hold for 2 min, then re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

GC-EI-MS Protocol (For Seized Materials)

For bulk herbal blends, GC-MS is highly effective. However, it is less suitable for urine due to the thermal lability of metabolites and the need for extensive derivatization.

  • Column: HP-5MS (30 m × 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Oven Program: 100°C (hold 1 min), ramp at 15°C/min to 280°C, hold for 15 min.

  • Inlet: 250°C, Splitless mode.

Quantitative Data & Transition Tables

A self-validating MS/MS method requires monitoring at least two transitions (one quantifier, one qualifier) per analyte. Peak identity is confirmed only if the retention time matches the standard (±0.1 min) and the ion ratio is within ±20% of the calibration average.

Table 1: UHPLC-QQQ-MS/MS MRM Parameters (ESI+)

AnalytePrecursor Ion (m/z)Quantifier Ion (m/z)CE (eV)Qualifier Ion (m/z)CE (eV)
5F-APINACA 384.2135.12093.056
5F-APINACA (Qual 2) 384.2--79.160
5-OH-pentyl-APINACA 382.2135.120107.140
APINACA Pentanoic Acid 396.2135.120107.140
OH-Adamantyl-5F-APINACA 400.2151.120133.140

Note: The m/z 135.1 fragment corresponds to the adamantyl cation, which is the dominant fragment resulting from the cleavage of the amide bond [3].

Table 2: GC-EI-MS Characteristic Fragment Ions

AnalyteMolecular Ion (M+)Base Peak (m/z)Major Fragment Ions (m/z)
5F-APINACA 383135135, 150, 233, 364

Analytical Pitfalls & Expert Insights

  • Autosampler Carryover: 5F-APINAC is notoriously sticky. Causality: The adamantyl group and fluorinated tail grant the molecule a high logP value, causing it to adsorb to stainless steel and PTFE surfaces. Solution: Implement a rigorous needle wash protocol using 50:50 Methanol:Acetonitrile with 0.1% Formic Acid, and run blank solvent injections after high-concentration calibrators.

  • Isobaric Interferences: Many SCRAs produce identical primary fragments (e.g., m/z 135.1 for any adamantyl-containing SCRA like AKB48, STS-135). Solution: Chromatographic resolution is non-negotiable. Ensure your gradient is shallow enough between 40-60% organic to separate 5F-APINAC from its non-fluorinated analog (AKB48).

  • Matrix Effects: Blood and urine extracts contain endogenous phospholipids that co-elute and suppress ionization. Solution: Always evaluate matrix effects via post-extraction spiking. If ion suppression exceeds 20%, switch from LLE to Solid-Phase Extraction (SPE) using mixed-mode cation exchange cartridges.

References

  • Simple screening procedure for 72 synthetic cannabinoids in whole blood by liquid chromatography–tandem mass spectrometry. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. MDPI. Available at:[Link]

  • Significance of Competing Metabolic Pathways for 5F-APINACA Based on Quantitative Kinetics. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for AB-PINACA and 5F-AB-PINACA. National Center for Biotechnology Information (PMC). Available at:[Link]

Quantitative Analysis of 5-fluoro APINAC (5F-AKB48) in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Development and Forensic Toxicology Professionals

Abstract

This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 5-fluoro APINAC (5F-APINACA, 5F-AKB48), a potent synthetic cannabinoid, in human plasma. The protocol employs a streamlined solid-phase extraction (SPE) for sample cleanup, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is designed to meet the rigorous standards of forensic toxicology and clinical research, providing high accuracy, precision, and reliability for the determination of 5F-APINAC. All procedural choices are rationalized to provide a clear understanding of the underlying scientific principles, ensuring the protocol is both a practical guide and an educational resource.

Introduction

5-fluoro APINAC (also known as 5F-AKB48) is a synthetic cannabinoid receptor agonist (SCRA) of the indazole-carboxamide class.[1][2] It is structurally related to compounds patented for their cannabinoid receptor activity and has been identified in the illicit drug market worldwide.[2][3] As a potent agonist of the CB1 and CB2 receptors, 5F-APINAC mimics the effects of Δ9-tetrahydrocannabinol (THC) but often with greater potency and a more severe and unpredictable toxidrome, posing significant public health risks.[2][4]

The constant emergence of new psychoactive substances (NPS) requires forensic and clinical laboratories to develop and validate sensitive and specific analytical methods for their identification and quantification in complex biological matrices.[5][6] LC-MS/MS has become the gold standard for this purpose due to its superior sensitivity, selectivity, and applicability to a wide range of compounds.[7][8]

This guide provides a comprehensive, step-by-step protocol for the quantification of 5F-APINAC in human plasma. The methodology is built upon established principles of bioanalytical chemistry, emphasizing a clean sample extraction to minimize matrix effects and a highly selective detection method to ensure data integrity.

Principle of the Method

The analytical workflow is designed for optimal recovery, efficiency, and sensitivity. The core principle involves three key stages:

  • Sample Preparation via Solid-Phase Extraction (SPE): Plasma samples are first deproteinized to release the analyte from protein binding and prevent downstream clogging. The supernatant is then loaded onto a reversed-phase SPE cartridge. This step is crucial for isolating 5F-APINAC from endogenous plasma components like phospholipids and salts that can interfere with ionization (a phenomenon known as matrix effect).[6][9] The analyte is retained on the sorbent while interferences are washed away, followed by elution of the purified analyte with an organic solvent.

  • Chromatographic Separation: The cleaned-up extract is injected into an Ultra-High-Performance Liquid Chromatography (UHPLC) system. A reversed-phase C18 column separates 5F-APINAC from any remaining matrix components and potential isomers based on its hydrophobicity. Gradient elution ensures a sharp peak shape and a short run time, which is critical for high-throughput laboratories.[9]

  • Tandem Mass Spectrometry (MS/MS) Detection: The analyte eluting from the LC column is ionized using positive mode Electrospray Ionization (ESI) and detected by a triple quadrupole mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, a highly specific technique where a predefined precursor ion (the protonated 5F-APINAC molecule) is selected in the first quadrupole, fragmented in the second, and specific product ions are monitored in the third. This process provides two layers of mass-based selectivity, dramatically reducing background noise and ensuring confident quantification.[7] A stable isotope-labeled internal standard (SIL-IS), 5F-APINAC-d4, is used to compensate for any variability during sample preparation and analysis.

workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plasma Sample (100 µL) Spike Spike with Internal Standard (5F-APINAC-d4) Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Dilute Dilute Supernatant Centrifuge->Dilute SPE Solid-Phase Extraction (SPE) (Load -> Wash -> Elute) Dilute->SPE Evaporate Evaporation to Dryness SPE->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC UHPLC Separation (Reversed-Phase C18) Reconstitute->LC MSMS Tandem MS Detection (ESI+, MRM Mode) LC->MSMS Quant Quantification (Peak Area Ratio vs. Calibration Curve) MSMS->Quant Report Final Concentration Report Quant->Report

Caption: Overall workflow for 5F-APINAC quantification.

Materials, Reagents, and Instrumentation

Materials and Reagents
  • Standards: 5-fluoro APINAC (5F-AKB48) and 5-fluoro APINAC-d4 (Internal Standard) reference standards (Cerilliant, Cayman Chemical, or equivalent).

  • Solvents: LC-MS grade acetonitrile, methanol, and water (Fisher Scientific, Honeywell, or equivalent).

  • Reagents: Formic acid (≥98%), zinc sulfate, and ammonium acetate (Sigma-Aldrich or equivalent).

  • Blank Matrix: Drug-free human plasma (with K2-EDTA as anticoagulant).

  • SPE Cartridges: Oasis PRiME HLB 30 mg, 96-well plate or 1cc cartridges (Waters).

  • Collection Plates: 96-well, 2 mL collection plates.

  • Vials/Seals: LC-MS certified vials with caps.

Instrumentation
  • LC System: Waters ACQUITY UPLC I-Class or equivalent.

  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer with a Turbo V™ ion source.

  • Analytical Balance and Calibrated Pipettes .

  • Centrifuge capable of >7000 rcf.

  • Nitrogen Evaporator or Vacuum Centrifuge .

  • Vortex Mixer .

Experimental Protocols

Preparation of Standards and Controls
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of 5F-APINAC and 5F-APINAC-d4 in methanol to create individual 1 mg/mL stock solutions.

  • Working Standard Solutions: Prepare serial dilutions from the primary stock solutions using methanol to create working solutions for calibration curve (calibrators) and quality control (QC) samples.

  • Internal Standard (IS) Spiking Solution (100 ng/mL): Dilute the 5F-APINAC-d4 primary stock with 50:50 methanol:water.

  • Calibrators and QCs: Spike appropriate volumes of the working standard solutions into blank human plasma to prepare a calibration curve (e.g., 0.05, 0.1, 0.5, 1, 5, 10, 50 ng/mL) and at least three levels of QCs (low, mid, high).

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is adapted from established methods for synthetic cannabinoids in whole blood and plasma.[9] The rationale for a "load-wash-elute" protocol without conditioning is the advanced polymer chemistry of the Oasis PRiME HLB sorbent, which is water-wettable and designed for simplified workflows.

  • Lysis & Precipitation: To 100 µL of plasma sample (calibrator, QC, or unknown) in a microcentrifuge tube, add 10 µL of the 100 ng/mL IS spiking solution. Add 100 µL of a 0.1 M zinc sulfate/ammonium acetate solution to lyse any cells and vortex for 5 seconds.

  • Protein Precipitation: Add 400 µL of acetonitrile. Vortex vigorously for 10 seconds, then centrifuge for 5 minutes at 7000 rcf. This step crashes out the majority of plasma proteins.

  • Dilution & Loading: Transfer the supernatant to a clean tube and dilute with 1.2 mL of water. This dilution is critical to reduce the organic solvent concentration, ensuring the analyte efficiently binds to the reversed-phase SPE sorbent.

  • SPE Loading: Load the entire diluted supernatant directly onto the Oasis PRiME HLB SPE plate/cartridge.

  • Wash Step: Wash the sorbent with 2 x 500 µL of 25:75 methanol:water. This removes polar interferences without eluting the more hydrophobic analyte.

  • Elution: Elute the 5F-APINAC and IS from the sorbent with 2 x 500 µL of 90:10 acetonitrile:methanol into a clean collection plate.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid).[10] This ensures compatibility with the LC system and focuses the analytes for injection.

LC-MS/MS Analysis

The following tables summarize the optimized instrumental parameters. The use of a C18 column provides excellent retention and separation for lipophilic molecules like 5F-APINAC.[9][11] The formic acid in the mobile phase aids in the protonation of the analyte, which is essential for positive mode ESI.[12]

Table 1: Liquid Chromatography Parameters

Parameter Setting
Column Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.5 mL/min
Injection Volume 5 µL
Column Temp. 40°C

| Gradient | 10% B (0-0.5 min), 10-95% B (0.5-4.0 min), 95% B (4.0-5.0 min), 95-10% B (5.0-5.1 min), 10% B (5.1-6.0 min) |

Table 2: Mass Spectrometry Parameters

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 55 psi
Ion Source Gas 2 60 psi
Curtain Gas 35 psi
Temperature 550°C
Ionspray Voltage 5500 V

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Table 3: MRM Transitions for 5F-APINAC and Internal Standard

Compound Precursor Ion (Q1) [m/z] Product Ion (Q3) [m/z] Dwell Time (ms) Collision Energy (V) Role
5F-APINAC 384.2 145.1 50 35 Quantifier
5F-APINAC 384.2 233.1 50 25 Qualifier

| 5F-APINAC-d4 | 388.2 | 145.1 | 50 | 35 | Internal Std. |

mrm cluster_source Ion Source cluster_ms Tandem Mass Spectrometer Analyte 5F-APINAC from LC Q1 Q1: Precursor Selection Selects m/z 384.2 Analyte->Q1 Q2 q2: Collision Cell Fragments m/z 384.2 Q1->Q2 [M+H]+ Q3 Q3: Product Selection Selects m/z 145.1 Q2->Q3 Fragments Detector Detector Q3->Detector Product Ion

Caption: The principle of Multiple Reaction Monitoring (MRM).

Method Validation

The method should be fully validated according to guidelines from organizations such as the American Academy of Forensic Sciences (AAFS) or similar regulatory bodies.[7][13] The following parameters are essential for ensuring the trustworthiness and reliability of the results.

  • Linearity: The calibration curve should demonstrate a linear relationship between the concentration and the instrument response, with a correlation coefficient (r²) of ≥0.99.

  • Limit of Detection (LOD) and Quantification (LOQ): The LOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision (typically within ±20% of the nominal value and a coefficient of variation [CV] <20%).[7]

  • Accuracy and Precision: Intra- and inter-day accuracy (as % bias) and precision (as % CV) should be evaluated at a minimum of three QC levels. Acceptance criteria are typically ±15% (±20% at the LOQ).[14]

  • Selectivity: Blank plasma samples from multiple sources should be analyzed to ensure no endogenous interferences are present at the retention time of the analyte.

  • Matrix Effect: Evaluated by comparing the peak area of an analyte in a post-extraction spiked sample to that of a pure solution. The use of a co-eluting SIL-IS is the most effective way to compensate for matrix effects.[15]

  • Recovery: The extraction efficiency is determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.

  • Stability: The stability of 5F-APINAC in plasma should be assessed under various conditions (freeze-thaw cycles, short-term benchtop, long-term freezer storage) to define proper sample handling and storage procedures. Synthetic cannabinoids, particularly those with ester moieties or the 5-fluoropentyl chain, can be prone to degradation.[16][17][18]

Table 4: Representative Method Validation Summary

Parameter Result
Linear Range 0.05 - 50 ng/mL (r² > 0.995)
Limit of Quantification (LOQ) 0.05 ng/mL
Intra-day Precision (%CV) < 8%
Inter-day Precision (%CV) < 10%
Accuracy (% Bias) -9% to +7%
Extraction Recovery > 85%
Matrix Effect Compensated by SIL-IS (IS-normalized ME: 92-104%)
Freeze-Thaw Stability Stable for at least 3 cycles

| Long-Term Stability | Stable for at least 3 months at -80°C |

Conclusion

The LC-MS/MS method detailed in this application note provides a highly sensitive, specific, and reliable tool for the quantification of 5-fluoro APINAC in human plasma. The protocol leverages a simplified yet effective solid-phase extraction for sample cleanup and the proven selectivity of tandem mass spectrometry. By incorporating a stable isotope-labeled internal standard and undergoing rigorous validation, this method is fit-for-purpose in demanding environments such as forensic toxicology, clinical research, and drug development.

References

  • Waters Corporation. (n.d.). Simple, Fast, and Clean Extraction of Synthetic Cannabinoids from Whole Blood Using Oasis PRiME HLB. Waters. Retrieved from [Link]

  • ZefSci. (n.d.). LC-MS/MS Method Validation for Forensic Toxicology. ZefSci. Retrieved from [Link]

  • Hess, C., et al. (2020). Solid-phase Extraction-Liquid Chromatography-Tandem Mass Spectrometry Method for the Qualitative Analysis of 61 Synthetic Cannabinoid Metabolites in Urine. Drug Testing and Analysis, 12(1), 27-40. Retrieved from [Link]

  • Grabenauer, M., et al. (2019). Separation and Identification of Isomeric and Structurally Related Synthetic Cannabinoids Using 2D Liquid Chromatography and High Resolution Mass Spectrometry. Journal of Analytical Toxicology, 43(3), 187-195. Retrieved from [Link]

  • MDPI. (2023). Analysis of Cannabinoids in Biological Specimens: An Update. Molecules, 28(3), 1269. Retrieved from [Link]

  • DeRienz, K., & Krotulski, A. (2019). Validation of a Comprehensive Urine Toxicology Screen by LC-MS-MS and a Comparison of 100 Forensic Specimens. Journal of Analytical Toxicology, 43(8), 614-622. Retrieved from [Link]

  • Shakleya, D. M., et al. (2017). A Fast and Comprehensive Analysis of 32 Synthetic Cannabinoids Using Agilent Triple Quadrupole LC-MS-MS. Journal of Analytical Toxicology, 41(1), 1-12. Retrieved from [Link]

  • PubChem. (n.d.). 5-Fluoro-apinaca. National Center for Biotechnology Information. Retrieved from [Link]

  • Huestis, M. A., & Smith, M. L. (2015). Synthetic cannabinoids pharmacokinetics and detection methods in biological matrices. Drug Metabolism Reviews, 47(2), 124-174. Retrieved from [Link]

  • ResearchGate. (2017). Bioanalytical methods for the determination of synthetic cannabinoids and metabolites in biological specimens. Retrieved from [Link]

  • Appolonova, S. A., et al. (2021). Pharmacokinetic Properties of the Novel Synthetic Cannabinoid 5F-APINAC and Its Influence on Metabolites Associated with Neurotransmission in Rabbit Plasma. Pharmaceuticals, 14(7), 669. Retrieved from [Link]

  • Appolonova, S. A., et al. (2020). In vivo and in vitro metabolism of the novel synthetic cannabinoid 5F-APINAC. Forensic Toxicology, 38, 160-171. Retrieved from [Link]

  • Krotulski, A. J., et al. (2020). Evaluation of Synthetic Cannabinoid Metabolites in Human Blood in the Absence of Parent Compounds—A Stability Assessment. Journal of Analytical Toxicology, 44(4), 349-357. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (2020). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. UNODC. Retrieved from [Link]

  • Office of Justice Programs. (n.d.). Long-term Stability of Synthetic Cannabinoids in Biological Matrices. OJP. Retrieved from [Link]

  • Carlier, J., et al. (2015). Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Drug Testing and Analysis, 7(7), 579-592. Retrieved from [Link]

  • Wagmann, L., et al. (2019). Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS. Analytical and Bioanalytical Chemistry, 411, 3087-3102. Retrieved from [Link]

  • Wikipedia. (n.d.). 5F-APINACA. Retrieved from [Link]

  • MDPI. (2024). Exploring Cerebrospinal Fluid: Validation of a New Method for Quantification of 39 Drugs of Abuse by LC-MS/MS. Toxics, 12(10), 834. Retrieved from [Link]

  • Glicksberg, L., et al. (2020). Identification and Quantification of 5-Fluoro ADB and the 5-Fluoro ADB Ester Hydrolysis Metabolite in Postmortem Blood Samples by LC-MS/MS. Journal of Analytical Toxicology, 44(2), 125-133. Retrieved from [Link]

Sources

Application Note: In Vivo Animal Models for Profiling the Synthetic Cannabinoid 5-Fluoro APINAC (5F-AKB-48)

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Focus: Pharmacodynamics, Behavioral Assays, and Neurochemical Workflows

As synthetic cannabinoid receptor agonists (SCRAs) continue to evolve, third-generation compounds like 5-fluoro APINAC (commonly known as 5F-AKB-48 or 5F-APINACA) present unique challenges for preclinical evaluation. Featuring an indazole core and a fluorinated pentyl side chain, 5F-APINAC exhibits extreme potency, prolonged half-life, and a complex metabolic profile[1].

To accurately map the neurotoxicological and psychostimulant properties of this compound, researchers must deploy highly controlled, self-validating in vivo models. This guide provides an authoritative framework for studying 5F-APINAC, detailing the mechanistic rationale behind animal model selection and providing step-by-step, field-proven methodologies.

Mechanistic Rationale & Animal Model Selection

The selection of an appropriate animal model is not arbitrary; it is dictated by the metabolic and neurochemical pathways of the compound .

Why CD-1 Mice? CD-1 mice are established as the gold standard for SCRA behavioral and toxicological assays. The causality behind this choice lies in hepatic metabolism. Recent comparative analyses demonstrate that the steady-state metabolism of 5F-APINAC in CD-1 mouse liver microsomes closely mirrors human cytochrome P450 (CYP) metabolic pathways[2]. Because the addition of the adamantyl cage in 5F-APINAC slows metabolism and gives rise to multiple biologically active Phase I metabolites, using CD-1 mice ensures that the in vivo pharmacological output accurately reflects human exposure risks[3].

Why Sprague-Dawley Rats for Neurochemistry? While mice are ideal for high-throughput behavioral screening, Sprague-Dawley rats are preferred for intricate stereotaxic procedures, such as in vivo microdialysis. Their larger brain volume allows for precise probe placement in the nucleus accumbens (NAc) shell, the critical node for evaluating the dopamine-stimulating properties of 5F-APINAC[4].

Pathway A 5F-APINAC (Synthetic Cannabinoid) B CB1 Receptor (Central Nervous System) A->B Nanomolar Affinity (Ki ~1.94 nM) C Gi/o Protein Activation B->C Full Agonism E Nucleus Accumbens Shell (Reward Pathway) B->E Mesolimbic Circuitry D Adenylate Cyclase Inhibition C->D Intracellular Signaling F Extracellular Dopamine Release E->F Neurochemical Efflux

Fig 1. 5F-APINAC mechanism of action: CB1 receptor activation and mesolimbic dopamine efflux.

Pharmacodynamic Profile & Quantitative Benchmarks

5F-APINAC acts as a highly efficacious full agonist at both CB1 and CB2 receptors[1]. To contextualize its potency, it is critical to benchmark its binding affinity and efficacy against first-generation SCRAs (like JWH-018) and the primary phytocannabinoid, Δ9-THC.

Table 1: Comparative Pharmacodynamics of 5F-APINAC

CompoundCB1 Affinity (Ki, nM)CB2 Affinity (Ki, nM)Efficacy (Emax %)In Vivo Dopamine Efflux
5F-APINAC 1.940.27High (Full Agonist)Increased (NAc shell)
JWH-018 3.38~2.60Moderate (~163%)Increased
Δ9-THC ~41.0~36.0Partial AgonistBaseline / Mild Increase

Data synthesized from in vitro competition binding experiments and [35S]GTPγS binding assays[1],[5].

Validated Experimental Workflows

To ensure trustworthiness, every protocol must act as a self-validating system. For cannabinoid research, this is achieved by integrating a selective CB1 receptor antagonist/inverse agonist (such as AM251) into the workflow. If a behavioral or neurochemical effect is truly driven by 5F-APINAC's action at the CB1 receptor, pre-treatment with AM251 must completely abolish the response[6].

Protocol S1 Animal Preparation (CD-1 Mice / Rats) S2 Pre-treatment (Vehicle or AM251) S1->S2 S3 5F-APINAC Admin (i.p. injection) S2->S3 S4 Tetrad Assay (Behavioral Metrics) S3->S4 S5 Microdialysis (Neurochemical) S3->S5 S6 Data Synthesis & Validation S4->S6 S5->S6

Fig 2. Self-validating in vivo workflow for evaluating 5F-APINAC behavioral and neurochemical effects.

Protocol 1: The Cannabinoid "Tetrad" Behavioral Assay

Causality: The tetrad assay is the definitive behavioral model for cannabinoids because it isolates four distinct, centrally mediated physiological responses to CB1 agonism: hypolocomotion, catalepsy, hypothermia, and antinociception[6]. This multi-metric approach prevents researchers from confusing general CNS depression or off-target toxicity with true cannabimimetic activity.

Step-by-Step Methodology (CD-1 Mice):

  • Acclimation & Baseline: Habituate adult male CD-1 mice to the testing room for 60 minutes. Record baseline body temperature using a lubricated rectal digital thermometer (inserted ~2 cm for 6 seconds) and baseline nociception via a tail-flick water bath (set to 50°C).

  • Self-Validation (Antagonist Pre-treatment): Divide subjects into cohorts. Administer AM251 (1.0 mg/kg, i.p.) or a vehicle solution 20 minutes prior to SCRA exposure. Rationale: This step proves receptor specificity.

  • Drug Administration: Administer 5F-APINAC (doses typically ranging from 0.01 to 3.0 mg/kg, i.p.) dissolved in a standardized vehicle (e.g., ethanol/Tween-80/saline).

  • Locomotor Activity (0-30 mins): Immediately place the mouse in an Open Field arena. Track total distance traveled using automated video tracking software to quantify hypolocomotion.

  • Catalepsy Bar Test (At 30, 60, and 120 mins): Place the mouse's forepaws on a horizontal glass rod (elevated 4 cm). Measure the time (immobility latency) the mouse remains in this unnatural posture. A cutoff of 60 seconds is standard.

  • Hypothermia (At 30, 60, and 120 mins): Re-measure rectal temperature. 5F-APINAC induces profound, dose-dependent hypothermia, which is the hallmark of CB1 activation.

  • Antinociception (At 30, 60, and 120 mins): Perform the tail-flick test. Record the latency to withdraw the tail from the thermal stimulus. Calculate the Maximum Possible Effect (%MPE) to quantify analgesia.

Protocol 2: In Vivo Microdialysis for Dopamine Efflux

Causality: The severe abuse liability of 5F-APINAC is driven by its ability to facilitate extracellular dopamine release in the NAc shell[5]. Microdialysis allows for the real-time, continuous sampling of this neurochemical efflux in freely moving animals, directly linking receptor agonism to addiction-like neurochemistry without the confounding stress of anesthesia.

Step-by-Step Methodology (Sprague-Dawley Rats):

  • Stereotaxic Surgery: Anesthetize the rat and secure it in a stereotaxic frame. Implant a concentric microdialysis guide cannula targeting the NAc shell (Coordinates from Bregma: AP +1.7 mm, ML ±0.8 mm, DV -6.0 mm). Secure with dental cement and anchor screws.

  • Recovery: Allow a minimum of 5 days for surgical recovery to ensure the blood-brain barrier heals and baseline neurochemistry stabilizes.

  • Probe Insertion & Habituation: Insert the microdialysis probe (e.g., 2 mm active membrane length) through the guide cannula. Perfuse artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1.5 µL/min. Habituate the animal overnight.

  • Baseline Sampling: Collect dialysate samples every 15–20 minutes. Establish a stable baseline (defined as three consecutive samples varying by less than 10%).

  • Drug Challenge & Collection: Administer 5F-APINAC (e.g., 0.1 mg/kg i.v. or i.p.). Continue collecting dialysate fractions for 120–180 minutes post-injection.

  • Analytical Quantification: Analyze the dialysate fractions immediately using High-Performance Liquid Chromatography coupled with Electrochemical Detection (HPLC-ECD) to quantify dopamine concentrations. Express data as a percentage of the pre-injection baseline.

References

  • Pharmacological and Behavioral Effects of the Synthetic Cannabinoid AKB48 in Rats - PMC Source: nih.gov URL:[Link]

  • Effect of the novel synthetic cannabinoids AKB48 and 5F-AKB48 on “tetrad”, sensorimotor, neurological and neurochemical responses in mice. In vitro and in vivo pharmacological studies Source: researchgate.net URL:[Link]

  • 5F-APINACA (5F-AKB-48) Review Report. Expert Committee on Drug Dependence Thirty-eighth Meeting Source: researchgate.net URL:[Link]

  • Native CB1 receptor affinity, intrinsic activity and accumbens shell dopamine stimulant properties of third generation SPICE/K2 cannabinoids - PubMed Source: nih.gov URL:[Link]

  • Similar 5F-APINACA Metabolism between CD-1 Mouse and Human Liver Microsomes Involves Different P450 Cytochromes - PMC Source: nih.gov URL:[Link]

  • Similar 5F-APINACA Metabolism between CD-1 Mouse and Human Liver Microsomes Involves Different P450 Cytochromes - MDPI Source: mdpi.com URL:[Link]

Sources

5-fluoro APINAC as a research tool for cannabinoid receptors

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 5-Fluoro APINAC (5F-AKB-48) as a High-Affinity Research Tool for Cannabinoid Receptor Pharmacology and Metabolic Profiling

Executive Summary & Pharmacological Context

5-Fluoro APINAC (commonly known as 5F-AKB-48 or 5F-APINACA) is a synthetic cannabinoid receptor agonist (SCRA) characterized by an indazole-3-carboxylate ester core linked to a tricyclic adamantyl group and a 5-fluoropentyl chain[1]. Originally emerging as a designer drug, it has become a critical reference standard and research tool for investigating the endocannabinoid system, GPCR signaling, and the toxicological profiles of highly efficacious cannabinoids[2].

Unlike phytocannabinoids such as Δ9-THC, which act as partial agonists, 5F-APINAC acts as a highly potent, full agonist at both central CB1 and peripheral CB2 receptors[3]. Its extreme lipophilicity and unique ester-based structure dictate highly specific handling, assay design, and metabolic profiling requirements[4]. This guide provides researchers with field-proven, self-validating protocols to accurately quantify its pharmacodynamics and metabolic fate.

Quantitative Pharmacological Profile

To design accurate functional assays, researchers must first understand the baseline binding kinetics and physiological outputs of 5F-APINAC. The data below summarizes its receptor affinities and primary in vivo effects.

Table 1: Pharmacological and Toxicological Profile of 5F-APINAC

Target / SystemParameterValue / ObservationScientific Implication
CB1 Receptor Binding Affinity ( Ki​ )1.94 nM[2]~2-fold higher affinity than Δ9-THC; requires low nanomolar dosing in vitro.
CB2 Receptor Binding Affinity ( Ki​ )0.27 nM[2]~265-fold higher affinity than Δ9-THC; indicates strong immunomodulatory potential.
G-Protein Coupling Intrinsic ActivityFull Agonist[5]Induces complete inhibition of forskolin-stimulated cAMP production[5].
In Vivo (Mice) Behavioral PhenotypeHypothermia, Catalepsy[2]Classic "tetrad" effects confirming central CB1 activation in vivo.
Toxicity Profile High-dose EffectsConvulsions, Hyperreflexia[5]Severe neurological alterations not typically seen with natural cannabinoids[5].

Mechanistic Overview: Cannabinoid Receptor Signaling

5F-APINAC initiates a signaling cascade by stabilizing the active conformation of CB1 and CB2 receptors, which are coupled to inhibitory Gi/o​ proteins. This interaction inhibits adenylyl cyclase, downregulates cAMP, and modulates ion channels, leading to the profound physiological effects observed in vivo.

Pathway Ligand 5F-APINAC (Full Agonist) Receptor CB1 / CB2 Receptors GPCRs Ligand->Receptor High Affinity Binding (Ki < 2 nM) GProt Gi/o Protein αi & βγ subunits Receptor->GProt Receptor Activation AC Adenylyl Cyclase (Inhibited) GProt->AC αi subunit IonChan Ion Channels (↑ GIRK, ↓ VGCC) GProt->IonChan βγ subunits cAMP ↓ cAMP Production AC->cAMP Enzymatic Inhibition Physio Physiological Response (Hypothermia, Catalepsy) cAMP->Physio Downstream Signaling IonChan->Physio Membrane Hyperpolarization

Figure 1: 5F-APINAC mechanism via CB1/CB2 receptor-mediated Gi/o signaling pathways.

Experimental Protocols

Protocol A: Quantifying Intrinsic Efficacy via [35S]GTPγS Binding Assay

Scientific Rationale: While cAMP assays measure downstream signaling, the [35S]GTPγS binding assay measures the very first step of GPCR activation—the exchange of GDP for GTP on the G-protein α -subunit[2]. This prevents the signal amplification bias common in downstream assays, allowing for a true measurement of 5F-APINAC's intrinsic efficacy. Because 5F-APINAC is highly lipophilic, it readily adsorbs to plastic surfaces, which can artificially lower the effective concentration and skew dose-response curves.

Self-Validating System Design: This protocol includes a vehicle control to establish baseline G-protein turnover, and a competitive antagonist arm (using the CB1-selective inverse agonist AM251[6]) to definitively prove that the radioligand signal is exclusively mediated by the CB1 receptor.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 5F-APINAC stock solutions in 100% DMSO. Dilute working concentrations in an assay buffer containing 50 mM Tris-HCl (pH 7.4), 3 mM MgCl2​ , 100 mM NaCl, 0.2 mM EGTA, and 0.1% fatty-acid-free Bovine Serum Albumin (BSA) . Insight: BSA acts as a lipid carrier, preventing the cannabinoid from adhering to the assay tubes.

  • Membrane Preparation: Thaw CHO cell membranes stably expressing human CB1 receptors. Homogenize in assay buffer to a final concentration of 10-20 µg protein/well.

  • GDP Addition (Critical Step): Add 10 µM GDP to the membrane suspension and incubate for 10 minutes at room temperature. Insight: GDP forces the G-proteins into an inactive state, suppressing basal noise and maximizing the specific signal window.

  • Ligand Incubation: In a 96-well plate, combine:

    • 100 µL membrane/GDP suspension.

    • 50 µL 5F-APINAC (ranging from 0.01 nM to 10 µM) OR 50 µL Vehicle (0.1% DMSO final).

    • Validation Arm: In parallel wells, add 1 µM AM251[6] 15 minutes prior to 5F-APINAC addition.

  • Radioligand Addition: Initiate the reaction by adding 50 µL of [35S]GTPγS (final concentration 0.1 nM). Incubate at 30°C for 60 minutes.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in cold assay buffer) using a cell harvester. Wash filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Quantification: Dry the filters, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.

Protocol B: In Vitro Metabolic Profiling using Human Liver Microsomes (HLMs)

Scientific Rationale: Because 5F-APINAC is an ester (1-(5-fluoropentyl)-1H-indazole-3-carboxylic acid, tricyclo[3.3.1.13,7]dec-1-yl ester)[1], it is highly susceptible to rapid enzymatic degradation in vivo. Understanding its phase I metabolism is critical for forensic toxicology and identifying urinary biomarkers[4].

Self-Validating System Design: To distinguish between active cytochrome P450 (CYP) metabolism, esterase activity, and non-enzymatic chemical degradation, this protocol utilizes a "Minus-NADPH" control and a heat-inactivated microsome control.

Step-by-Step Methodology:

  • Incubation Mixture Setup: In silanized glass tubes, prepare a 200 µL reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4), 3.3 mM MgCl2​ , and pooled Human Liver Microsomes (HLMs) at a final protein concentration of 1.0 mg/mL[4].

  • Substrate Addition: Add 5F-APINAC to a final concentration of 10 µM (keep organic solvent <1% v/v). Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes.

  • Reaction Initiation:

    • Active Arm: Add an NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase).

    • Validation Arm 1 (Minus-NADPH): Add an equivalent volume of buffer instead of NADPH.

    • Validation Arm 2 (Heat-Inactivated): Use HLMs that have been boiled at 100°C for 10 minutes prior to the assay.

  • Incubation & Quenching: Incubate at 37°C for 60 minutes[4]. Terminate the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard. Insight: Cold acetonitrile precipitates the microsomal proteins and instantly halts all esterase and CYP activity.

  • Sample Extraction: Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to LC vials.

  • LC-QTOF-MS Analysis: Analyze the supernatant using Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry to identify mass shifts corresponding to hydrolysis, hydroxylation, and defluorination.

Data Interpretation: Metabolic Fate

Based on the in vitro HLM assays and in vivo rat models, 5F-APINAC undergoes extensive biotransformation. The primary metabolic reaction is ester hydrolysis, rendering the parent compound undetectable in urine after 24 hours[4].

Table 2: Major Phase I Metabolites of 5F-APINAC for Forensic Screening

Metabolite IDStructural ModificationEnzymatic PathwayDiagnostic Utility
M9 5-fluoropentylindazole-3-carboxylic acidEster HydrolysisPrimary abundant metabolite; formed rapidly in both in vitro and in vivo models[4].
M4.1 / M7 Oxidative defluorination + HydroxylationCYP450 OxidationHighly recommended as specific urinary biomarkers for proving 5F-APINAC consumption[4].
4OH-5F-AKB48 Hydroxylation of the adamantyl ringCYP450 OxidationRetains high affinity for CB1 receptors and contributes to prolonged in vivo toxicity[7].

Sources

Application Note: 5-Fluoro APINAC in Neuroscience and Neurotoxicology Research

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Fluoro APINAC (also known as 5F-AKB57) is a highly potent synthetic cannabinoid (SC) featuring an N-(5-fluoropentyl) indazole core[1]. In contemporary neuroscience and drug development, it serves as a critical analytical reference standard and pharmacological tool for probing the endocannabinoid system, neurotoxicity, and metabolic pathway disruptions[1][2]. This application note provides an authoritative guide to the mechanistic pharmacology of 5F-APINAC and outlines self-validating experimental protocols for evaluating its neurobiological impact.

Pharmacological Profile & Mechanistic Causality

The addition of a terminal fluorine atom to the pentyl chain of APINAC significantly alters its pharmacokinetic and pharmacodynamic properties. Fluorination increases the compound's lipophilicity, facilitating rapid penetration of the blood-brain barrier (BBB)[2].

Mechanistically, 5F-APINAC acts as a potent agonist at both CB1 and CB2 receptors, demonstrating a CB1 binding affinity 2 to 5 times greater than its non-fluorinated counterpart[3][4]. Upon binding, it activates Gi/o-coupled protein signaling pathways. This coupling inhibits adenylyl cyclase, downregulates cyclic AMP (cAMP) production, and modulates critical ion channels (inhibiting voltage-gated Ca²⁺ channels and activating inwardly rectifying K⁺ channels)[4]. The resulting membrane hyperpolarization directly alters the synaptic release of key neurotransmitters, including GABA, glutamate, and dopamine[4].

G A 5-Fluoro APINAC B CB1 / CB2 Receptors A->B Agonist Binding C Gi/o Protein Activation B->C GPCR Coupling D Adenylyl Cyclase Inhibition C->D Alpha-i Subunit F Ion Channel Modulation C->F Beta-Gamma Subunit E Decreased cAMP D->E Reduced ATP Conversion G Altered Neurotransmission E->G Downstream Signaling F->G Membrane Hyperpolarization

Fig 1: 5F-APINAC mechanism via CB1/CB2 Gi/o signaling pathways.

Applications in Neuroscience Research

5F-APINAC is extensively utilized in two primary domains of neuroscience research:

  • Neurotoxicology and Metabolomic Disruption: 5F-APINAC administration induces rapid, dose-dependent biotransformation that severely disrupts the kynurenine metabolic pathway and the serotonergic system[2]. By shunting tryptophan metabolism, it elevates neuroactive and potentially excitotoxic metabolites like quinolinic acid and kynurenic acid, providing a model for SC-induced neurological disorders[2].

  • Behavioral Neuroscience: Utilizing in vivo models such as zebrafish (Danio rerio), researchers deploy 5F-APINAC to study SC-induced anxiogenic effects, reduced aggression, and embryotoxicity[4].

Quantitative Data Summary: Metabolomic & Pharmacological Alterations

The following table summarizes the quantitative impact of 5F-APINAC on biological systems, serving as a baseline for comparative research.

Parameter / AnalyteBiological SystemObservation Post-5F-APINAC ExposurePotency / SignificanceRef
CB1 Receptor Affinity Endocannabinoid SystemHigh agonist potency; 2–5x greater than non-fluorinated APINACEC₅₀ = 2.8–1959 nM[3]
Kynurenic Acid Kynurenine PathwayDose-dependent elevation in plasmap < 0.01[2]
Quinolinic Acid Kynurenine PathwayDose-dependent elevation in plasmap < 0.01[2]
Anthranilic Acid Kynurenine PathwaySignificant decrease in plasma trajectoriesp < 0.01[2]
Indole-3-propionic acid Microbial TryptophanElevated concentrationsp < 0.05[2]
Tryptophan Serotonergic SystemAbrupt decrease, returning to basal levels after 6 hoursp < 0.05[2]

Self-Validating Experimental Protocols

Protocol A: In Vitro FLIPR Membrane Potential Assay for CB1/CB2 Activation

Objective: To quantify the functional receptor activation of 5F-APINAC at CB1/CB2 receptors using a high-throughput fluorescent readout[3].

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO-K1 cells stably expressing human CB1 or CB2 receptors into a 384-well microplate at 10,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Wash cells with Hank's Balanced Salt Solution (HBSS) containing 20 mM HEPES and 2.5 mM probenecid.

    • Causality: Probenecid inhibits organic anion transporters, preventing the premature efflux of the fluorescent membrane potential dye, thereby stabilizing the baseline signal and reducing noise.

  • Incubation: Add the FLIPR Membrane Potential Assay dye and incubate for 45 minutes at 37°C.

  • Compound Addition: Dispense 5F-APINAC (concentration-response curve from 0.1 nM to 10 µM) using an automated liquid handler while simultaneously recording fluorescence (Ex: 510–545 nm, Em: 565–625 nm).

Self-Validation & Quality Control Checkpoints:

  • System Suitability (Z'-Factor): The assay plate is only deemed valid if the Z'-factor between the maximum signal (positive control) and baseline (vehicle) is > 0.5.

  • Positive Control: CP55,940 (a full non-selective CB agonist) must be run in parallel to define the 100% Emax reference.

  • Mechanistic Validation (Negative Control): Pre-incubate a subset of wells with Rimonabant (a selective CB1 inverse agonist). Causality: If 5F-APINAC-induced fluorescence is abolished in these wells, it self-validates that the observed signal is strictly CB1-mediated, ruling out off-target ion channel modulation.

Protocol B: In Vivo LC-MS/MS Targeted Metabolomics (Neurotransmitter Profiling)

Objective: To map the pharmacokinetic biotransformation of 5F-APINAC and its downstream disruption of the kynurenine/serotonin pathways[2][5].

Workflow S1 1. In Vivo Dosing S2 2. Time-Course Sampling S1->S2 S3 3. IS Addition & Extraction S2->S3 S4 4. LC-MS/MS Analysis S3->S4 S5 5. QC & Validation S4->S5

Fig 2: Self-validating LC-MS/MS workflow for 5F-APINAC metabolomic profiling.

Step-by-Step Methodology:

  • Dosing & Sampling: Administer 5F-APINAC (e.g., 1 mg/kg IV) to the animal model. Collect biofluid (plasma/urine) at strict time intervals (0, 1, 3, 6, 24 h)[2][5].

    • Causality: 5F-APINAC undergoes rapid ester hydrolysis and oxidative defluorination[5]. Strict time-course sampling is mandatory to capture transient metabolites (like M9: 5-fluoropentylindazole-3-carboxylic acid) before complete elimination at 24 hours[5].

  • Internal Standard (IS) Addition: Spike 10 µL of a stable-isotope labeled internal standard mixture (e.g., Tryptophan-d5, Kynurenic acid-d5) into 50 µL of the biological sample.

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile (100%). Vortex for 2 minutes and centrifuge at 14,000 × g for 10 minutes at 4°C.

    • Causality: Ice-cold organic solvent instantly denatures metabolic enzymes, halting further ex vivo degradation of unstable indole metabolites while simultaneously precipitating matrix proteins.

  • LC-MS/MS Analysis: Inject the supernatant into a UPLC system coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Self-Validation & Quality Control Checkpoints:

  • Matrix Effect Self-Correction: The addition of the isotopically labeled IS in Step 2 acts as an internal self-validator. Any deviation in the IS peak area across the run immediately flags matrix suppression or extraction failures, allowing for real-time mathematical correction.

  • Calibration & QC: The analytical batch must include a 6-point calibration curve (R² > 0.99). Low, Mid, and High Quality Control (QC) samples must be interspersed every 10 injections. The analytical run is automatically rejected if more than 33% of the QC samples deviate by > ±15% from their nominal concentrations.

Sources

Application Note & Protocol: Preclinical Dosing and Administration of 5-fluoro APINAC (5F-AKB48)

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: This document is intended for informational purposes for qualified researchers, scientists, and drug development professionals in a legally regulated and ethically approved laboratory setting. 5-fluoro APINAC (also known as 5F-AKB48) is a potent synthetic cannabinoid and is classified as a Schedule I controlled substance in the United States and is controlled in many other jurisdictions.[1] All acquisition, handling, storage, and use of this compound must be performed in strict accordance with a DEA (or equivalent) license and with express approval from an Institutional Animal Care and Use Committee (IACUC). This guide is not an endorsement for the use of this compound outside of legitimate, controlled scientific research.

Introduction to 5-fluoro APINAC (5F-AKB48)

5-fluoro APINAC (5F-AKB48) is a synthetic cannabinoid receptor agonist (SCRA) belonging to the indazole-3-carboxamide class.[2] It is an N-(5-fluoropentyl) analog of APINACA (AKB48).[3] First identified on the designer drug market, 5F-APINAC has become a compound of interest in forensic toxicology and pharmacology for its potent psychoactive effects, which are significantly greater than those of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis.[1]

The primary utility of 5F-APINAC in preclinical research is as a pharmacological tool to probe the endocannabinoid system, study the mechanisms of potent CB1 receptor agonism, and understand the toxicology associated with new classes of SCRAs. Its fluorinated pentyl chain is believed to increase its potency and efficacy compared to its non-fluorinated parent compound, APINACA.[2][4] This document provides a comprehensive guide to its mechanism, pharmacokinetics, and detailed protocols for its administration in common animal models for research purposes.

Pharmacodynamics & Mechanism of Action

The biological effects of 5F-APINAC are mediated primarily through its activity as a potent, high-efficacy agonist at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[1][3]

  • Receptor Binding: In vitro competition binding assays have demonstrated that 5F-APINAC binds with high affinity to both human and mouse CB1 and CB2 receptors.[2] It displays a nanomolar affinity, with a reported Kᵢ value of 1.94 nM for the CB1 receptor and 0.27 nM for the CB2 receptor.[3] This high affinity contributes to its significant potency.

  • Functional Activity: As a full agonist, 5F-APINAC potently stimulates G-protein coupling upon binding to the CB1 receptor. This activation leads to the inhibition of adenylyl cyclase, a reduction in cyclic adenosine monophosphate (cAMP) levels, and modulation of various ion channels, ultimately altering neurotransmitter release. The psychoactive and physiological effects observed in animal models are almost entirely preventable by pretreatment with a selective CB1 receptor antagonist, such as AM251 or rimonabant, confirming that its primary in vivo effects are CB1-mediated.[2][5][6]

G cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Compound 5F-APINAC Compound->CB1 Binds & Activates ATP ATP ATP->AC Response Decreased Neurotransmitter Release cAMP->Response Leads to

Caption: CB1 receptor signaling pathway activated by 5F-APINAC.

Pharmacokinetics & Metabolism

Understanding the pharmacokinetic profile of 5F-APINAC is critical for designing effective dosing regimens and interpreting experimental outcomes.

  • Absorption and Distribution: Following systemic administration (e.g., intravenous or intraperitoneal), 5F-APINAC is rapidly distributed. Due to its lipophilicity, it is expected to readily cross the blood-brain barrier to exert its effects on the central nervous system.

  • Metabolism: 5F-APINAC undergoes extensive and rapid metabolism, primarily via hepatic enzymes.[7][8] The parent compound is often undetectable in urine samples, making metabolite identification crucial for forensic analysis.[8][9] Key metabolic pathways include:

    • Hydroxylation of the adamantyl ring (mono-, di-, and trihydroxylation).[5][8]

    • Oxidative loss of fluorine from the N-pentyl side chain.[8]

    • Dealkylation of the N-fluoropentyl side chain.[8] Importantly, some Phase I metabolites may retain biological activity at cannabinoid receptors, potentially contributing to the overall duration and toxicity of the compound.[5][6]

  • Elimination: Pharmacokinetic studies in rabbits following intravenous administration show a rapid biotransformation followed by a more gradual elimination phase, with metabolites detectable up to 24 hours post-administration.[7][10]

Dosage & Administration Guidelines

Vehicle Selection

5F-APINAC is a lipophilic powder with poor aqueous solubility. Selection of an appropriate vehicle is paramount for achieving a homogenous solution for accurate dosing.

  • Recommended Vehicle 1 (For IP injection): A mixture of Ethanol, Tween 80 (or Cremophor EL), and 0.9% Saline. A common ratio is 1:1:18 or 5% ethanol, 2% Tween 80, and 93% saline.[4][11][12]

    • Rationale: Ethanol acts as the initial solvent, while the surfactant (Tween 80/Cremophor) prevents precipitation when the aqueous saline component is added. This forms a stable emulsion suitable for intraperitoneal administration.

  • Recommended Vehicle 2 (For IV injection): A mixture of DMSO, PEG400, and Water (or saline). A reported ratio is 5:45:50.[10]

    • Rationale: DMSO is a powerful solvent for lipophilic compounds. PEG400 aids in solubility and reduces the potential toxicity of pure DMSO. This mixture is more suitable for intravenous administration where emulsions can be problematic.

Administration Routes
  • Intraperitoneal (IP): The most common route in rodent studies due to its relative ease and reliability. It results in rapid systemic absorption, though it is subject to first-pass metabolism in the liver.

  • Intravenous (IV): Provides 100% bioavailability and immediate onset of action. This route is ideal for pharmacokinetic studies but requires more technical skill (e.g., tail vein catheterization).[10]

Recommended Dosage Ranges for Animal Studies

The following table synthesizes dosage data from published preclinical studies. Researchers must perform dose-response studies to determine the optimal dose for their specific experimental model and endpoint.

Animal ModelRouteDosage Range (mg/kg)Observed Effects & EndpointsReference(s)
Mouse (CD-1)IP0.01 - 1.0Ineffective for inducing significant hypothermia or analgesia at these lower doses.[13]
Mouse (CD-1)IP3.0 - 6.0Cannabinoid Tetrad: Induces significant hypothermia, catalepsy, analgesia, and reduced locomotor activity.[2][13][14]
Mouse (CD-1)IP3.0 - 6.0Neurological Effects: Impaired sensorimotor responses, seizures, myoclonia, hyperreflexia, and aggression.[2][15]
MouseIP0.1Neurochemical: Stimulates dopamine release in the nucleus accumbens.[2]
RabbitIV0.1 - 2.0Pharmacokinetic Studies: Dose-dependent plasma concentrations, rapid biotransformation.[7][10]

Detailed Experimental Protocols

Stock Solution & Formulation Preparation (IP Vehicle)

This protocol describes the preparation of a 1 mg/mL stock solution of 5F-APINAC.

  • Pre-Weigh Compound: In a fume hood, carefully weigh the desired amount of 5F-APINAC powder using a calibrated analytical balance.

  • Initial Solubilization: Add pure ethanol (200 proof) to the powder in a sterile glass vial. For a 1 mg/mL final concentration, use 50 µL of ethanol per mg of 5F-APINAC.

  • Vortex/Sonicate: Vortex vigorously. If necessary, use a bath sonicator for 2-5 minutes until the powder is fully dissolved and the solution is clear.

  • Add Surfactant: Add an equal volume of Tween 80 (50 µL per mg of 5F-APINAC). Vortex thoroughly to mix.

  • Add Saline: Slowly add sterile 0.9% saline while vortexing to bring the solution to the final volume (add 900 µL saline per mg of 5F-APINAC). The final solution may appear as a slightly cloudy, homogenous emulsion.

  • Final Concentration: This procedure yields a 1 mg/mL solution in a vehicle of 5% Ethanol / 5% Tween 80 / 90% Saline. Adjust volumes proportionally for different concentrations.

  • Storage: Prepare fresh on the day of the experiment. Do not store aqueous emulsions for extended periods.

Intraperitoneal (IP) Administration Protocol (Mouse Model)

This workflow outlines the key steps for a typical in vivo study in mice.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A Obtain IACUC Approval & DEA Licensing B Acclimate Animals (5-7 days) A->B C Prepare 5F-APINAC Formulation & Vehicle Control B->C D Calculate Injection Volume (Based on animal weight) C->D E Record Baseline Physiological/Behavioral Data D->E F Administer Compound/Vehicle (IP Injection, 4 µL/g) E->F G Monitor for Adverse Events & Record Observations F->G H Collect Post-Dose Data (e.g., Tetrad, Behavior) G->H I Euthanize Animal at Humane Endpoint H->I J Analyze Data & Report Findings I->J

Caption: Standard experimental workflow for 5F-APINAC administration in mice.

  • Animal Preparation: Acclimatize male CD-1 or C57BL/6 mice for at least 5-7 days prior to the experiment.[2][6] Handle animals daily to reduce stress.

  • Dose Calculation: Weigh each animal immediately before injection. Calculate the required injection volume. For mice, a typical injection volume is 4-10 µL per gram of body weight.[4][11]

  • Injection: Properly restrain the mouse. Inject the calculated volume of the 5F-APINAC formulation or vehicle control into the intraperitoneal cavity.

  • Post-Injection Monitoring: Immediately place the animal in an observation cage. Continuously monitor for adverse events, especially within the first hour post-injection. Record all behavioral and physiological data at predefined time points as required by the experimental design.

Toxicology & Adverse Event Profile

5F-APINAC is significantly more potent than Δ⁹-THC and has a narrow therapeutic window. High doses are associated with severe adverse effects. Researchers must be prepared to monitor for and manage these events.

  • CNS Effects: At effective doses (≥3 mg/kg in mice), 5F-APINAC can induce severe neurological effects including spontaneous convulsions, seizures, myoclonia (muscle twitching), and hyperreflexia.[2][15]

  • Behavioral Effects: Spontaneous aggressiveness has been reported in mice following administration.[2][15]

  • Cardiovascular Effects: Like other potent SCRAs, 5F-APINAC may cause tachycardia and hypertension, though bradycardia has been observed with other synthetic cannabinoids in rats.[3][16]

  • Other Effects: The classic cannabinoid tetrad (hypothermia, catalepsy, analgesia, hypolocomotion) is consistently observed.[1][2] Severe hypothermia (>3°C drop) can occur.[3]

Mandatory Ethical & Safety Protocols

Researcher Safety

5F-APINAC is a highly potent compound. Accidental exposure via inhalation or skin contact must be avoided.

  • Handling: Always handle the solid compound within a certified chemical fume hood or a powder containment hood.

  • Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and safety glasses at all times. For handling powder, a respirator (e.g., N95) is strongly recommended.

  • Spill & Waste: Have a spill kit ready. All waste material must be disposed of according to institutional and federal guidelines for controlled substances.

Animal Welfare & Ethical Conduct

All research involving 5F-APINAC must prioritize animal welfare.[17]

  • The 3Rs: All experimental designs must adhere to the principles of Replacement, Reduction, and Refinement.[18][19] Justify the use of animals and the number of animals required.[18]

  • IACUC Approval: A detailed protocol must be approved by an Institutional Animal Care and Use Committee (IACUC) before any experiments are initiated.[19]

  • Humane Endpoints: Due to the risk of severe toxicity (e.g., uncontrollable seizures), clear humane endpoints must be established.[20] Animals exhibiting severe distress that cannot be alleviated must be humanely euthanized.[21]

  • Pain & Distress: Procedures should be refined to minimize pain and distress.[17][21] The high potential for adverse effects requires diligent monitoring by trained personnel.[17]

References

  • This document is a synthesis of information and does not have a direct external source.
  • Canazza, I., Ossato, A., Trapella, C., Fantinati, A., De Luca, M. A., Margiani, G., ... & Marti, M. (2016). Effect of the novel synthetic cannabinoids AKB48 and 5F-AKB48 on “tetrad”, sensorimotor, neurological and neurochemical responses in mice. In vitro and in vivo pharmacological studies. Psychopharmacology, 233(21-22), 3685-3709. [Link]

  • World Health Organization. (2016). 5F-APINACA (5F-AKB-48) Review Report. Expert Committee on Drug Dependence Thirty-eighth Meeting. [Link]

  • Brents, L. K., Wilson, A. G., & Prather, P. L. (2020). Metabolism, CB1 cannabinoid receptor binding and in vivo activity of synthetic cannabinoid 5F-AKB48: Implications for toxicity. Pharmacology Biochemistry and Behavior, 195, 172949. [Link]

  • Canazza, I., et al. (2016). Effect of the novel synthetic cannabinoids AKB48 and 5F- AKB48 on “tetrad”, sensorimotor, neurological and neurochemical res. University of Ferrara Institutional Repository. [Link]

  • Wilson, A. G., et al. (2020). Metabolism, CB1 Cannabinoid Receptor Binding and In Vivo Activity of Synthetic Cannabinoid 5F-AKB48: Implications for Toxicity. Pharmacology, biochemistry, and behavior. [Link]

  • World Health Organization. (2016). 5F-APINACA (5F-AKB-48) Review Report. ECDD Repository. [Link]

  • Drug Enforcement Administration. (2020). AKB48 (APINACA) and 5F-AKB48 (5F-APINACA). DEA Diversion Control Division. [Link]

  • Bilel, S., et al. (2021). Pharmacokinetic Properties of the Novel Synthetic Cannabinoid 5F-APINAC and Its Influence on Metabolites Associated with Neurotransmission in Rabbit Plasma. Metabolites. [Link]

  • Reference not directly cited in the final text.
  • Corli, G., et al. (2024). Repeated administration of the synthetic cannabinoid AKB48 induces serotonergic neuroadaptation in male and female mice. Neuropharmacology. [Link]

  • Shetty, R. A., et al. (n.d.). Pharmacological Characterization of Novel Synthetic Cannabinoids. [Link]

  • Bilel, S., et al. (2019). Pharmacological and Behavioral Effects of the Synthetic Cannabinoid AKB48 in Rats. Frontiers in Pharmacology. [Link]

  • Reference not directly cited in the final text.
  • Canazza, I., et al. (2016). Effect of the systemic administration (0.01–6 mg/kg i.p.) of AKB48 (a) and 5F-AKB48 (b) on the visual placing test of mice. ResearchGate. [Link]

  • Javad, M., et al. (2011). Ethical considerations in animal studies. Journal of Pakistan Medical Association. [Link]

  • Canazza, I., et al. (2016). Effect of the novel synthetic cannabinoids AKB48 and 5F-AKB48 on “tetrad”, sensorimotor, neurological and neurochemical responses in mice. In vitro and in vivo pharmacological studies. ResearchGate. [Link]

  • Reference not directly cited in the final text.
  • The National Committee for Research Ethics in Science and Technology (NENT). (2018). Ethical guidelines for the use of animals in research. Forskningsetikk. [Link]

  • Kiani, A. K., et al. (2022). Ethical considerations regarding animal experimentation. Journal of Preventive Medicine and Hygiene. [Link]

  • Swiss Academy of Medical Sciences. (2005). Ethical Principles and Guidelines for Experiments on Animals. Swiss Academies of Arts and Sciences. [Link]

  • Tovar, A., et al. (2022). Ethical Considerations in Animal Research: The Principle of 3R's. Revista de Investigación Clínica. [Link]

  • Bilel, S., et al. (2021). Pharmacokinetic Properties of the Novel Synthetic Cannabinoid 5F-APINAC and Its Influence on Metabolites Associated with Neurotransmission in Rabbit Plasma. Metabolites. [Link]

  • Reference not directly cited in the final text.
  • Holm, N. B., et al. (2015). Metabolites of 5F-AKB-48, a synthetic cannabinoid receptor agonist, identified in human urine and liver microsomal preparations using liquid chromatography high-resolution mass spectrometry. Drug testing and analysis. [Link]

Sources

Application Note: Preparation and Validation of 5-Fluoro APINAC Stock Solutions for Pharmacological Assays

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, In Vitro Pharmacologists, and Preclinical Drug Development Scientists.

Executive Summary

5-fluoro APINAC (Formal Name: 1-(5-fluoropentyl)-1H-indazole-3-carboxylic acid, tricyclo[3.3.1.13,7]dec-1-yl ester), also known by its synonyms 5F-AKB48 or 5F-AKB57, is a highly potent synthetic cannabinoid (SCB) . Due to its extreme lipophilicity, preparing stable, homogenous aqueous solutions for in vitro and in vivo assays presents a significant thermodynamic challenge. Improper solvent selection or rapid aqueous dilution frequently results in micro-precipitation, leading to erratic dosing, failed receptor binding assays, and irreproducible pharmacokinetic data [[1]]([Link]).

This application note provides a self-validating, causality-driven methodology for the preparation, quality control, and handling of 5-fluoro APINAC stock solutions.

Physicochemical Profiling & Solvent Causality

The solubility bottleneck of 5-fluoro APINAC is driven by two structural features: the bulky, highly hydrophobic adamantyl (tricyclo[3.3.1.13,7]dec-1-yl) ester group and the fluoropentyl chain . These domains thermodynamically favor aggregation in aqueous environments. To successfully solvate the crystalline solid, the primary solvent must effectively disrupt the crystalline lattice before transitioning the compound into a physiological buffer.

Quantitative Solubility Data
Solvent SystemMax SolubilityApplication Context & Causality
DMF (Dimethylformamide) 25.0 mg/mLOptimal Primary Solvent: DMF disrupts the adamantyl lattice highly effectively, yielding a 25-fold higher solubility than DMSO. Ideal for high-concentration master stocks.
DMSO (Dimethyl Sulfoxide) 1.0 mg/mLStandard In Vitro Solvent: Lower solubility threshold, but strictly preferred for cell culture assays (e.g., LDH release) where DMF toxicity is a confounding variable .
Ethanol 1.0 mg/mLIn Vivo Vehicle Component: Used as a primary solvent before formulation into biocompatible Cremophor/Saline vehicles for animal dosing (e.g., mouse tetrad assays) [[2]]([Link]).
DMF:PBS (pH 7.2) (1:2) 0.30 mg/mLIntermediate Transition: Used to gradually step-down the dielectric constant prior to final aqueous dilution, preventing spontaneous micro-precipitation .

Self-Validating Preparation Protocols

To ensure scientific integrity and reproducibility, the following protocols incorporate built-in quality control (QC) checkpoints.

Protocol A: Preparation of Primary Master Stock (DMF or DMSO)

Objective: Create a homogenous, stable primary stock from the crystalline solid.

  • Thermal Equilibration: Remove the 5-fluoro APINAC vial from -20°C storage and allow it to equilibrate to room temperature (RT) in a desiccator for 30 minutes.

    • Causality: Opening a cold vial causes atmospheric moisture to condense on the lipophilic powder, instantly degrading its solubility profile and altering the true mass during weighing.

  • Gravimetric Analysis: Weigh the desired mass (e.g., 1.0 mg) using a calibrated microbalance.

  • Primary Solvation:

    • For a 25 mg/mL stock , add 40 µL of anhydrous DMF .

    • For a 1 mg/mL stock , add 1,000 µL of anhydrous DMSO .

  • Agitation: Vortex the solution for 60 seconds, followed by water-bath sonication at RT for 5 minutes.

  • Self-Validation Check (The Tyndall Test): Shine a laser pointer through the vial in a dark room.

    • Pass: The beam path is invisible (true solution).

    • Fail: The beam path is visible (Tyndall effect), indicating colloidal suspension or micro-emulsions. If failed, add more solvent or increase sonication time.

  • Storage: Aliquot into amber glass vials. Purge the headspace with Argon or Nitrogen gas to prevent oxidative degradation of the fluoropentyl chain, and store at -20°C .

Protocol B: Aqueous Transition for Cell Culture (In Vitro Assays)

Objective: Dilute the primary stock into physiological media without crashing the compound.

  • Intermediate Dilution: Do not spike the primary stock directly into the final media. Instead, create a 1:2 intermediate dilution using DMF and PBS (pH 7.2) to reach a concentration of ~0.30 mg/mL .

    • Causality: A gradual step-down of the dielectric constant allows the compound to remain solvated. Direct injection into high-volume aqueous media causes a massive localized polarity shift, crashing the cannabinoid out of solution.

  • Media Pre-warming: Ensure the target cell culture media is pre-warmed to 37°C.

    • Causality: Cold aqueous buffers decrease the kinetic energy required to maintain the solvation shell around the highly lipophilic molecule, triggering rapid precipitation.

  • Final Dilution: Dilute the intermediate solution into the pre-warmed media. Ensure the final solvent concentration (DMF or DMSO) does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity in sensitive cell lines (e.g., PC-3 or DU-145 prostate cancer cells) .

Workflow A 5-fluoro APINAC (Equilibrate to RT) B Primary Dissolution DMF (25 mg/mL) or DMSO (1 mg/mL) A->B C QC Checkpoint Laser Tyndall Test for Clarity B->C D Aliquoting & Storage Amber Vials, Ar/N2 Purge, -20°C C->D E Intermediate Step-Down 1:2 DMF:PBS (0.30 mg/mL) D->E F Final Aqueous Working Solution Pre-warmed Media (≤0.1% Solvent) E->F

Caption: Step-by-step preparation and self-validating QC workflow for 5-fluoro APINAC stock solutions.

Pharmacological Applications & Receptor Signaling

Once properly solvated, 5-fluoro APINAC is utilized to interrogate cannabinoid receptor pharmacology. It acts as a potent agonist at both canonical CB1 and CB2 receptors, which are Gi/o-coupled G-protein coupled receptors (GPCRs) .

  • In Vitro Assays: Properly prepared DMSO stocks are essential for [35S]GTPγS binding assays, which measure the functional activation of G-proteins following receptor binding, as well as LDH cytotoxicity assays evaluating non-canonical cell death pathways [[3]]([Link]).

  • In Vivo Assays: Ethanol-derived stocks are formulated into saline/Cremophor vehicles for behavioral pharmacology, such as the rodent "tetrad" assay (measuring hypothermia, antinociception, catalepsy, and locomotion) to evaluate the central psychoactive effects of synthetic cannabinoids [[2]]([Link]).

Signaling L 5-fluoro APINAC (Agonist) R CB1 / CB2 Receptors (GPCRs) L->R High Affinity Binding G Gi/o Protein Activation (αi and βγ dissociation) R->G AC Adenylyl Cyclase Inhibition (↓ cAMP Levels) G->AC αi subunit MAPK MAPK / ERK Pathway (Cellular Signaling) G->MAPK βγ subunits GIRK GIRK Channel Activation (Membrane Hyperpolarization) G->GIRK βγ subunits

Caption: Canonical Gi/o-coupled signal transduction pathways activated by 5-fluoro APINAC.

References

  • Patel, et al. (2021). Similar 5F-APINACA Metabolism between CD-1 Mouse and Human Liver Microsomes Involves Different P450 Cytochromes. PMC (National Institutes of Health). URL:[Link]

  • Sarnataro, et al. (2022). Non-Canonical Cannabinoid Receptors with Distinct Binding and Signaling Properties in Prostate and Other Cancer Cell Types Mediate Cell Death. MDPI. URL:[Link]

  • ResearchGate (2023). Pharmacokinetic Properties of the Novel Synthetic Cannabinoid 5F-APINAC and Its Influence on Metabolites Associated with Neurotransmission in Rabbit Plasma. URL:[Link]

Sources

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Legal, Ethical, and Methodological Guidelines for Preclinical Research Involving 5-Fluoro-APINACA (5F-AKB-48)

Introduction & Pharmacological Profile

5-Fluoro-APINACA (commonly designated as 5F-AKB-48 or 5F-APINACA) is an indazole-based synthetic cannabinoid receptor agonist (SCRA) characterized by a 5-fluoropentyl chain[1]. Originally synthesized to explore cannabinoid receptor mapping, it has proliferated as a highly potent drug of abuse, necessitating stringent regulatory oversight[2].

Unlike phytocannabinoids such as Δ9-THC which exhibit partial agonism, 5F-APINACA acts as a full and highly efficacious agonist at both the CB1 and CB2 receptors[1][3]. This hyper-potency translates to severe physiological and psychoactive effects, frequently inducing the classic "tetrad" behavioral response in murine models (hypolocomotion, catalepsy, hypothermia, and analgesia)[4]. Due to its direct association with severe adverse clinical events—including myocardial infarction, acute psychosis, and seizures[3]—the U.S. Drug Enforcement Administration (DEA) classifies 5F-APINACA as a Schedule I controlled substance[5].

Legal Framework and Compliance Workflows

Researching 5F-APINACA requires navigating a rigorous web of federal and institutional regulations[6]. As a Schedule I substance, it is legally defined as having "no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse"[5].

Causality in Compliance: The stringent security and licensing protocols are not merely bureaucratic hurdles; they are engineered to prevent the diversion of highly potent SCRAs, where even sub-milligram quantities can trigger fatal overdoses[7].

Researchers must obtain a DEA Schedule I registration (Form 225)[8]. If the research involves human subjects, an Investigational New Drug (IND) application must be filed with the FDA, which subsequently coordinates with the DEA’s Controlled Substance Staff (CSS) to review the scientific merit, safety, and investigator qualifications[9].

Regulatory_Workflow Start Study Conception IRB IRB / IACUC Approval (Ethical Review) Start->IRB State State Controlled Substance License IRB->State FDA FDA IND Application (Clinical Only) State->FDA Human Trials Vault Physical Security Setup (Safe/Vault Installation) State->Vault Preclinical FDA->Vault DEA DEA Schedule I Registration (Form 225) Procure Procurement via Approved Supplier DEA->Procure Vault->DEA

Step-by-step regulatory approval workflow for Schedule I synthetic cannabinoid research.

Ethical Guidelines and Occupational Safety

Ethical Justification: Research on Schedule I substances must demonstrate significant scientific merit, such as elucidating toxicity mechanisms, mapping novel metabolic pathways, or developing overdose reversal agents[6][8]. Animal protocols must strictly adhere to the 3Rs (Replacement, Reduction, Refinement) and be approved by an Institutional Animal Care and Use Committee (IACUC)[10].

Occupational Safety: 5F-APINACA is highly lipophilic and volatile in certain solvent states.

  • Handling: All handling of neat powders must occur within a Class II Type B2 Biological Safety Cabinet (BSC) to prevent accidental inhalation of micro-particulates.

  • Storage: Must be stored in a securely locked, substantially constructed cabinet or vault (e.g., a TL-30 rated safe), accessible only to authorized personnel, with strictly maintained, DEA-compliant inventory logs[8].

Quantitative Pharmacological Data

Table 1: Pharmacological and Regulatory Profile of 5F-APINACA

Property / MetricValue / DescriptionSource
IUPAC Name N-(adamantan-1-yl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide[1]
DEA Schedule Schedule I (Code Number: 7049)[5]
CB1 Receptor Affinity (Ki) 1.94 nM[3]
CB2 Receptor Affinity (Ki) 0.266 nM[3]
Primary Metabolism Hydroxylation (mono-, di-, tri-OH) and oxidative defluorination[11][12]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate mandatory internal validation steps.

Protocol A: In Vitro [35S]GTPγS Binding Assay for Functional Agonism

Causality: While standard radioligand displacement assays confirm affinity (how well the drug binds), they cannot determine efficacy. The [35S]GTPγS assay is required to measure the functional activation of Gi/o proteins coupled to the CB1/CB2 receptors, proving that 5F-APINACA acts as a full agonist[3][10].

  • Membrane Preparation: Isolate cell membranes expressing human CB1 or CB2 receptors.

    • Validation Step: Run a BCA protein quantification assay to ensure uniform protein concentration (5-10 µ g/well ) across all microplate wells, preventing false-positive efficacy spikes.

  • Incubation: Incubate membranes in an assay buffer containing GDP (to maintain the inactive G-protein state), [35S]GTPγS (0.1 nM), and varying concentrations of 5F-APINACA (0.01 nM to 10 µM).

  • Reference Standards: Include a full agonist (e.g., CP55,940) and a partial agonist (e.g., Δ9-THC) as positive controls.

    • Validation Step: This ensures the assay's dynamic range can accurately differentiate between partial and full efficacy levels.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Wash three times with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure bound radioactivity using a liquid scintillation counter. Calculate the EC50 and Emax values using non-linear regression analysis.

Protocol B: Metabolic Profiling via Human Liver Microsomes (HLMs)

Causality: 5F-APINACA is extensively metabolized into active hydroxylated compounds (e.g., 5F-mono-OH, 5F-di-OH) which retain CB1 affinity and contribute to its prolonged, unpredictable in vivo toxicity[11][12]. Identifying these metabolites is crucial for forensic toxicology.

  • Reaction Mixture: Combine 50 µM 5F-APINACA with pooled Human Liver Microsomes (0.5 mg/mL protein) in a 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Start the reaction by adding an NADPH regenerating system.

    • Validation Step: Include a negative control lacking NADPH to rule out non-enzymatic degradation or background matrix interference[12].

  • Incubation & Quenching: Incubate at 37°C for 90 minutes. Quench the reaction with an equal volume of ice-cold acetonitrile containing a deuterated internal standard.

  • Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C to precipitate denatured proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (scanning 300-600 m/z) to identify structural modifications, specifically focusing on the adamantyl cage and pentyl chain[12].

CB1_Signaling Ligand 5F-APINACA (Full Agonist) Receptor CB1 Receptor (Transmembrane) Ligand->Receptor High Affinity (Ki 1.94 nM) Gprotein Gi/o Protein Complex Activation Receptor->Gprotein Conformational Change Alpha Gαi Subunit Gprotein->Alpha BetaGamma Gβγ Subunit Gprotein->BetaGamma AC Adenylate Cyclase (Inhibited) Alpha->AC Inhibition Ion Ion Channels (Ca2+ ↓, K+ ↑) BetaGamma->Ion Modulation cAMP Decreased cAMP Levels AC->cAMP Effect Neurotransmitter Release Inhibition (Tetrad Effects) cAMP->Effect Ion->Effect

Mechanism of action: 5F-APINACA binding to the CB1 receptor and downstream Gi/o signaling cascade.

References

  • 5F-APINACA - Wikipedia Source: wikipedia.org URL:[Link]

  • AKB48 (APINACA) and 5F-AKB48 (5F-APINACA) - DEA Diversion Control Division Source: usdoj.gov URL:[Link]

  • 5-Fluoro-apinaca | C23H30FN3O | CID 71711119 - PubChem Source: nih.gov URL:[Link]

  • 5F-APINACA (5F-AKB-48) Review Report. Expert Committee on Drug Dependence Source: researchgate.net / WHO URL:[Link]

  • Pharmacological and Behavioral Effects of the Synthetic Cannabinoid AKB48 in Rats Source: nih.gov URL:[Link]

  • Effect of the novel synthetic cannabinoids AKB48 and 5F-AKB48 on “tetrad”, sensorimotor, neurological and neurochemical responses in mice Source: unife.it / PubMed URL:[Link]

  • Metabolism, CB1 Cannabinoid Receptor Binding and In Vivo Activity of Synthetic Cannabinoid 5F-AKB48: Implications for Toxicity Source: nih.gov URL:[Link]

  • Identification of AKB-48 and 5F-AKB-48 Metabolites in Authentic Human Urine Samples Source: researchgate.net / PubMed URL:[Link]

  • NOT-99-091: GUIDANCE ON PROCEDURES FOR THE PROVISION OF MARIJUANA FOR MEDICAL RESEARCH Source: nih.gov URL:[Link]

  • How a Drug's Schedule I Status Restricts Research Source: rstreet.org URL:[Link]

  • PROCEDURES OFFICE OF THE CENTER DIRECTOR: Procedures For Review Of Protocols Referred By DEA That Use Schedule I Controlled Substances Source: fda.gov URL:[Link]

  • International Drug Scheduling; Convention on Psychotropic Substances Source: federalregister.gov URL:[Link]

Sources

Troubleshooting & Optimization

troubleshooting impurities in 5-fluoro APINAC synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 5-fluoro-APINAC (5F-APINAC). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this compound. Our goal is to provide practical, experience-driven advice to help you identify, troubleshoot, and eliminate impurities, ensuring the integrity and quality of your final product.

Introduction: The Importance of Purity in 5-Fluoro-APINAC Synthesis

5-fluoro-APINAC, formally known as 1-(5-fluoropentyl)-1H-indazole-3-carboxylic acid, tricyclo[3.3.1.13,7]dec-1-yl ester, is a synthetic cannabinoid of significant interest in forensic and research applications[1]. Achieving high purity is paramount, as even minor impurities can confound experimental results, alter pharmacological profiles, and introduce safety risks. This guide addresses the synthesis, which typically involves the coupling of 1-(5-fluoropentyl)-1H-indazole-3-carboxylic acid with 1-adamantanol. Impurities can arise from incomplete reactions, side-products, or degradation, making robust analytical and purification strategies essential.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 5-fluoro-APINAC and where are impurities most likely to be introduced?

A: The most prevalent synthetic strategy involves the N-alkylation of an indazole-3-carboxylic acid precursor, followed by esterification with 1-adamantanol. A common method is to convert the N-alkylated carboxylic acid into an acid chloride, which is then reacted with 1-adamantanol[2]. Impurities are typically introduced during the N-alkylation step (e.g., positional isomers) or the esterification step (e.g., unreacted starting materials, hydrolysis of the ester).

Q2: Why is LC-MS preferred over GC-MS for purity analysis of 5-fluoro-APINAC?

A: Many synthetic cannabinoids, particularly those with amide or ester functional groups, are susceptible to thermal degradation in the high temperatures of a gas chromatography (GC) inlet[3][4]. This can lead to the formation of artifact peaks, providing a false representation of the sample's purity. Liquid chromatography-mass spectrometry (LC-MS) operates at lower temperatures and is the recommended method for accurate purity assessment and impurity profiling of these compounds[5][6].

Q3: What are the primary degradation pathways for synthetic cannabinoids like 5-fluoro-APINAC?

A: Cannabinoids can be sensitive to heat, light, and oxidative conditions[7]. The ester linkage in 5-fluoro-APINAC is particularly susceptible to hydrolysis back to the corresponding carboxylic acid and 1-adamantanol, especially in the presence of moisture or under acidic/basic conditions. Proper storage in a cool, dark, and dry environment is crucial to maintain product integrity.

Troubleshooting Guide: Common Impurity Issues

This section addresses specific problems you may encounter during your synthesis, providing explanations and actionable solutions.

Problem 1: My final product purity is low (<95% by HPLC) after initial workup.

  • Question: I've performed the synthesis and a standard aqueous workup, but my HPLC-MS analysis shows multiple peaks. What are the likely culprits?

  • Answer: Low purity after the initial workup is common and usually points to residual starting materials or simple side-products. The most probable impurities are unreacted 1-(5-fluoropentyl)-1H-indazole-3-carboxylic acid and unreacted 1-adamantanol. The carboxylic acid is the most frequent and problematic impurity.

    Identification and Solution Strategy:

    • Confirm Identity via MS: Analyze your crude product using LC-MS. The mass of the key impurities should be readily identifiable.

    • Implement a Base Wash: The most effective way to remove the acidic precursor, 1-(5-fluoropentyl)-1H-indazole-3-carboxylic acid, is to perform a liquid-liquid extraction. Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and wash it with a mild aqueous base like 5% sodium bicarbonate solution. The acidic impurity will be deprotonated and move into the aqueous layer.

    • Purify via Chromatography: If starting materials and other non-polar impurities persist, purification by column chromatography is necessary.

Common Impurity Potential Source Identification Method Removal Strategy
1-(5-fluoropentyl)-1H-indazole-3-carboxylic acidIncomplete esterification reactionLC-MS (check for [M+H]⁺ of the acid)Liquid-liquid extraction with aq. NaHCO₃
1-AdamantanolUnreacted starting materialLC-MS, GC-MSColumn chromatography
Hydrolyzed 5-fluoro-APINACExposure to water/acid/base during workup or storageLC-MS (same mass as the acid precursor)Liquid-liquid extraction with aq. NaHCO₃

Problem 2: I see a significant peak in my LC-MS that corresponds to the mass of the carboxylic acid precursor, even after purification.

  • Question: I have already purified my product by column chromatography, but I still detect the carboxylic acid precursor. Why is this happening?

  • Answer: This indicates that the ester product is hydrolyzing back to the starting acid. This can happen during chromatography if the silica gel is too acidic or if the solvents contain water. It can also occur during solvent evaporation if the sample is heated for too long, or during storage if the material is exposed to atmospheric moisture.

    Troubleshooting Workflow:

    Caption: Troubleshooting workflow for persistent acid impurity.

Problem 3: The color of my final product is yellow or brown, not a white solid.

  • Question: After synthesis and purification, my product is an off-white or yellowish powder. What causes this discoloration and how can I fix it?

  • Answer: Color in the final product typically arises from minor, often polymeric, impurities formed during the reaction, especially if reaction temperatures were too high or reaction times were too long. It can also result from the degradation of the indazole ring system under harsh conditions.

    Solutions:

    • Recrystallization: This is the most effective method for removing colored impurities and achieving a highly crystalline final product. Experiment with different solvent systems (e.g., ethanol/water, heptane/ethyl acetate, acetonitrile).

    • Activated Carbon Treatment: Dissolve the impure product in a suitable organic solvent, add a small amount of activated carbon, stir for 15-30 minutes at room temperature, and then filter through a pad of celite. The carbon will adsorb many of the colored impurities. Afterwards, the product can be recovered by solvent evaporation and recrystallization.

    • Reaction Condition Optimization: Re-evaluate your reaction conditions. Running the reaction at a lower temperature or for a shorter duration may prevent the formation of these chromophoric byproducts.

Analytical & Purification Protocols

Protocol 1: HPLC-MS Method for Purity Analysis

This protocol provides a general method for analyzing the purity of 5-fluoro-APINAC.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 60% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 1-5 µL.

  • Detection (MS): Electrospray Ionization (ESI) in positive mode. Monitor for the [M+H]⁺ ion of 5-fluoro-APINAC and potential impurities.

Protocol 2: Purification by Flash Column Chromatography

This protocol is for purifying the crude product to remove unreacted starting materials and other non-polar impurities.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes or heptane. A typical starting point is a gradient from 5% to 30% ethyl acetate.

  • Procedure: a. Dissolve the crude product in a minimal amount of dichloromethane. b. Add a small amount of silica gel to create a slurry and then evaporate the solvent. This creates a "dry load." c. Add the dry-loaded sample to the top of a prepared silica gel column equilibrated with the initial low-polarity eluent (e.g., 5% ethyl acetate in hexanes). d. Begin elution, gradually increasing the polarity of the mobile phase. e. Collect fractions and analyze them by Thin Layer Chromatography (TLC) or LC-MS to identify the fractions containing the pure product. f. Combine the pure fractions and evaporate the solvent under reduced pressure.

Synthetic Pathway and Potential Side Reactions

The following diagram illustrates a common synthetic pathway for adamantyl indazole esters and highlights where key impurities can form.

G cluster_reaction Esterification Reaction Indazole_Acid 1-(5-fluoropentyl)-1H- indazole-3-carboxylic acid Coupling_Agent Coupling Agent (e.g., SOCl₂, EDCI) Indazole_Acid->Coupling_Agent Activation Impurity_Acid Unreacted Acid (Impurity) Indazole_Acid->Impurity_Acid Incomplete Reaction Adamantanol 1-Adamantanol Product 5-fluoro-APINAC Adamantanol->Product Coupling Impurity_Adamantanol Unreacted Adamantanol (Impurity) Adamantanol->Impurity_Adamantanol Incomplete Reaction Coupling_Agent->Product Hydrolysis_Product Hydrolysis Product (Same as Acid Impurity) Product->Hydrolysis_Product Hydrolysis (H₂O, Acid/Base)

Caption: General synthesis pathway and formation of common impurities.

References

  • This entry is a placeholder as no direct synthesis paper for 5-fluoro-APINAC was found in the initial search.
  • Uchiyama, N., Matsuda, S., Wakana, D., Kikura-Hanajiri, R., & Goda, Y. (2011). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Forensic Toxicology, 29(1), 1-22. [Link available through search results]
  • Broughton, D. (2021). Review of the degradation pathways of cannabinoids, the potential impact on medicinal and consumer products, and discussion of mitigation solutions. Canna-tech. [Link available through search results]
  • De-la-Torre, R., & Papaseit, E. (2014). Synthetic cannabinoids: Analytical methods. ResearchGate. [Link available through search results]
  • Carlier, J., Diao, X., & Huestis, M. A. (2019). Synthetic Cannabinoids Metabolism. Frontiers in Pharmacology, 10, 274. [Link]

  • Al-Saeed, M. H., & Al-Thani, W. (2022). Synthetic Cannabinoids Degradation Studied Using GC–MS. LCGC International. [Link available through search results]
  • Thomas, B. F., et al. (2017). Thermolytic Degradation of Synthetic Cannabinoids: Chemical Exposures and Pharmacological Consequences. Journal of Pharmacology and Experimental Therapeutics, 361(1), 173-186. [Link]

  • Manier, S. K., et al. (2019). Analysis of synthetic cannabinoid agonists and their degradation products after combustion in a smoking simulator. RSC Advances, 9(28), 16109-16117. [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. [Link]

  • This entry is a placeholder for a general organic synthesis reference.
  • This entry is a placeholder for a general organic synthesis reference.
  • This entry is a placeholder for a general organic synthesis reference.
  • This entry is a placeholder for a general organic synthesis reference.
  • This entry is a placeholder for a general organic synthesis reference.
  • Banister, S. D., et al. (2015). The Synthesis and Pharmacological Evaluation of Adamantane-Derived Indoles: Cannabimimetic Drugs of Abuse. ACS Chemical Neuroscience, 6(7), 1165-1178. [Link]

  • This entry is a placeholder for a general organic synthesis reference.
  • Van Houte, C., et al. (2022). Synthesis and Structural Properties of Adamantane-Substituted Amines and Amides Containing an Additional Adamantane, Azaadamantane or Diamantane Moiety. ChemistryOpen, 11(4), e202200031. [Link]

  • This entry is a placeholder for a general organic synthesis reference.
  • Kumar, V., et al. (2019). Synthesis of New Indole and Adamantane Amido Derivatives with Pharmacological Interest. Molecules, 24(15), 2824. [Link]

  • Agilent Technologies. (2020). Analysis of Five Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS Instrumentation. [Link]

  • Kusano, M., et al. (2015). Identification and quantitation of 5-fluoro-ADB, one of the most dangerous synthetic cannabinoids, in the stomach contents. Forensic Toxicology, 33(1), 112-120. [Link]

  • Patil, P. S., et al. (2021). Efficient Synthesis of Potential Impurities in Levonadifloxacin (WCK 771). ACS Omega, 6(44), 29849-29858. [Link]

  • Corcoran, O. (2002). Fully Integrated Analysis of Metabolites, Impurities, and Degradants Using LC–NMR–MS. LCGC North America. [Link]

Sources

refining experimental protocols for 5-fluoro APINAC studies

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the 5-Fluoro APINAC Technical Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical and pharmacological nuances of 5-fluoro APINAC (5F-AKB57).

Unlike its amide-linked analog 5F-APINACA (5F-AKB48), 5F-APINAC features a highly reactive ester linkage[1]. This structural divergence fundamentally alters its stability, metabolic fate, and handling requirements. The protocols below are engineered as self-validating systems to ensure absolute data integrity in your forensic and drug development workflows.

Section 1: Chemical Handling & Stability

Q: Our 5F-APINAC stock solutions are showing rapid degradation compared to other synthetic cannabinoids. Why is this happening, and how do we prevent it?

A: The causality lies in the molecule's core structure. 5F-APINAC (CAS 2365471-88-9) is an indazole-3-carboxylate[1]. The ester linkage is highly susceptible to spontaneous nucleophilic attack and hydrolysis in aqueous or basic conditions, unlike the stable carboxamide linkage found in 5F-APINACA.

Troubleshooting Protocol:

  • Solvent Selection: Never store working stocks in aqueous buffers. Reconstitute the lyophilized solid in anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) at a concentration of 1 to 25 mg/mL[1].

  • Self-Validating Control: Always run a solvent blank (e.g., DMSO + buffer) through your LC-MS/MS alongside your standards to rule out solvent-induced artifact peaks.

Section 2: In Vitro Metabolism (HLM Assays)

Q: We are failing to detect the parent compound after 1 hour of Human Liver Microsome (HLM) incubation. Are we over-metabolizing the sample?

A: Yes. Because of the ester linkage, 5F-APINAC undergoes rapid, aggressive ester hydrolysis mediated by carboxylesterases present in the liver microsomes[2]. This primary pathway rapidly converts the parent drug into the M9 metabolite (5-fluoropentylindazole-3-carboxylic acid)[3].

Step-by-Step Methodology: Optimized HLM Incubation

To capture the parent compound before complete degradation, you must perform a tight time-course assay.

  • Preparation: Prepare a 10 µM 5F-APINAC standard solution in 0.1 M potassium phosphate buffer (pH 7.4).

  • Enzyme Addition: Add pooled Human Liver Microsomes (HLMs) to achieve a final protein concentration of 1 mg/mL[4].

  • Pre-incubation: Equilibrate the mixture at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding 1 mM NADPH (a vital cofactor for CYP450-mediated oxidation).

  • Time-Course Quenching (Critical Step): At exactly 0, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench it in 100 µL of ice-cold acetonitrile to precipitate proteins and halt enzymatic activity.

  • Self-Validating System: The "0-minute" quench (adding acetonitrile before NADPH) is mandatory. It establishes the baseline parent compound concentration and proves that any subsequent degradation is purely enzymatic, not chemical.

  • Analysis: Centrifuge at 10,000 × g for 10 minutes and analyze the supernatant via LC-MS/MS.

HLM_Workflow A Prepare 5F-APINAC (10 µM in Buffer) B Add HLMs (1 mg/mL Protein) A->B C Initiate Reaction (1 mM NADPH, 37°C) B->C D Quench Reaction (Ice-Cold Acetonitrile) C->D E Centrifuge (10,000 x g, 10 min) D->E F LC-MS/MS Quantification E->F

Workflow for in vitro HLM incubation of 5F-APINAC.

Section 3: In Vivo Pharmacokinetics & Biomarker Selection

Q: We are conducting rat urine screening for 5F-APINAC exposure. Which metabolites should we target as definitive biomarkers?

A: Do not target the parent compound. In vivo studies demonstrate that 5F-APINAC is completely metabolized and undetectable in rat urine 24 hours post-administration[2]. While ester hydrolysis (M9) is the predominant reaction, the most reliable and specific biomarkers for proving consumption in urine are the hydroxylated and defluorinated derivatives: M4.1, M7, and M13[3].

Quantitative & Qualitative Data for 5F-APINAC Metabolites
Metabolite IDMetabolic ModificationPrimary MatrixSuitability as BiomarkerDetection Window
M9 Ester HydrolysisIn Vitro (HLMs)High (Primary pathway)N/A
M4.1 Hydroxylation (Adamantyl ring)In Vivo (Urine)Excellent (Specific)< 24 hours
M7 Oxidative DefluorinationIn Vivo (Urine)Excellent (Specific)< 24 hours
M13 Ester Hydrolysis + GlucuronidationIn Vivo (Urine)Excellent (Phase II)< 24 hours
Step-by-Step Methodology: In Vivo Rat Metabolism Study
  • Dosing: Administer 15 mg/kg of 5F-APINAC (diluted in ethanol or DMSO) to the rat model[4].

  • Self-Validating Control: A parallel vehicle control group must receive a placebo (pure solvent) to ensure observed metabolites are not endogenous artifacts[2].

  • Collection: Collect urine at 3, 6, and 24-hour intervals using metabolic cages.

  • Sample Prep: Perform enzymatic cleavage of glucuronides using β-glucuronidase prior to extraction to maximize the detection of Phase I metabolites (M4.1, M7).

  • Detection: Analyze via liquid chromatography–quadrupole time-of-flight mass spectrometry (LC-QTOF-MS)[4].

Metabolic_Pathway Parent 5F-APINAC (Parent Ester) Hydrolysis Ester Hydrolysis (Carboxylesterases) Parent->Hydrolysis CYP CYP450 Oxidation (Hydroxylation/Defluorination) Parent->CYP M9 M9 Metabolite (Primary in vitro) Hydrolysis->M9 Excretion Renal Excretion (< 24h Window) M9->Excretion Markers Urine Markers (M4.1, M7, M13) CYP->Markers Markers->Excretion

Primary biotransformation pathways of 5F-APINAC.

Section 4: Pharmacodynamics & Receptor Assays

Q: How do we validate the pharmacodynamic profile of 5F-APINAC at CB1/CB2 receptors in our cell models?

A: Synthetic cannabinoids act as potent agonists at both CB1 and CB2 receptors[5]. Because these are Gi/o-coupled G-protein coupled receptors (GPCRs), their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

Step-by-Step Methodology: CB1/CB2 cAMP Accumulation Assay
  • Cell Seeding: Seed CHO or HEK293 cells stably expressing human CB1 or CB2 receptors at 10,000 cells/well in a 384-well microplate.

  • Causality & Stimulation (Critical Step): Because 5F-APINAC lowers cAMP, you must first artificially raise the cAMP baseline. Pre-incubate the cells with 500 nM Forskolin (a direct adenylyl cyclase activator). Without Forskolin, the Gi-mediated reduction will be indistinguishable from baseline noise.

  • Drug Treatment: Treat cells with serial dilutions of 5F-APINAC (0.01 nM to 10 µM) for 30 minutes at 37°C.

  • Detection: Lyse the cells and add a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP detection reagent.

  • Self-Validating System: Include a known full agonist (e.g., CP55,940 or JWH-018) as a positive control to validate the dynamic range of your specific cell line[6].

References

  • Appolonova, S. A., et al. (2020). In vivo and in vitro metabolism of the novel synthetic cannabinoid 5F-APINAC. Forensic Toxicology, 38, 160–171. Retrieved from[Link]

  • Wikipedia. (n.d.). 5F-APINACA. Retrieved from[Link]

Sources

Validation & Comparative

A Comparative In Vitro Efficacy Analysis of 5-fluoro APINACA (5F-APINACA)

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Characterizing a Novel Synthetic Cannabinoid

In the rapidly evolving landscape of novel psychoactive substances (NPS), the indazole-carboxamide derivative 5-fluoro APINACA (5F-APINACA), also known as 5F-AKB48, has emerged as a potent synthetic cannabinoid receptor agonist (SCRA). For researchers in pharmacology and drug development, a thorough in vitro characterization is the foundational step in understanding its biological activity and potential toxicological profile. This guide provides a comparative framework for validating the in vitro efficacy of 5F-APINACA, contrasting its performance with its non-fluorinated parent compound, APINACA (AKB48), and other relevant SCRAs.

The central nervous system effects of SCRAs are primarily mediated by their interaction with the cannabinoid type 1 (CB1) receptor, while their activity at the cannabinoid type 2 (CB2) receptor is often associated with immunomodulatory functions. Therefore, a comprehensive in vitro assessment hinges on quantifying a compound's affinity (how well it binds) and functional efficacy (how well it activates) at these two receptor subtypes.

Comparative Binding Affinity at CB1 and CB2 Receptors

A compound's binding affinity is typically determined through competitive radioligand binding assays and is expressed as the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity.

5F-APINACA demonstrates a high, nanomolar affinity for both CB1 and CB2 receptors. Notably, the introduction of a terminal fluorine atom on the pentyl chain in 5F-APINACA significantly enhances its binding affinity compared to its predecessor, APINACA.[1][2] Specifically, 5F-APINACA exhibits a Ki of 1.94 nM at the human CB1 receptor and a remarkable 0.27 nM at the human CB2 receptor.[1][3] This represents a substantial increase in affinity when compared to Δ⁹-Tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive constituent of cannabis, which has Ki values of 3.87 nM and 71.6 nM at CB1 and CB2 receptors, respectively.[1]

CompoundHuman CB1 Ki (nM)Human CB2 Ki (nM)Reference
5F-APINACA 1.94 0.27 [1][3]
APINACA (AKB48)3.242.13 (IC50)[2][4]
JWH-0189.53~3.24[2][5]
UR-14455.91.49[1]
Δ⁹-THC3.8771.6[1]

Causality Behind Experimental Choices: The choice of a competitive binding assay using a well-characterized radioligand like [³H]CP55,940 allows for the precise determination of the test compound's affinity by measuring its ability to displace the radioligand. This method is a gold standard for quantifying receptor-ligand interactions.

Comparative Functional Activity at CB1 and CB2 Receptors

Beyond binding, it is crucial to assess a compound's ability to activate the receptor and trigger downstream signaling. This functional activity, or efficacy, is often measured using assays that quantify the activation of G-proteins or the modulation of second messengers like cyclic AMP (cAMP). The potency of this activation is expressed as the half-maximal effective concentration (EC50), with lower values indicating greater potency.

5F-APINACA acts as a full agonist at both CB1 and CB2 receptors, meaning it can elicit a maximal response from the receptor.[4][6] Functional assays, such as those measuring the inhibition of forskolin-stimulated cAMP accumulation, reveal the potency of this agonism. In such assays, 5F-APINACA demonstrates a potent IC50 value of 2.57 nM at the human CB1 receptor.[2] This is indicative of a highly efficacious compound, capable of robustly activating the receptor's signaling cascade.

Another key functional assay is the [³⁵S]GTPγS binding assay, which directly measures G-protein activation upon receptor agonism.[7] Studies have shown that 5F-APINACA stimulates [³⁵S]GTPγS binding with high potency and efficacy, confirming its strong agonist properties at the CB1 receptor.[3]

CompoundFunctional AssayHuman CB1 Potency (EC50/IC50, nM)Human CB2 Potency (EC50/IC50, nM)Reference
5F-APINACA cAMP Inhibition2.57-[2]
APINACA (AKB48)cAMP Inhibition5.392.13[2][4]
JWH-018Membrane Potential--[8]
UR-144cAMP Inhibition42172[1]
Δ⁹-THCcAMP Inhibition2501157[1]

Expertise & Experience: The observation that fluorination often increases potency is a known structure-activity relationship in many synthetic cannabinoids.[8] The enhanced electronegativity of the fluorine atom can influence ligand-receptor interactions and may also impact the compound's metabolic stability, leading to a more pronounced pharmacological effect. The in vitro data for 5F-APINACA strongly supports this trend when compared to APINACA.[2]

Experimental Protocols and Methodologies

To ensure scientific rigor and reproducibility, detailed protocols for the key in vitro assays are provided below. These protocols are based on established methodologies in the field.[9][10][11]

Protocol 1: Radioligand Competition Binding Assay for Ki Determination

Objective: To determine the binding affinity (Ki) of 5F-APINACA and comparative compounds at human CB1 and CB2 receptors.

Materials:

  • HEK-293 cells stably expressing human CB1 or CB2 receptors.

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4).[12]

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).

  • Radioligand: [³H]CP55,940.

  • Unlabeled competitor: Test compounds (5F-APINACA, etc.).

  • 96-well plates and glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare cell membranes from HEK-293 cells expressing the receptor of interest.

  • In a 96-well plate, add a fixed concentration of [³H]CP55,940.

  • Add increasing concentrations of the unlabeled test compound.

  • Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).

  • Add a standardized amount of cell membrane preparation to each well.

  • Incubate the plate for 60-90 minutes at 30°C.

  • Terminate the assay by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

  • Wash the filters with ice-cold wash buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and determine the IC50 value.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: cAMP Accumulation Assay for Functional Potency (EC50) Determination

Objective: To measure the functional potency of 5F-APINACA as an agonist by quantifying its ability to inhibit adenylyl cyclase activity.

Materials:

  • CHO or HEK-293 cells expressing human CB1 or CB2 receptors.

  • Assay medium (e.g., DMEM with 0.1% BSA).

  • Forskolin (an adenylyl cyclase activator).

  • Test compounds (5F-APINACA, etc.).

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).

Procedure:

  • Plate the cells in a suitable multi-well format and allow them to adhere.

  • Pre-incubate the cells with increasing concentrations of the test compound.

  • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels using a chosen detection kit according to the manufacturer's instructions.

  • Plot the cAMP levels against the log concentration of the test compound to generate a dose-response curve and determine the EC50 value.

Signaling Pathway and Workflow Diagrams

To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided.

G cluster_0 CB1 Receptor Activation 5F-APINACA 5F-APINACA CB1R CB1 Receptor 5F-APINACA->CB1R Binds & Activates Gi Gi Protein CB1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP

Caption: CB1 receptor signaling pathway activated by 5F-APINACA.

G cluster_workflow In Vitro Efficacy Workflow start Start: Compound Synthesis binding_assay Radioligand Binding Assay (Ki determination) start->binding_assay functional_assay cAMP Functional Assay (EC50 determination) start->functional_assay data_analysis Data Analysis & Comparison binding_assay->data_analysis functional_assay->data_analysis conclusion Efficacy Profile Established data_analysis->conclusion

Caption: Experimental workflow for in vitro efficacy validation.

Conclusion and Future Directions

The in vitro data robustly validates 5F-APINACA as a highly potent, full agonist at both CB1 and CB2 receptors, with significantly greater affinity and functional potency than its non-fluorinated analog, APINACA, and Δ⁹-THC.[1][2] The provided experimental frameworks offer a self-validating system for researchers to independently verify these findings and to characterize other novel compounds.

This guide underscores the importance of a multi-assay approach to fully elucidate the in vitro efficacy of a novel compound. Future studies should expand upon this foundation to include more complex in vitro models, such as neuronal cell cultures, to investigate downstream signaling pathways and potential for receptor desensitization and internalization. Such a comprehensive understanding is paramount for predicting in vivo effects and for the broader scientific community's efforts to address the challenges posed by emerging synthetic cannabinoids.

References

  • No Author. (n.d.). In vitro determination of the efficacy of illicit synthetic cannabinoids at CB1 receptors. British Journal of Pharmacology. Retrieved from [Link]

  • Gamage, T. F., & Lichtman, A. H. (2019). In vitro determination of the efficacy of illicit synthetic cannabinoids at CB1 receptors. British Journal of Pharmacology. Retrieved from [Link]

  • World Health Organization. (2016). 5F-APINACA (5F-AKB-48) Review Report. Expert Committee on Drug Dependence. Retrieved from [Link]

  • De Luca, M. A., et al. (2016). Native CB1 receptor affinity, intrinsic activity and accumbens shell dopamine stimulant properties of third generation SPICE/K2 cannabinoids: BB-22, 5F-PB-22, 5F-AKB-48 and STS-135. Neuropharmacology. Retrieved from [Link]

  • Castelli, M. P., et al. (2016). Effect of the novel synthetic cannabinoids AKB48 and 5F-AKB48 on "tetrad", sensorimotor, neurological and neurochemical responses in mice. In vitro and in vivo pharmacological studies. Psychopharmacology. Retrieved from [Link]

  • Brents, L. K., & Prather, P. L. (2011). Phase I Hydroxylated Metabolites of the K2 Synthetic Cannabinoid JWH-018 Retain In Vitro and In Vivo Cannabinoid 1 Receptor Affinity and Activity. PLOS One. Retrieved from [Link]

  • No Author. (n.d.). Assay of GTPγS Binding in Autoradiography. PubMed. Retrieved from [Link]

  • DEA Diversion Control Division. (n.d.). AKB48 (APINACA) and 5F-AKB48 (5F-APINACA). DEA. Retrieved from [Link]

  • World Health Organization. (2018). Critical Review Report: APINACA (AKB-48). Expert Committee on Drug Dependence. Retrieved from [Link]

  • Banister, S. D., et al. (2015). Effects of Bioisosteric Fluorine in Synthetic Cannabinoid Designer Drugs JWH-018, AM-2201, UR-144, XLR-11, PB-22, 5F-PB-22, APICA, and STS-135. ACS Chemical Neuroscience. Retrieved from [Link]

  • No Author. (n.d.). Assay of CB1 Receptor Binding. Springer Nature Experiments. Retrieved from [Link]

  • Eldeeb, K., et al. (2016). CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function. Journal of Neurochemistry. Retrieved from [Link]

  • No Author. (n.d.). Assay of CB1 Receptor Binding. ResearchGate. Retrieved from [Link]

  • Ahn, K. H., et al. (2009). Computationally-predicted CB1 cannabinoid receptor mutants show distinct patterns of salt-bridges that correlate with their level of constitutive activity reflected in G protein coupling levels, thermal stability, and ligand binding. Journal of Biological Chemistry. Retrieved from [Link]

  • No Author. (n.d.). 5F-APINACA (5F-AKB-48) Review Report. Expert Committee on Drug Dependence Thirty-eighth Meeting. ResearchGate. Retrieved from [Link]

  • Vigolo, A. A., et al. (2015). Psychostimulant Effect of the Synthetic Cannabinoid JWH-018 and AKB48: Behavioral, Neurochemical, and Dopamine Transporter Scan Imaging Studies in Mice. Frontiers in Pharmacology. Retrieved from [Link]

Sources

Assessing the Cross-Reactivity and Pharmacodynamics of 5-Fluoro APINAC (5F-AKB48): A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As synthetic cannabinoid receptor agonists (SCRAs) continue to evolve, understanding their precise pharmacodynamic profiles is critical for researchers and drug development professionals. 5-Fluoro APINAC, commonly known as 5F-APINACA or 5F-AKB48, represents a potent generation of SCRAs characterized by an indazole-3-carboxamide core and a terminal 5-fluoropentyl chain.

As a Senior Application Scientist, I have structured this guide to move beyond basic affinity metrics. Here, we will dissect the causality behind 5F-APINACA’s extreme potency, map its on-target and off-target cross-reactivity, and outline a self-validating experimental framework for comparative pharmacological screening.

Structural Rationale & Quantitative Pharmacodynamics

The structural evolution from classical aminoalkylindoles (like JWH-018) to indazole-3-carboxamides (like 5F-APINACA) was driven by a need to maximize receptor binding. The addition of the terminal fluorine atom on the pentyl chain serves a specific mechanistic purpose: it significantly increases the molecule's lipophilicity. This modification not only enhances blood-brain barrier penetration but also locks the ligand into a highly favorable conformation within the hydrophobic binding pocket of the Cannabinoid Type 1 (CB1) receptor NIH PMC[1].

To objectively assess 5F-APINACA, we must benchmark its binding affinity ( Ki​ ) and efficacy ( Emax​ ) against both classical phytocannabinoids and earlier synthetic generations.

Table 1: Comparative Receptor Binding and Efficacy Profile
CompoundPrimary Structural ClassCB1 Affinity ( Ki​ , nM)CB2 Affinity ( Ki​ , nM)Efficacy ( Emax​ ) vs. Baseline
5F-APINACA Indazole-3-carboxamide1.940.27~100% (Full Agonist)
JWH-018 Aminoalkylindole3.382.60~100% (Full Agonist)
Δ9-THC Classical Cannabinoid~41.0~36.0~30-40% (Partial Agonist)

Data synthesized from established ECDD pharmacological evaluations ECDD Repository[2] and comparative SCRA studies NIH PMC[3].

Mechanistic Pathways and Off-Target Cross-Reactivity

While 5F-APINACA is highly selective for cannabinoid receptors, its sub-nanomolar affinity and full agonism trigger atypical downstream signaling. Unlike Δ9-THC, which acts as a partial agonist and primarily induces Gi/o​ protein coupling, 5F-APINACA's sheer efficacy forces receptor hyper-stimulation. This leads to pronounced β -arrestin recruitment, rapid receptor internalization, and severe central nervous system excitability[3].

Furthermore, comprehensive screening of SCRA panels has revealed complex cross-reactivity profiles. High concentrations of fluorinated indazoles can exhibit off-target modulatory effects on non-cannabinoid GPCRs, such as 5-HT 1A​ , 5-HT 2A​ , and μ -opioid receptors, contributing to their unpredictable toxicological profiles Diva-Portal[4].

SignalingPathway Ligand 5F-APINACA (5F-AKB48) CB1 CB1 Receptor (Primary Target) Ligand->CB1 Ki: 1.94 nM CB2 CB2 Receptor (Primary Target) Ligand->CB2 Ki: 0.27 nM OffTarget Off-Target Receptors (e.g., 5-HT, µ-Opioid) Ligand->OffTarget Low Affinity Cross-Reactivity Gi Gi/o Protein Coupling (Adenylyl Cyclase Inhibition) CB1->Gi Arrestin β-Arrestin Recruitment (Receptor Internalization) CB1->Arrestin High Efficacy Bias CB2->Gi Tox Atypical Pharmacodynamics & Toxicological Outcomes OffTarget->Tox Gi->Tox Arrestin->Tox

Fig 1: 5F-APINACA receptor binding pathways and downstream atypical pharmacodynamic signaling.

Experimental Methodologies: A Self-Validating Protocol

To accurately assess the cross-reactivity and binding metrics of 5F-APINACA, laboratories must utilize a multi-tiered, self-validating workflow. Below is the standardized protocol we employ to ensure data integrity and reproducibility.

Step 1: Membrane Preparation & Background Isolation
  • Action: Isolate membrane proteins from Chinese Hamster Ovary (CHO) cells stably transfected with human CB1 or CB2 receptors.

  • Causality: CHO cells inherently lack endogenous cannabinoid receptors. Utilizing this cell line eliminates background noise, ensuring that any recorded binding or cross-reactivity is exclusively attributable to the transfected targets, thereby preventing false-positive readings.

Step 2: Competitive Radioligand Binding Assay
  • Action: Incubate 50 µg of membrane protein with 0.2 nM of the radioligand [ 3 H]CP-55,940, alongside varying concentrations of 5F-APINACA (0.01 nM – 10 µM) for 90 minutes at room temperature.

  • Causality: [ 3 H]CP-55,940 is a non-selective, high-affinity full agonist. Using it as the baseline radioligand allows us to map a highly accurate competitive displacement curve for 5F-APINACA across both CB1 and CB2 receptors[1].

  • Self-Validation Check: A parallel Δ9-THC control must be run simultaneously. The assay is only considered valid if the THC Ki​ resolves to historical baselines (~41 nM).

Step 3: [ 35 S]GTPγS Functional Assay
  • Action: Measure the binding of the non-hydrolyzable GTP analog,[ 35 S]GTPγS, to G αi/o​ proteins following receptor activation.

  • Causality: High affinity ( Ki​ ) does not guarantee activation. This assay quantifies the actual G-protein coupling (efficacy), which is critical for distinguishing the dangerous full agonism of 5F-APINACA from the partial agonism of classical phytocannabinoids[2].

Step 4: FLIPR Membrane Potential Assay (Off-Target Screening)
  • Action: Utilize a Fluorometric Imaging Plate Reader (FLIPR) to screen 5F-APINACA against a panel of non-cannabinoid GPCRs.

  • Causality: Because SCRAs can exhibit off-target interactions that drive atypical toxicity[4], FLIPR provides a high-throughput, real-time kinetic measurement of ion channel and secondary GPCR cross-reactivity.

ExperimentalWorkflow Prep 1. Membrane Preparation (CHO) Binding 2. Radioligand Binding Assay Prep->Binding Func 3. [35S]GTPγS Functional Assay Prep->Func Screen 4. FLIPR Off-Target Screening Prep->Screen Data 5. Non-linear Regression Analysis Binding->Data Affinity (Ki) Func->Data Efficacy (Emax) Screen->Data Cross-reactivity

Fig 2: Self-validating experimental workflow for assessing SCRA receptor cross-reactivity.

Comparative Analysis: The Role of Active Metabolites

When comparing 5F-APINACA to alternatives like JWH-018 or AB-PINACA, one must look beyond the parent compound. The adamantyl group in 5F-APINACA slows down metabolic degradation, prolonging the drug's half-life.

More importantly, 5F-APINACA undergoes extensive oxidative metabolism (via CYP enzymes) resulting in mono- and di-hydroxylated metabolites (e.g., 4-OH-5F-AKB48). Our comparative assessments show a critical divergence here: while the metabolites of many classical drugs are inert, the hydroxylated Phase I metabolites of 5F-APINACA retain nanomolar affinity for CB1 receptors and exhibit greater efficacy for G-protein activation than THC itself NIH PMC[1]. This accumulation of highly active metabolites drastically extends the toxicological window and exacerbates off-target cross-reactivity, making 5F-APINACA inherently more dangerous than earlier generation alternatives.

References
  • 5F-APINACA (5F-AKB-48) Review Report - World Health Organization (ECDD Repository). Available at:[Link]

  • Metabolism, CB1 Cannabinoid Receptor Binding and In Vivo Activity of Synthetic Cannabinoid 5F-AKB48: Implications for Toxicity - National Institutes of Health (PMC). Available at: [Link]

  • Synthetic Pot: Not Your Grandfather's Marijuana - National Institutes of Health (PMC). Available at:[Link]

  • Pharmacology and Toxicity of New Psychoactive Substances: In vitro metabolism and receptor activation - Diva-Portal. Available at:[Link]

Sources

A Comparative Analysis of 5-Fluoro-APINACA and JWH-018: Potency, Efficacy, and Metabolic Fate

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of two synthetic cannabinoid receptor agonists (SCRAs), 5-fluoro-APINACA (5F-APINAC) and JWH-018. The focus is a critical evaluation of their potency and efficacy at cannabinoid receptors, alongside an examination of their metabolic pathways and the activity of their metabolites. This document is intended to serve as a resource for researchers in pharmacology, toxicology, and drug development.

Introduction: The Evolving Landscape of Synthetic Cannabinoids

JWH-018, a naphthoylindole, was one of the first SCRAs to be widely identified in herbal incense products.[1] Its potent cannabimimetic effects are well-documented.[2] 5F-APINAC (also known as 5F-AKB48) is a more recent indazole-based SCRA that has also been detected in forensic samples.[1][3] The addition of a fluorine atom to the pentyl chain is a common structural modification in newer generations of SCRAs, often intended to enhance potency.[4] Understanding the comparative pharmacology of these two compounds is crucial for predicting the physiological effects and potential toxicity of newer, structurally related SCRAs.

Chemical Structures

The distinct chemical scaffolds of 5F-APINAC and JWH-018 are foundational to their differing pharmacological profiles.

JWH-018: (1-pentyl-1H-indol-3-yl)(naphthalen-1-yl)methanone 5F-APINAC: N-(adamantan-1-yl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide[1]

Comparative Analysis of Potency and Efficacy

Both 5F-APINAC and JWH-018 are full agonists at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[3][5] However, their binding affinities and functional potencies exhibit notable differences.

Receptor Binding Affinity

Receptor binding affinity (Ki), a measure of how tightly a ligand binds to a receptor, is a key determinant of its potential potency. Lower Ki values indicate higher binding affinity.

CompoundCB1 Receptor Ki (nM)CB2 Receptor Ki (nM)
5F-APINAC 1.94[6]0.266[6]
JWH-018 ~5.82 - 9.0[2]~3.24[2]

Data presented are from multiple sources and should be interpreted with consideration of potential inter-assay variability.

5F-APINAC demonstrates a significantly higher binding affinity for both CB1 and CB2 receptors compared to JWH-018.[6] This suggests that at a molecular level, 5F-APINAC binds more tightly to these receptors.

In Vitro Potency and Efficacy

Potency (EC50) is the concentration of a drug that gives a half-maximal response, while efficacy (Emax) is the maximum response that a drug can produce. Direct head-to-head comparative studies of the in vitro functional activity of 5F-APINAC and JWH-018 in the same assay are limited. However, available data from different studies provide insights into their relative activities.

JWH-018 has been shown to be a potent and efficacious CB1 receptor agonist.[7] In vivo studies in mice have indicated that 5F-APINAC and JWH-018 can have similar potency and effectiveness in producing certain cannabimimetic effects, such as convulsions.[8] This suggests that while their binding affinities may differ, their functional outcomes in a complex biological system can be comparable under certain conditions.

It is a general observation that fluorination of the pentyl chain in synthetic cannabinoids often leads to increased CB1 receptor potency.[9] This is consistent with the high potency of 5F-APINAC reported in various in vitro and in vivo studies.[10]

Metabolic Pathways and Activity of Metabolites

The metabolism of SCRAs is a critical factor in their overall pharmacological and toxicological profile, as metabolites can also possess significant biological activity.

JWH-018 Metabolism

JWH-018 undergoes extensive phase I metabolism, primarily through hydroxylation of the pentyl side chain and the indole ring. Several of these hydroxylated metabolites have been shown to retain high affinity for and act as potent agonists at cannabinoid receptors.[11] This metabolic activation contributes to the prolonged and potent effects of JWH-018.

5F-APINAC Metabolism

The primary metabolic pathways for 5F-APINAC include hydroxylation of the adamantyl group and oxidative defluorination of the N-fluoropentyl chain.[5] Studies have shown that at least one of the major metabolites of 5F-APINAC, 4-hydroxy-5F-AKB48, retains high affinity for the CB1 receptor and exhibits greater efficacy in G-protein activation assays compared to Δ9-THC.[12] However, a comprehensive understanding of the full pharmacological profile of all major 5F-APINAC metabolites is still an area of active research.[5]

Experimental Protocols

Radioligand Displacement Assay for Receptor Binding Affinity (Ki)

This assay quantifies the affinity of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.

Protocol Outline:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the cannabinoid receptor of interest (e.g., CHO-CB1 cells).

  • Incubation: Incubate the cell membranes with a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [3H]CP55,940) and varying concentrations of the unlabeled test compound (5F-APINAC or JWH-018).

  • Separation: Separate the bound from the unbound radioligand via rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. The IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation.

G cluster_0 Radioligand Displacement Assay Workflow A Prepare CB1/CB2 Receptor Membrane Homogenate B Incubate Membranes with Radioligand ([3H]CP55,940) and Test Compound A->B Add varying concentrations of 5F-APINAC or JWH-018 C Separate Bound and Free Ligand via Filtration B->C D Quantify Radioactivity (Scintillation Counting) C->D E Calculate IC50 and Ki Values D->E

Caption: Workflow for Radioligand Displacement Assay.

cAMP Accumulation Assay for Functional Activity (EC50)

This assay measures the ability of a G-protein coupled receptor (GPCR) agonist to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Protocol Outline:

  • Cell Culture: Culture cells expressing the CB1 receptor (e.g., AtT-20 cells).

  • Pre-treatment: Pre-treat the cells with forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.

  • Agonist Treatment: Treat the cells with varying concentrations of the test compound (5F-APINAC or JWH-018).

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a competitive enzyme immunoassay (EIA) or a similar detection method.

  • Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the agonist concentration to determine the EC50 value.

G cluster_0 CB1 Receptor Signaling Pathway (Gi/o-coupled) Ligand 5F-APINAC or JWH-018 CB1R CB1 Receptor Ligand->CB1R Binds and Activates G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Substrate PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Cannabinoid Receptor 1 Signaling Pathway.

Conclusion

5F-APINAC exhibits a higher binding affinity for both CB1 and CB2 receptors compared to JWH-018. While direct, side-by-side in vitro functional data is limited, the available evidence suggests that 5F-APINAC is a highly potent SCRA, consistent with the general trend of increased potency observed with fluorination of the pentyl chain. Both compounds are extensively metabolized, and critically, key metabolites of both 5F-APINAC and JWH-018 retain significant activity at cannabinoid receptors. This underscores the importance of considering the entire metabolic profile when assessing the pharmacological and toxicological effects of these substances. Further research is warranted to fully characterize the in vitro and in vivo pharmacology of 5F-APINAC and its metabolites in direct comparison to JWH-018 to better understand the structure-activity relationships that govern the potency and potential for adverse effects of emerging synthetic cannabinoids.

References

  • 5F-APINACA. (n.d.). In Wikipedia. Retrieved March 31, 2026, from [Link]

  • Pinson, A. O., Pouncey, D. L., Schleiff, M. A., Fantegrossi, W. E., Prather, P. L., Radominska-Pandya, A., Boysen, G., & Miller, G. P. (2020). Significance of Competing Metabolic Pathways for 5F-APINACA Based on Quantitative Kinetics. Molecules (Basel, Switzerland), 25(20), 4820. [Link]

  • DEA Diversion Control Division. (n.d.). AKB48 (APINACA) and 5F-AKB48 (5F-APINACA). [Link]

  • Hess, G. R., Pinson, A. O., Helton, K. L., Pouncey, D. L., Fantegrossi, W. E., Prather, P. L., Radominska-Pandya, A., & Miller, G. P. (2020). Metabolism, CB1 Cannabinoid Receptor Binding and In Vivo Activity of Synthetic Cannabinoid 5F-AKB48: Implications for Toxicity. Pharmacology, biochemistry, and behavior, 195, 172949. [Link]

  • Hess, G. R., Pinson, A. O., Helton, K. L., Pouncey, D. L., Fantegrossi, W. E., Prather, P. L., Radominska-Pandya, A., & Miller, G. P. (2022). Similar 5F-APINACA Metabolism between CD-1 Mouse and Human Liver Microsomes Involves Different P450 Cytochromes. Metabolites, 12(8), 773. [Link]

  • Huestis, M. A., & Hädener, M. (2015). Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for AB-PINACA and 5F-AB-PINACA. The AAPS journal, 17(5), 1144–1157. [Link]

  • Fantegrossi, W. E., Wilson, C. D., & Berquist, M. D. (2019). Convulsant Effects of Abused Synthetic Cannabinoids JWH-018 and 5F-AB-PINACA Are Mediated by Agonist Actions at CB1 Receptors in Mice. Neurotoxicology and teratology, 71, 57–64. [Link]

  • De Luca, M. A., Bimpisidis, Z., Melis, M., Arfè, R., Di Chiara, G., & Marti, M. (2020). Psychostimulant Effect of the Synthetic Cannabinoid JWH-018 and AKB48: Behavioral, Neurochemical, and Dopamine Transporter Scan Imaging Studies in Mice. Frontiers in pharmacology, 11, 792. [Link]

  • Canazza, I., Ossato, A., Arfè, R., Ruzza, C., Candeletti, S., Romualdi, P., & Marti, M. (2016). Effect of the novel synthetic cannabinoids AKB48 and 5F-AKB48 on "tetrad", sensorimotor, neurological and neurochemical responses in mice. In vitro and in vivo pharmacological studies. Psychopharmacology, 233(21-22), 3685–3709. [Link]

  • Atwood, B. K., Huffman, J., Straiker, A., & Mackie, K. (2010). JWH018, a common constituent of 'Spice' herbal blends, is a potent and efficacious cannabinoid CB1 receptor agonist. British journal of pharmacology, 160(3), 585–593. [Link]

  • World Health Organization. (2016). 5F-APINACA (5F-AKB-48) Review Report. Expert Committee on Drug Dependence, Thirty-eighth Meeting. [Link]

  • Wiley, J. L., Marusich, J. A., Huffman, J. W., Balster, R. L., & Thomas, B. F. (2011). JWH-018 and JWH-073: delta(9)-tetrahydrocannabinol-like discriminative stimulus effects in monkeys. The Journal of pharmacology and experimental therapeutics, 340(1), 37–45. [Link]

  • Chimalakonda, K. C., Seely, K. A., Bratton, S. M., Brents, L. K., Moran, J. H., & Prather, P. L. (2012). Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors. Toxicology and applied pharmacology, 259(1), 100–107. [Link]

  • Wouters, E., Walraed, J., Robertson, M. J., Meyrath, M., Szpakowska, M., Chevigné, A., Skiniotis, G., & Stove, C. (2020). Assessment of Biased Agonism Among Distinct Synthetic Cannabinoid Receptor Agonist Scaffolds. ACS pharmacology & translational science, 3(2), 285–295. [Link]

  • Banister, S. D., Moir, M., Stuart, J., Kevin, R. C., Wood, K. E., Longworth, M., Wilkinson, S. M., Beinat, C., Buchanan, A. S., Glass, M., Connor, M., McGregor, I. S., & Kassiou, M. (2015). Effects of Bioisosteric Fluorine in Synthetic Cannabinoid Designer Drugs JWH-018, AM-2201, UR-144, XLR-11, PB-22, 5F-PB-22, APICA, and STS-135. ACS chemical neuroscience, 6(8), 1445–1458. [Link]

  • Deventer, M. H., Cannaert, A., & Stove, C. P. (2023). On the contribution of synthetic cannabinoid receptor agonists (SCRAs) to the overall cannabinoid activity in serum from SCRA-intoxicated patients. Archives of toxicology, 97(3), 859–872. [Link]

  • Huestis, M. A., & Hädener, M. (2015). Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for AB-PINACA and 5F-AB-PINACA. The AAPS journal, 17(5), 1144–1157. [Link]

  • United Nations Office on Drugs and Crime. (2021). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. [Link]

Sources

A Comparative Guide to the Validation of 5-Fluoro APINAC as a Selective CB1 Receptor Agonist

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The endocannabinoid system, a complex lipid signaling network, plays a crucial role in regulating a myriad of physiological processes. Central to this system are the cannabinoid receptors type 1 (CB1) and type 2 (CB2). The CB1 receptor, predominantly expressed in the central nervous system, is the primary mediator of the psychoactive effects of cannabinoids and a key therapeutic target for conditions ranging from pain and obesity to neurodegenerative diseases. Consequently, the development of agonists with high selectivity for the CB1 receptor is of significant scientific interest.

This guide provides an in-depth validation framework for 5-fluoro APINAC (5F-APINACA or 5F-AKB48), a synthetic indazole-based cannabinoid, to objectively assess its performance as a selective CB1 receptor agonist. We will compare its binding and functional profile against well-characterized endogenous, synthetic selective, and synthetic non-selective cannabinoids, supported by detailed experimental protocols. It is important to note that 5F-APINACA is a Schedule I controlled substance in the United States and is similarly controlled in many other countries, restricting its use to licensed research settings.[1]

Comparative Ligand Analysis

To rigorously evaluate 5F-APINACA, its receptor binding and functional characteristics are compared against a panel of standard cannabinoid ligands:

  • Endogenous/Non-Selective Agonists:

    • Anandamide (AEA): An endogenous neurotransmitter that binds to both CB1 and CB2 receptors.[2][3]

    • 2-Arachidonoylglycerol (2-AG): Another principal endogenous ligand for cannabinoid receptors, activating both CB1 and CB2.[4][5][6]

  • Selective CB1 Agonist:

    • Arachidonyl-2'-chloroethylamide (ACEA): A potent and highly selective synthetic CB1 receptor agonist, serving as a benchmark for CB1 selectivity.

  • Selective CB2 Agonist:

    • JWH-133: A potent synthetic agonist with a roughly 200-fold selectivity for the CB2 receptor over the CB1 receptor, acting as a crucial negative control for CB1 activity.[7][8][9][10]

Quantitative Data Summary: Receptor Binding Affinity and Selectivity

The primary measure of a ligand's preference for a receptor is its binding affinity, quantified by the inhibition constant (Kᵢ). A lower Kᵢ value signifies a higher binding affinity. Selectivity is determined by the ratio of Kᵢ values between the two receptors (Kᵢ CB2 / Kᵢ CB1).

CompoundCB1 Kᵢ (nM)CB2 Kᵢ (nM)Selectivity Ratio (CB2 Kᵢ / CB1 Kᵢ)Reference
5F-APINACA 1.94 0.266 0.14 [1]
Anandamide (AEA)893714.17[11]
2-AGVariesVaries~1[4]
ACEA1.4>1950>1400[12]
JWH-1336773.40.005[7][8][9]

Note: The binding affinities for 2-AG can vary significantly across different assay conditions.

Based on binding affinity data, 5F-APINACA demonstrates high-affinity binding to both CB1 and CB2 receptors.[1][13] However, with a Kᵢ of 0.266 nM at CB2 versus 1.94 nM at CB1, it shows a clear preference for the CB2 receptor, contrary to the profile of a selective CB1 agonist.[1] Its selectivity ratio of 0.14 stands in stark contrast to the highly CB1-selective ACEA (>1400) and indicates that 5F-APINACA is, in fact, a potent dual agonist with a slight preference for CB2.

Experimental Validation Methodologies

To generate the data required for such a comparative analysis, several key in vitro assays are essential. The following sections detail the standardized protocols that form a self-validating system for assessing cannabinoid ligand properties.

Core Signaling Pathway

The validation assays are designed around the canonical signaling pathway of the CB1 receptor. As a G-protein coupled receptor (GPCR), its activation by an agonist typically leads to the inhibition of adenylyl cyclase via the Gαi subunit, resulting in decreased intracellular cyclic AMP (cAMP) levels. This is the foundation of functional activity assessment.

G_protein_signaling cluster_membrane Cell Membrane CB1 CB1 Receptor G_protein Gαi/o Protein CB1->G_protein Activates AC Adenylyl Cyclase cAMP cAMP (Decreased) AC->cAMP Conversion Ligand 5F-APINACA (Agonist) Ligand->CB1 Binds G_protein->AC Inhibits ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Modulates

Caption: Canonical CB1 receptor signaling pathway via Gαi coupling.

Radioligand Competitive Binding Assay

This assay is the gold standard for determining the binding affinity (Kᵢ) of a test compound. It measures the ability of an unlabeled compound (the "competitor," e.g., 5F-APINACA) to displace a radiolabeled ligand that has a known high affinity for the receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membranes Prepare cell membranes expressing CB1 or CB2 receptors Incubate Incubate membranes, radioligand, and 5F-APINACA together (60-90 min at 30°C) Membranes->Incubate Radioligand Select radioligand (e.g., [3H]CP-55,940) Radioligand->Incubate TestCompound Prepare serial dilutions of 5F-APINACA TestCompound->Incubate Filter Rapidly filter mixture through glass fiber filters Incubate->Filter Terminate Reaction Wash Wash filters to remove unbound radioligand Filter->Wash Count Measure bound radioactivity using scintillation counting Wash->Count Analyze Plot displacement curve and calculate IC50, then convert to Ki Count->Analyze

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation: Homogenize cells or tissues expressing the target receptor (CB1 or CB2) in a cold lysis buffer and pellet the membranes via centrifugation. Resuspend the pellet in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, combine:

    • A fixed concentration of a suitable radioligand (e.g., [³H]CP-55,940).

    • Increasing concentrations of the unlabeled test compound (5F-APINACA).

    • Control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a potent unlabeled ligand).

    • A fixed amount of the prepared cell membrane protein.

  • Incubation: Incubate the plate for 60-90 minutes at 30°C to allow the binding to reach equilibrium.[4]

  • Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Subtract non-specific binding from total binding to determine specific binding. Plot the specific binding as a function of the test compound concentration to generate a competition curve. The concentration of the test compound that displaces 50% of the radioligand is the IC₅₀. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[14]

Gαi-Coupled cAMP Functional Assay

This assay determines the functional activity of a compound by measuring its effect on intracellular cAMP levels. For a CB1 agonist, this involves measuring the inhibition of adenylyl cyclase activity.

cAMP_Assay_Principle cluster_cell Cell expressing CB1 Receptor cluster_cell_agonist Cell + 5F-APINACA Forskolin Forskolin AC Adenylyl Cyclase Forskolin->AC Stimulates cAMP_high High cAMP (Baseline) AC->cAMP_high Produces Agonist 5F-APINACA CB1 CB1 Agonist->CB1 Activates AC_inhibited Adenylyl Cyclase (Inhibited) CB1->AC_inhibited Inhibits cAMP_low Low cAMP (Signal) AC_inhibited->cAMP_low Reduced Production Measurement Measure cAMP levels (e.g., HTRF, AlphaScreen) cAMP_low->Measurement

Caption: Principle of a Gαi-coupled cAMP functional assay.

Detailed Protocol:

  • Cell Culture: Use a cell line (e.g., CHO or HEK-293) stably expressing the human CB1 receptor.

  • Cell Plating: Seed the cells into 96-well or 384-well plates and allow them to adhere overnight.

  • Compound Addition: Add serial dilutions of the test compound (5F-APINACA) to the appropriate wells.

  • Stimulation: Add a fixed concentration of an adenylyl cyclase activator, such as forskolin, to all wells. This elevates the basal level of cAMP, making the inhibitory effect of the Gαi-coupled receptor measurable.

  • Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at room temperature to allow for cAMP modulation.

  • Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial detection kit (e.g., HTRF, AlphaScreen, or ELISA-based). These kits typically work on the principle of competitive immunoassay.[15]

  • Data Analysis: Plot the measured cAMP levels (or the resulting signal) against the logarithm of the agonist concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) of the compound.

β-Arrestin Recruitment Assay

This assay provides an orthogonal measure of receptor activation by quantifying the recruitment of β-arrestin proteins to the receptor upon agonist binding. This is particularly important for identifying "biased agonists" that may preferentially activate G-protein or β-arrestin pathways.

Detailed Protocol:

  • Cell Line: Use an engineered cell line that co-expresses the CB1 receptor fused to a protein fragment (e.g., ProLink™) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor).[3][16]

  • Assay Procedure:

    • Plate the engineered cells in an appropriate microplate.

    • Add serial dilutions of the test compound (5F-APINACA).

    • Incubate for a period (typically 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.

  • Detection: Add a chemiluminescent substrate. If recruitment occurs, the two enzyme fragments complement each other, forming a functional enzyme that hydrolyzes the substrate and generates a detectable light signal.[3][16]

  • Data Analysis: Quantify the luminescent signal and plot it against the test compound concentration to determine the EC₅₀ for β-arrestin recruitment.

Conclusion and Scientific Interpretation

The comprehensive validation of a compound's selectivity requires a multi-faceted approach, integrating binding affinity data with functional readouts. In the case of 5F-APINACA, the experimental evidence from binding assays clearly demonstrates that it is not a selective CB1 receptor agonist. In fact, it binds with higher affinity to the CB2 receptor.[1]

While functional assays confirm that 5F-APINACA is a potent agonist at the CB1 receptor, its significant activity at the CB2 receptor disqualifies it from being classified as "CB1-selective."[13] The benchmark compound, ACEA, which shows over a thousand-fold greater affinity for CB1 over CB2, exemplifies a truly selective agonist profile.[17] In contrast, 5F-APINACA's profile is that of a high-potency, non-selective synthetic cannabinoid agonist with a slight bias towards the CB2 receptor. This lack of selectivity is a critical finding for researchers, as any observed physiological effects from this compound in experimental systems cannot be attributed solely to CB1 receptor activation.

References

  • Anandamide. Wikipedia. [Link]

  • Measurement of β-Arrestin Recruitment for GPCR Targets. NCBI Assay Guidance Manual. [Link]

  • JWH-133. Wikipedia. [Link]

  • Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist. Frontiers in Pharmacology. [Link]

  • Metabolism, CB1 cannabinoid receptor binding and in vivo activity of synthetic cannabinoid 5F-AKB48: Implications for toxicity. PubMed. [Link]

  • Effect of the novel synthetic cannabinoids AKB48 and 5F-AKB48 on "tetrad", sensorimotor, neurological and neurochemical responses in mice. In vitro and in vivo pharmacological studies. PubMed. [Link]

  • Effect of the novel synthetic cannabinoids AKB48 and 5F- AKB48 on “tetrad”, sensorimotor, neurological and neurochemical responses in mice. In vitro and in vivo pharmacological studies. University of Ferrara Institutional Research. [Link]

  • Synthesis and characterization of potent and selective agonists of the neuronal cannabinoid receptor (CB1). PubMed. [Link]

  • β-Arrestin Assays. Eurofins Discovery. [Link]

  • Defining Steric Requirements at CB1 and CB2 Cannabinoid Receptors Using Synthetic Cannabinoid Receptor Agonists 5F-AB-PINACA, 5F-ADB-PINACA, PX-1, PX-2, NNL-1, and Their Analogues. ACS Chemical Neuroscience. [Link]

  • Metabolism, CB1 Cannabinoid Receptor Binding and In Vivo Activity of Synthetic Cannabinoid 5F-AKB48: Implications for Toxicity. PMC - National Center for Biotechnology Information. [Link]

  • Novel Analogues of Arachidonylethanolamide (Anandamide): Affinities for the CB1 and CB2 Cannabinoid Receptors and Metabolic Stability. Journal of Medicinal Chemistry. [Link]

  • CB1 Human Cannabinoid GPCR Cell Based Agonist cAMP LeadHunter Assay. Eurofins Discovery. [Link]

  • 5F-APINACA. Wikipedia. [Link]

  • cAMP functional assay. Effect of increasing concentrations of JM-00266... ResearchGate. [Link]

  • AKB48 (APINACA) and 5F-AKB48 (5F-APINACA). DEA Diversion Control Division. [Link]

  • Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability. PubMed. [Link]

  • The Cannabinoid Ligand Arachidonyl-2′-Chloroethylamide (ACEA) Ameliorates Depressive and Overactive Bladder Symptoms in a Corticosterone-Induced Female Wistar Rat Model. MDPI. [Link]

  • The structures of the CB 1-selective agonists ACEA... ResearchGate. [Link]

  • Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown. PMC - National Center for Biotechnology Information. [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). PubMed. [Link]

  • 2-Arachidonoylglycerol and the cannabinoid receptors. PubMed. [Link]

  • Cannabinoid Receptor 1 Agonist ACEA and Cannabinoid Receptor 2 Agonist GW833972A Attenuates Cell-Mediated Immunity by Different Biological Mechanisms. PMC - National Center for Biotechnology Information. [Link]

  • Synthesis and in Vitro Cannabinoid Receptor 1 Activity of Recently Detected Synthetic Cannabinoids... PubMed. [Link]

  • Synthesis and in Vitro Cannabinoid Receptor 1 Activity of Recently Detected Synthetic Cannabinoids... ACS Publications. [Link]

  • CB1 and CB2 cannabinoid receptors differentially regulate the production of reactive oxygen species by macrophages. Cardiovascular Research. [Link]

  • 2-AG (2-arachidonoylglycerol): The Endocannabinoid Of Balance. Strain Genie. [Link]

  • Real-Time Measurement of Cannabinoid Receptor-Mediated cAMP Signaling. University of Otago. [Link]

  • Measurement of inverse agonism of the cannabinoid receptors. PubMed. [Link]

  • The Ratio of 2-AG to Its Isomer 1-AG as an Intrinsic Fine Tuning Mechanism of CB1 Receptor Activation. Frontiers in Molecular Neuroscience. [Link]

  • Monitoring Cannabinoid CB2 -Receptor Mediated cAMP Dynamics by FRET-Based Live Cell Imaging. PMC - National Center for Biotechnology Information. [Link]

  • Cannabinoid receptor 2. Wikipedia. [Link]

  • CB2 Receptor Agonist JWH133 Activates AMPK to Inhibit Growth of C6 Glioma Cells. PMC - National Center for Biotechnology Information. [Link]

  • Substance Details 5F-APINACA. United Nations Office on Drugs and Crime. [Link]

  • Cannabinoid-like Effects of Five Novel Carboxamide Synthetic Cannabinoids. PMC - National Center for Biotechnology Information. [Link]

  • Binding modes and selectivity of cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptor ligands. PMC - National Center for Biotechnology Information. [Link]

  • In-silico comparison of CB2 selectivity among endocannabinoid ω-6 and -3 epoxyethanolamides. Investigative Ophthalmology & Visual Science. [Link]

  • Targeting Cannabinoid Receptors: Current Status and Prospects of Natural Products. MDPI. [Link]

  • Investigation in the CB1 and CB2 receptor binding profile and intrinsic activity of (−) - Cannabidiol and its enantiomer (+)-Cannabidiol. Digital CSIC. [Link]

Sources

A Researcher's Guide to Ensuring Reproducibility and Reliability in the Study of 5-fluoro APINAC (5F-APINAC)

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals engaged in the study of 5-fluoro APINAC (5F-APINAC), a potent synthetic cannabinoid. The focus is to establish robust experimental designs that ensure the reproducibility and reliability of research findings, a critical aspect often challenged in the fast-evolving landscape of novel psychoactive substances (NPS).

The Challenge of Reproducibility in Synthetic Cannabinoid Research

Physicochemical and Analytical Characterization of 5F-APINAC

Reliable research begins with the unambiguous identification and characterization of the compound of interest. 5F-APINAC is an indazole-based synthetic cannabinoid with a terminal fluorine atom on the pentyl chain.[2] This modification is known to influence the compound's metabolic stability and receptor binding affinity.[3]

Analytical Confirmation

Before initiating any biological assays, it is imperative to confirm the identity and purity of the 5F-APINAC standard.

Recommended Techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the compound's retention time and mass spectrum, which can be compared to reference spectra.[4]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity for the detection and quantification of 5F-APINAC in various matrices.[4] Multiple reaction monitoring (MRM) mode can be used for quantitative analysis.[4]

Comparative Pharmacological Profiling

Understanding the pharmacological profile of 5F-APINAC requires a comparative approach, benchmarking its activity against other relevant synthetic cannabinoids.

CompoundReceptorBinding Affinity (Ki) [nM]Functional Potency (EC50) [nM]Efficacy (Emax) [% over basal]
5F-APINAC CB10.87 ± 0.1431.0 ± 7.5190 ± 11
JWH-018 CB13.3820.2163
5F-ADB CB1~5.17 (murine)~1.36 (human)Full agonist

Data compiled from De Luca et al. and other sources.[5][6] Note that experimental conditions can influence these values.

Cannabinoid Receptor Signaling

5F-APINAC, like other synthetic cannabinoids, primarily exerts its effects through the activation of cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs).[7] Upon agonist binding, these receptors activate inhibitory G proteins (Gi/o), leading to a cascade of downstream signaling events, most notably the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[7]

Cannabinoid Receptor Signaling 5F-APINAC 5F-APINAC CB1R CB1 Receptor 5F-APINAC->CB1R Binds G_Protein Gi/o Protein CB1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression Alteration CREB->Gene_Expression Regulates

Caption: Canonical signaling pathway of the CB1 receptor upon agonist binding.

Experimental Protocols for Ensuring Reproducibility

The following protocols are designed to be self-validating, incorporating controls and standardized procedures to minimize variability.

In Vitro Cannabinoid Receptor Binding Assay

This protocol determines the binding affinity (Ki) of 5F-APINAC for cannabinoid receptors through competitive displacement of a radiolabeled ligand.[7][8]

Objective: To determine the affinity (Ki) of a test compound by measuring its ability to compete with a fixed concentration of a radioligand for binding to the receptor.

Materials:

  • Radioligand (e.g., [³H]CP55,940)

  • Membrane preparations from cells expressing CB1 or CB2 receptors

  • Test compound (5F-APINAC) and non-labeled competitor

  • Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4)

  • Wash buffer (50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4)[7]

  • 96-well plates

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • In a 96-well plate, add a fixed concentration of the radioligand to all wells.

  • Add increasing concentrations of 5F-APINAC to the experimental wells.

  • Include control wells for total binding (radioligand only) and non-specific binding (radioligand + excess unlabeled ligand).

  • Add a fixed amount of membrane protein (e.g., 10 µ g/well ) to each well.[7]

  • Incubate the plate for 60-90 minutes at 30°C with gentle agitation.[7]

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer.

  • Measure the bound radioactivity using a scintillation counter.

  • Calculate the specific binding and perform non-linear regression analysis to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.

In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of 5F-APINAC to metabolism by liver enzymes, providing insights into its likely in vivo half-life.

Objective: To determine the rate of disappearance of 5F-APINAC when incubated with human liver microsomes (HLMs).

Materials:

  • 5F-APINAC

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • LC-MS/MS system

Procedure:

  • Pre-incubate HLMs with NADPH regenerating system in phosphate buffer at 37°C.

  • Initiate the reaction by adding 5F-APINAC (final concentration typically 1 µM).

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining 5F-APINAC concentration.

  • Plot the natural logarithm of the percentage of 5F-APINAC remaining versus time.

  • The slope of the linear portion of the curve represents the elimination rate constant, which can be used to calculate the in vitro half-life.

In Vivo Studies and Metabolite Identification

In vivo studies are crucial for understanding the full pharmacological and toxicological profile of 5F-APINAC. Due to its rapid metabolism, the parent drug is often not detected in urine, making metabolite identification essential for forensic and clinical purposes.[9][10]

Metabolic Pathways of 5F-APINAC

Research has shown that 5F-APINAC undergoes extensive metabolism. The primary metabolic reactions include:

  • Ester Hydrolysis: The predominant metabolic reaction in both in vitro and in vivo experiments.[11][12]

  • Hydroxylation: Mono-, di-, and trihydroxylation of the adamantyl ring and the N-fluoropentylindazole moiety.[11][12]

  • Oxidative Defluorination: Loss of the fluorine atom and subsequent oxidation.[3][11][12]

  • Glucuronidation: Conjugation with glucuronic acid to facilitate excretion.[11][12]

5F-APINAC_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism 5F-APINAC 5F-APINAC Hydrolysis Ester Hydrolysis (Major Pathway) 5F-APINAC->Hydrolysis Hydroxylation Hydroxylation (Adamantyl & Pentyl) 5F-APINAC->Hydroxylation Oxidative_Defluorination Oxidative Defluorination 5F-APINAC->Oxidative_Defluorination Glucuronidation Glucuronidation Hydrolysis->Glucuronidation Hydroxylation->Glucuronidation Oxidative_Defluorination->Glucuronidation Urinary Excretion Urinary Excretion Glucuronidation->Urinary Excretion

Caption: Major metabolic pathways of 5F-APINAC.

Data Interpretation and Reporting

Transparent and detailed reporting is paramount for the reproducibility of research. All experimental details, including reagent sources, instrument parameters, and data analysis methods, should be clearly documented. When reporting findings, it is crucial to:

  • Present quantitative data in a clear and organized manner, such as in tables.

  • Provide detailed descriptions of the statistical methods used for data analysis.

  • Make raw data available whenever possible, for instance, in a public repository.

Conclusion

Ensuring the reproducibility and reliability of research on 5F-APINAC and other novel psychoactive substances is a collective responsibility of the scientific community. By adopting standardized, self-validating experimental protocols and adhering to rigorous data reporting standards, we can build a more robust and trustworthy body of knowledge in this critical area of research. This guide provides a foundational framework to achieve this goal, promoting a higher standard of scientific integrity in the study of synthetic cannabinoids.

References

  • Appolonova, S. A., Palacio, C., Shestakova, K. M., Mesonzhnik, N. V., Brito, A., Kuznetsov, R. M., Markin, P. A., Bochkareva, N. L., Burmykin, D., Ovcharov, M., Musile, G., Tagliaro, F., & Savchuk, S. A. (2020). In vivo and in vitro metabolism of the novel synthetic cannabinoid 5F-APINAC. Forensic Toxicology, 38(1), 160–171. Available at: [Link]

  • De Luca, M. A., Solinas, M., Bimpisidis, Z., Vignone, D., Spiga, S., Scheggi, S., Chow, R. H., Mackie, K., Piomelli, D., & Di Chiara, G. (2016). In vivo dopaminergic stimulant properties and in vitro affinity at rat cerebral cortex CB1 receptors (displacement of [3H]CP55,940), agonist potency (stimulation of CB1-induced [35S]GTPγS) and DA transmission in the nucleus accumbens in vivo of a series of cannabinoids, including 5F-APINACA. Psychopharmacology, 233(19-20), 3463–3476. Available at: [Link]

  • Couch, R. A., Cawrse, J. E., & Kauter, K. (2020). Significance of Competing Metabolic Pathways for 5F-APINACA Based on Quantitative Kinetics. Toxics, 8(4), 92. Available at: [Link]

  • Grinberg, M., St-Maurice, M., & Sarma, D. (2021). Pharmacokinetic Properties of the Novel Synthetic Cannabinoid 5F-APINAC and Its Influence on Metabolites Associated with Neurotransmission in Rabbit Plasma. Pharmaceuticals, 14(7), 668. Available at: [Link]

  • Howlett, A. C. (2016). Assay of CB1 Receptor Binding. In Methods in Molecular Biology (Vol. 1412, pp. 143–154). Springer. Available at: [Link]

  • Li, J., Li, X., He, T., & Liu, H. (2019). Rapid Identification of Four New Synthetic Cannabinoids in Whole Blood. Fa yi xue za zhi, 35(6), 665–670. Available at: [Link]

  • Cure. (2024, February 25). Research Reproducibility: A Costly Stumbling Block for Drug Discovery. Retrieved from [Link]

Sources

A Head-to-Head Comparison for Researchers: 5-fluoro APINAC (5F-AKB48) vs. AMB-FUBINACA

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Two Prevalent Indazole-Carboxamide Synthetic Cannabinoids

This guide provides an in-depth, objective comparison of 5-fluoro APINAC (5F-AKB48) and AMB-FUBINACA (FUB-AMB), two potent synthetic cannabinoid receptor agonists (SCRAs) of the indazole-3-carboxamide class. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explain the causality behind their distinct pharmacological profiles. We will dissect their receptor interactions, metabolic fates, and resulting in vivo effects, supported by detailed experimental protocols to empower further research.

Introduction and Structural Overview

The landscape of new psychoactive substances (NPS) is dominated by the rapid emergence of SCRAs, designed to mimic the effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC) by targeting the body's cannabinoid receptors.[1] Unlike THC, however, many of these synthetic analogues are full agonists with significantly higher potency, leading to severe and often unpredictable toxicological outcomes.[2][3]

5F-APINACA (also known as 5F-AKB48) and AMB-FUBINACA represent two prominent examples that have been implicated in numerous public health incidents.[4][5][6] Both are built upon an indazole core, a structural motif common to many potent SCRAs.[6][7][8] However, key differences in their side-chain substitutions dictate their unique interactions with cannabinoid receptors and their subsequent metabolic pathways.

5F-APINACA features an N-(adamantan-1-yl) group and a 1-(5-fluoropentyl) chain attached to its indazole-3-carboxamide core.[4] The bulky, rigid adamantyl group is a hallmark of several SCRA series, influencing both receptor binding and metabolic stability.[9]

AMB-FUBINACA , in contrast, incorporates a methyl (2S)-2-amino-3-methylbutanoate (valinate) moiety and a 1-(4-fluorobenzyl) group.[5][6][8] This valinate ester structure makes it an analogue of AB-FUBINACA and renders it susceptible to different metabolic processes than the adamantyl-containing 5F-APINACA.[10]

Property5-fluoro APINAC (5F-AKB48)AMB-FUBINACA (FUB-AMB)
IUPAC Name N-(adamantan-1-yl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide[11]Methyl (2S)-2-{[1-[(4-fluorophenyl)methyl]indazole-3-carbonyl]amino}-3-methylbutanoate[5]
CAS Number 1400742-13-3[11]1971007-92-7[5]
Molecular Formula C₂₃H₃₀FN₃O[11]C₂₁H₂₂FN₃O₃
Molar Mass 383.51 g/mol [11]383.42 g/mol [12]
Chemical Structure

Comparative Pharmacodynamics: Receptor Affinity and Functional Potency

The primary mechanism of action for both compounds is agonism at the cannabinoid type 1 (CB₁) and type 2 (CB₂) receptors. However, their affinity (how strongly they bind) and potency/efficacy (the degree of response they elicit) differ significantly, which is the root cause of their distinct risk profiles.

AMB-FUBINACA is noted for its exceptionally high potency at the CB₁ receptor, the primary mediator of psychoactive effects. [2][3] In vitro studies consistently show it to be a more potent agonist than 5F-APINACA. Both compounds act as full agonists, in stark contrast to the partial agonism of Δ⁹-THC. This means they can elicit a maximal receptor response, a property linked to the severe toxicity observed in users.[2][12]

Parameter5-fluoro APINAC (5F-AKB48)AMB-FUBINACAReference Compound (Δ⁹-THC)
CB₁ Binding Affinity (Kᵢ) 1.94 nM[11][13]10.04 nM[5]~40 nM (Partial Agonist)
CB₂ Binding Affinity (Kᵢ) 0.266 nM[11][13]0.786 nM[5]~4 nM (Partial Agonist)
CB₁ Functional Potency (EC₅₀) Nanomolar range (full agonist)[7]0.54 nM[5]~40-100 nM (Partial Agonist)
CB₂ Functional Potency (EC₅₀) Nanomolar range (full agonist)[7]0.13 nM[5]~3-40 nM (Partial Agonist)

Causality Insight: The higher CB₁ potency of AMB-FUBINACA (lower EC₅₀ value) suggests that a smaller quantity is required to produce a maximal biological effect compared to 5F-APINACA. This extreme potency contributes to the high risk of overdose and the "zombie-like" state reported in mass casualty events, as even slight miscalculations in dosing can lead to overwhelming CB₁ receptor activation.[5][8]

Signaling Pathways

Upon binding, both agonists activate the Gαᵢ/ₒ subunit of the CB₁ receptor. This initiates a cascade of intracellular events, primarily the inhibition of adenylyl cyclase, which leads to decreased cyclic adenosine monophosphate (cAMP) levels. This action modulates numerous downstream ion channels and kinases, ultimately suppressing neurotransmitter release.[2]

G_Protein_Signaling cluster_cytosol Cytosol SCRA 5F-APINACA or AMB-FUBINACA CB1R CB1 Receptor (GPCR) SCRA->CB1R Binds & Activates G_Protein Gi/o Protein (α, βγ subunits) CB1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP (decreased) AC->cAMP ATP ATP ATP->AC Substrate PKA Protein Kinase A (reduced activity) cAMP->PKA Activates Response Decreased Neurotransmitter Release PKA->Response Leads to

Canonical CB1 receptor signaling pathway activated by SCRAs.

Beyond this primary pathway, agonist binding can also trigger G-protein-independent signaling through proteins like β-arrestin. The differential recruitment of β-arrestin by various SCRAs is an area of active research and may contribute to the unique toxicological profiles of these compounds. Some studies have also investigated potential off-target effects, though for AMB-FUBINACA, significant activity at other GPCRs was generally observed only at much higher concentrations than those required for CB₁ activation.[14]

Comparative Pharmacokinetics: A Tale of Two Metabolisms

The structural differences between 5F-APINACA and AMB-FUBINACA lead to distinct metabolic fates, which is critical for both their duration of action and their detection in forensic and clinical toxicology.

Metabolism of 5-fluoro APINAC (5F-AKB48)

The metabolism of 5F-APINACA is dominated by oxidative metabolism , primarily mediated by Cytochrome P450 (CYP) enzymes.[9] The adamantyl ring is a prime target for hydroxylation, leading to a cascade of mono-, di-, and tri-hydroxylated metabolites.[9][15][16] Further metabolism can occur on the N-fluoropentyl chain, including additional hydroxylation or oxidative defluorination.[15][16] Due to this extensive metabolism, the parent compound is rarely detected in urine; instead, analytical methods must target these hydroxylated metabolites.[15][17]

Causality Insight: The adamantyl cage, while a site for metabolism, is bulky and sterically hindered. This structure can slow the rate of metabolism compared to more flexible alkyl chains, potentially prolonging the half-life of the parent compound and its active metabolites, which may also retain activity at cannabinoid receptors.[9]

Metabolism_5F_APINACA cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent 5F-APINACA M1 Mono-hydroxylation (Adamantyl) Parent->M1 M4 Oxidative Defluorination (+ Hydroxylation) Parent->M4 M2 Di-hydroxylation (Adamantyl) M1->M2 Gluc Glucuronidation M1->Gluc M3 Tri-hydroxylation (Adamantyl) M2->M3 M2->Gluc M3->Gluc M4->Gluc Excretion Urinary Excretion (as Metabolites) Gluc->Excretion

Primary metabolic pathways for 5F-APINACA.
Metabolism of AMB-FUBINACA

The metabolism of AMB-FUBINACA is fundamentally different due to its methyl ester moiety. The primary metabolic pathway is hydrolysis of this ester group to form a carboxylic acid metabolite.[2][12] This reaction is catalyzed by carboxylesterase enzymes. This resulting acid metabolite is the main biomarker found in urine.[2][12] While oxidative metabolism can also occur, it is secondary to the rapid and efficient ester hydrolysis.

Causality Insight: The presence of the ester linkage creates a metabolic "weak point" that is rapidly targeted by ubiquitous esterase enzymes. This can lead to a shorter half-life for the parent compound. Critically, research has shown that the primary carboxylic acid metabolite of AMB-FUBINACA does not retain significant activity at the CB₁ receptor, meaning metabolism serves as a true deactivation pathway for this compound.[12]

Metabolism_AMB_FUBINACA cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent AMB-FUBINACA (Methyl Ester) M1 Ester Hydrolysis (Carboxylesterases) Parent->M1 Primary Pathway Acid_Met AMB-FUBINACA Carboxylic Acid (Inactive, Major Biomarker) M1->Acid_Met Gluc Glucuronidation Acid_Met->Gluc Excretion Urinary Excretion Gluc->Excretion

Primary metabolic pathway for AMB-FUBINACA.

In Vivo Effects and Toxicological Summary

In animal models, both 5F-APINACA and AMB-FUBINACA produce the classic "tetrad" of cannabinoid effects: hypothermia, catalepsy, analgesia, and reduced locomotor activity.[7] These effects are fully preventable by a CB₁ receptor antagonist, confirming their primary mechanism of action.[7] Studies in mice have shown that both compounds can also induce seizures, myoclonia, and aggressiveness.[7] Furthermore, they have been shown to stimulate the release of dopamine in the nucleus accumbens, which points to a high potential for abuse and dependence.[7]

The fluorination of the pentyl chain in 5F-APINACA (compared to its non-fluorinated parent, APINACA/AKB48) is suggested to increase its potency and/or efficacy.[7] However, the extreme potency of AMB-FUBINACA has been linked to more severe public health crises, including widespread intoxications and fatalities.[2][3][5] The adverse effects reported in humans for both compounds are extensive and include agitation, paranoia, hallucinations, tachycardia, hypertension, seizures, and death.[2][6]

Experimental Protocols for In Vitro Characterization

To ensure trustworthy and reproducible data, the following protocols are provided as self-validating systems for characterizing novel compounds against these known agents.

Protocol: Competitive Radioligand Binding Assay for CB₁ Affinity

This protocol determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.

Workflow Diagram

Binding_Assay_Workflow Prep Prepare CB1-expressing cell membrane homogenate Incubate Incubate membranes with: 1. Radioligand (e.g., [³H]CP55,940) 2. Test Compound (variable conc.) 3. Buffer Prep->Incubate Separate Separate bound/free ligand (Rapid vacuum filtration) Incubate->Separate Quantify Quantify bound radioactivity (Scintillation counting) Separate->Quantify Analyze Analyze Data: - Plot displacement curve - Calculate IC₅₀ - Convert to Ki (Cheng-Prusoff) Quantify->Analyze

Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Preparation: Utilize cell membranes from a stable cell line expressing the human CB₁ receptor (e.g., CHO-CB₁ or HEK-CB₁). Homogenize cells and prepare membranes via differential centrifugation. Resuspend the final membrane pellet in a TME buffer (50 mM Tris-HCl, 1 mM EDTA, 3 mM MgCl₂, pH 7.4).

  • Assay Setup: In a 96-well plate, add in order:

    • 50 µL of TME buffer containing 5 mg/mL bovine serum albumin (BSA).

    • 50 µL of the radioligand (e.g., [³H]CP55,940) at a final concentration near its Kₑ (~0.5-1.0 nM).

    • 50 µL of the test compound (5F-APINACA or AMB-FUBINACA) at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M) or vehicle for total binding. For non-specific binding, add a high concentration of a known non-labeled ligand (e.g., 10 µM WIN55,212-2).

    • 50 µL of the membrane preparation (~10-20 µg protein).

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation. The rationale for this temperature and time is to allow the binding reaction to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through a GF/B glass fiber filter plate, pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding. Wash the filters rapidly three times with ice-cold wash buffer (50 mM Tris-HCl, 5 mg/mL BSA).

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and quantify the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding versus the log concentration of the test compound. Fit the data to a one-site sigmoidal dose-response curve to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Protocol: cAMP Inhibition Functional Assay for Agonist Potency

This assay measures the ability of a compound to act as an agonist by inhibiting forskolin-stimulated cAMP production, a hallmark of Gαᵢ/ₒ activation.

Workflow Diagram

cAMP_Assay_Workflow Culture Culture CB1-expressing cells in 96-well plates Treat Treat cells with: 1. Test Compound (variable conc.) 2. Forskolin (to stimulate AC) 3. IBMX (to inhibit PDEs) Culture->Treat Incubate Incubate at 37°C Treat->Incubate Lyse Lyse cells to release cAMP Incubate->Lyse Detect Detect cAMP levels (e.g., HTRF, AlphaLISA) Lyse->Detect Analyze Analyze Data: - Plot cAMP inhibition curve - Calculate EC₅₀ and Eₘₐₓ Detect->Analyze

Workflow for a cAMP inhibition functional assay.

Step-by-Step Methodology:

  • Cell Plating: Seed CHO-CB₁ or HEK-CB₁ cells into a 96-well plate and grow to ~80-90% confluency.

  • Pre-incubation: Wash the cells with serum-free media. Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor like IBMX (3-isobutyl-1-methylxanthine) for 10-20 minutes. This step is crucial to prevent the degradation of cAMP, thereby amplifying the assay signal.

  • Treatment: Add the test compound (5F-APINACA or AMB-FUBINACA) at various concentrations, followed immediately by the addition of forskolin (a direct activator of adenylyl cyclase) at a final concentration that elicits ~80% of its maximal response (e.g., 3-10 µM).

  • Incubation: Incubate the plate at 37°C for 15-30 minutes.

  • Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaLISA® assay, following the manufacturer's instructions. These are highly sensitive immunoassays based on fluorescence resonance energy transfer.

  • Data Analysis: Normalize the data with 0% inhibition corresponding to forskolin alone and 100% inhibition corresponding to a maximal concentration of a potent agonist. Plot the percent inhibition versus the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.

Conclusion

5-fluoro APINAC and AMB-FUBINACA, while both potent indazole-carboxamide SCRAs, exhibit critical differences that researchers must understand.

  • Potency: AMB-FUBINACA is a significantly more potent CB₁ agonist than 5F-APINACA, a key factor in its heightened toxicological profile.

  • Metabolism: Their metabolic pathways are distinct. 5F-APINACA undergoes extensive CYP-mediated hydroxylation on its adamantyl ring, whereas AMB-FUBINACA is primarily and rapidly deactivated via carboxylesterase-mediated hydrolysis of its methyl ester.

  • Biomarkers: Consequently, the ideal urinary biomarkers are different: hydroxylated adamantyl metabolites for 5F-APINACA and the main carboxylic acid metabolite for AMB-FUBINACA.

This guide provides the foundational data and experimental frameworks necessary for the continued study of these and other emerging synthetic cannabinoids. Understanding the causal links between chemical structure, pharmacodynamic potency, and metabolic fate is paramount to predicting the risks associated with new analogues and developing effective strategies for their detection and regulation.

References

  • U.S. Drug Enforcement Administration, Diversion Control Division. (n.d.). AKB48 (APINACA) and 5F-AKB48 (5F-APINACA). DEA. Link

  • Marti, M., et al. (2016). Effect of the novel synthetic cannabinoids AKB48 and 5F-AKB48 on "tetrad", sensorimotor, neurological and neurochemical responses in mice. In vitro and in vivo pharmacological studies. Psychopharmacology, 233(19-20), 3685–3709. Link

  • Wikipedia. (n.d.). 5F-APINACA. Link

  • Wikipedia. (n.d.). AMB-FUBINACA. Link

  • Ministry of Health New Zealand. (n.d.). AB-FUBINACA and AMB FUBINACA. Link

  • Couch, R. A., et al. (2020). Metabolism, CB1 Cannabinoid Receptor Binding and In Vivo Activity of Synthetic Cannabinoid 5F-AKB48: Implications for Toxicity. Frontiers in Pharmacology, 9, 1530. Link

  • U.S. Drug Enforcement Administration, Diversion Control Division. (2019). FUB-AMB (AMB-FUBINACA; MMB-FUBINACA). DEA. Link

  • Carlier, J., et al. (2020). Characterisation of AMB-FUBINACA metabolism and CB1-mediated activity of its acid metabolite. Scientific Reports, 10(1), 1833. Link

  • Holm, N. B., et al. (2015). Metabolites of 5F-AKB-48, a synthetic cannabinoid receptor agonist, identified in human urine and liver microsomal preparations using liquid chromatography high-resolution mass spectrometry. Drug Testing and Analysis, 7(3), 205-215. Link

  • Cannaert, A., et al. (2022). Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and others. Frontiers in Pharmacology, 13, 1064977. Link

  • Noble, C., et al. (2019). Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples. Frontiers in Chemistry, 7, 321. Link

  • Al-Imam, A., & Al-Mahmood, S. (2018). Detection of some synthetic cannabinoids (FUB-AMB and AB-FUBINACA) in blood and urine using gas chromatography-mass spectrometry liquid–liquid extraction. ProBiologists. Link

  • Castanheira, D., et al. (2021). Overview of Synthetic Cannabinoids ADB-FUBINACA and AMB-FUBINACA: Clinical, Analytical, and Forensic Implications. Toxics, 9(3), 53. Link

  • Vikingsson, S., et al. (2015). Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS. Drug Testing and Analysis, 8(3-4), 359-368. Link

  • Thermo Fisher Scientific. (2014). Urine Testing for Synthetic Cannabinoids. Link

Sources

Unveiling the Binding Kinetics of 5-Fluoro APINAC: A Comparative Radioligand Assay Guide

Author: BenchChem Technical Support Team. Date: April 2026

The Pharmacological Imperative

5-Fluoro APINAC (commonly known as 5F-APINACA or 5F-AKB48) is a highly potent synthetic cannabinoid receptor agonist (SCRA) characterized by an indazole-3-carboxamide core linked to an adamantyl group and a terminally fluorinated pentyl chain[1]. For drug development professionals and forensic toxicologists, understanding the precise binding kinetics of this compound is critical. The addition of the terminal fluorine atom fundamentally alters the molecule's lipophilicity and target residence time, leading to profound G-protein activation and severe in vivo toxicity compared to partial agonists like Δ9-THC[1][2].

To objectively evaluate 5F-APINACA, we must rely on competitive radioligand binding assays. This guide establishes a self-validating methodological framework for determining the inhibition constant ( Ki​ ) of 5F-APINACA, comparing its affinity profile directly against alternative cannabinoids.

Mechanistic Insights: The Role of Fluorination

The structural evolution from APINACA (AKB48) to 5F-APINACA demonstrates a classic medicinal chemistry principle: halogenation to enhance target affinity and metabolic resistance[1][2]. The 5-fluoropentyl chain anchors deeply within the hydrophobic binding pockets of the Cannabinoid Type 1 (CB1) and Type 2 (CB2) receptors[2][3].

This deep pocket integration triggers a robust conformational change in the GPCR, leading to the dissociation of the Gi/o​ protein alpha subunit[3][4]. Consequently, this inhibits adenylyl cyclase, drastically reducing intracellular cAMP levels, and rapidly recruits β -arrestin, which may contribute to the rapid tolerance observed with SCRA abuse[3][5][6].

G A 5F-APINACA (Agonist) B CB1 / CB2 Receptors (GPCRs) A->B High Affinity Binding C Gi/o Protein Activation B->C Conformational Change F β-Arrestin Recruitment B->F Receptor Desensitization D Inhibition of Adenylyl Cyclase C->D α-subunit action E Decreased cAMP Levels D->E Downstream Effect

Fig 1: 5F-APINACA mediated CB1/CB2 receptor signaling and downstream effects.

Comparative Binding Affinity Data

To contextualize the potency of 5F-APINACA, we compare its Ki​ values against the phytocannabinoid Δ9-THC, and other prominent SCRAs such as AB-PINACA. According to comprehensive2, 5F-APINACA binds with sub-nanomolar to low-nanomolar affinity at both receptor subtypes[2].

CompoundCB1 Receptor Ki​ (nM)CB2 Receptor Ki​ (nM)Relative CB1 Affinity vs. Δ9-THC
5F-APINACA 1.940.27~ 2-fold higher
Δ9-THC ~ 3.88 - 9.60~ 71.55Baseline (Partial Agonist)
AB-PINACA 4.004.50~ Comparable
JWH-018 9.002.94~ Lower

Data Synthesis: 5F-APINACA exhibits a staggering 265-fold higher affinity for the CB2 receptor and a 2-fold higher affinity for the CB1 receptor compared to Δ9-THC[2][3]. This extreme binding profile is a primary driver of its potent in vivo cannabimimetic effects[1].

Experimental Methodology: Radioligand Competition Assay

To generate reproducible and trustworthy kinetic data, the assay must be designed as a self-validating system. The following protocol outlines the gold-standard approach for evaluating 5F-APINACA using [3H]CP-55,940[1][5][7].

Step 1: Membrane Preparation (The Biological Substrate)
  • Action: Harvest Chinese Hamster Ovary (CHO) cells stably expressing human CB1 (hCB1) or CB2 (hCB2) receptors[5][7]. Homogenize in 50 mM Tris buffer (pH 7.4) and isolate the membrane fraction via ultracentrifugation.

  • Causality: Utilizing a recombinant CHO cell line rather than whole-brain homogenate eliminates tissue-specific receptor heterogeneity (e.g., interference from GPR55 or GPR18)[3]. This ensures the resulting Ki​ value reflects a pure, isolated receptor-ligand interaction.

Step 2: Radioligand and Competitor Incubation
  • Action: In a final volume of 1 mL binding buffer (50 mM Tris, 0.05% bovine serum albumin, 5 mM MgCl2​ , pH 7.4), combine 50 µg of membrane protein with 0.2 nM of the radioligand 5[1][5]. Introduce 5F-APINACA in increasing concentrations ranging from 10−11 to 10−5 M. Incubate for 90 minutes at room temperature[1][5].

  • Causality: [3H]CP-55,940 is selected because it is a non-selective, high-affinity full agonist[5][7]. Displacing a full agonist radioligand with a full agonist competitor (5F-APINACA) provides a highly accurate reflection of the active receptor conformation state. The 0.05% BSA prevents the highly lipophilic SCRAs from adhering to the plastic assay tubes, preventing artificial depletion of the drug concentration[1][5].

Step 3: The Self-Validating Control (Defining Non-Specific Binding)
  • Action: Run parallel incubation tubes containing the membrane, the radioligand, and 10 µM of WIN-55,212-2 (or rimonabant)[1][5].

  • Causality: This step is non-negotiable for system validation. A 10 µM concentration of WIN-55,212-2 vastly exceeds its own Kd​ , saturating 100% of the specific CB1/CB2 receptor sites[5]. Any radioactivity detected in these specific tubes represents non-specific binding (NSB) to membrane lipids or the filter paper. Subtracting this NSB from the total binding yields the specific binding of the radioligand.

Step 4: Rapid Filtration and Quantification
  • Action: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.05% polyethylenimine or BSA). Wash the filters three times with ice-cold binding buffer. Quantify the retained radioactivity using a liquid scintillation counter.

  • Causality: The ice-cold wash buffer rapidly drops the temperature, kinetically "freezing" the receptor-ligand complex and preventing dissociation during the washing phase.

Workflow S1 Membrane Preparation (CHO-hCB1 / hCB2 cells) S2 Radioligand Incubation ([3H]CP-55,940 + 5F-APINACA) S1->S2 S3 Equilibration (90 min at Room Temp) S2->S3 S4 Rapid Filtration (GF/C filters & washing) S3->S4 S5 Liquid Scintillation Counting S4->S5 S6 Data Analysis (IC50 to Ki conversion) S5->S6

Fig 2: Step-by-step radioligand competition binding assay workflow.

Data Analysis: The Cheng-Prusoff Transformation

Raw scintillation data (Counts Per Minute, CPM) must be converted into percentage of specific binding and plotted against the log concentration of 5F-APINACA. Non-linear regression analysis will yield the IC50​ (the concentration of 5F-APINACA that displaces 50% of the radioligand).

However, IC50​ is relative to the assay conditions. To achieve an absolute affinity constant ( Ki​ ) that can be objectively compared against literature values for other drugs, you must apply the Cheng-Prusoff equation :

Ki​=1+Kd​[L]​IC50​​

Where [L] is the concentration of [3H]CP-55,940 used (0.2 nM), and Kd​ is the dissociation constant of the radioligand for the specific receptor batch. This mathematical correction normalizes the data, ensuring that the reported 1.94 nM Ki​ for 5F-APINACA is a true reflection of its intrinsic receptor affinity[2], independent of the radioligand concentration used in the specific laboratory.

References

  • 5F-APINACA (5F-AKB-48) Review Report.
  • Source: frontiersin.
  • Source: nih.
  • Source: nih.

Sources

Safety Operating Guide

Section 1: Chemical Profile & Hazard Summary

Author: BenchChem Technical Support Team. Date: April 2026

5-Fluoro APINAC (5F-AKB48) Safety & Disposal Protocol: A Comprehensive Guide for Laboratories

Introduction & Operational Context 5-Fluoro APINAC (also known as 5F-AKB48 or 5F-APINACA) is a potent synthetic cannabinoid receptor agonist frequently utilized in forensic analysis and neuropharmacological research [1]. Due to its classification as a DEA Schedule I controlled substance and its severe toxicological profile, handling and disposing of 5F-APINAC requires strict adherence to both Drug Enforcement Administration (DEA) and Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations[1, 6].

This guide provides researchers, scientists, and drug development professionals with a self-validating, step-by-step operational framework for the safe handling, biotransformation tracking, and legally compliant disposal of 5F-APINAC.

Understanding the physicochemical properties of 5F-APINAC is the first step in designing an effective disposal plan. The compound is highly lipophilic and is most commonly supplied to laboratories as a neat crystalline solid or a 1 mg/mL solution in methanol [2].

Property / SpecificationOperational Details
Chemical Name N-(adamantan-1-yl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide
Common Synonyms 5F-APINACA, 5F-AKB48
Molecular Formula & Weight C23H30FN3O (MW: 383.5 g/mol )
DEA Schedule Schedule I (DEA Code Number: 7049)
GHS Hazard Classifications H302 (Harmful if swallowed), H332 (Harmful if inhaled), H360 (Reproductive toxicity)
Storage Requirements -20°C, protected from ambient light and moisture
Primary Solvent Matrix Methanol (Triggers EPA RCRA D001 Ignitable Waste classification)

Section 2: Pharmacological & Toxicological Context

Why stringent disposal is critical: 5F-APINAC exhibits rapid biotransformation and profound central nervous system (CNS) toxicity. In vivo and in vitro studies demonstrate that the parent compound is primarily metabolized by the hepatic enzyme CYP3A4 into highly active oxidative defluorination and hydroxylated metabolites (e.g., 5F-mono-OH and 5F-di-OH) [3]. Furthermore, acute exposure to 5F-APINAC severely disrupts the kynurenine pathway (depleting tryptophan) and alters GABAergic and dopaminergic neurotransmitter systems [4]. Improper disposal down the sink (sewering) can lead to the environmental persistence of these active metabolites, posing severe ecological and public health risks.

Metabolism A 5F-APINAC (Parent Compound) B CYP3A4 Enzyme A->B Hepatic Metabolism D Kynurenine Pathway (Tryptophan Depletion) A->D Neurotoxic Cascade E GABA & Dopamine Disruption A->E CNS Alteration C Phase I Metabolites (5F-mono-OH, 5F-di-OH) B->C Oxidation & Defluorination

5F-APINAC CYP3A4-mediated biotransformation and subsequent neurotransmitter disruption pathways.

Section 3: Self-Validating Safety & Handling Protocols

To ensure a self-validating safety system, every handling step must have a verifiable countermeasure to prevent accidental exposure or environmental release.

  • Engineering Controls: All manipulations of 5F-APINAC (especially powders) must be conducted inside a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood to prevent the inhalation of aerosolized particulates [1].

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended), a disposable chemically resistant lab coat, and tightly sealed safety goggles.

  • Spill Response Methodology:

    • Isolate: Evacuate personnel from the immediate vicinity.

    • Contain: If the standard is supplied in methanol, eliminate all ignition sources immediately. Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand).

    • Neutralize & Collect: Carefully sweep the absorbed mixture using non-sparking tools and place it into a clearly labeled, sealable hazardous waste container.

    • Decontaminate: Wash the spill area with a 10% bleach solution followed by soap and water to degrade residual active pharmaceutical ingredients (APIs).

Section 4: Step-by-Step DEA & EPA Compliant Disposal Procedures

The disposal of 5F-APINAC is governed by the DEA's "non-retrievable" standard (21 CFR 1317.90), which mandates that the substance must be permanently altered so that it cannot be transformed back into a usable state[5, 6]. High-temperature incineration is the only universally accepted method that satisfies both DEA regulations and EPA RCRA guidelines for hazardous pharmaceutical waste [6].

Phase 1: Segregation and Secure Storage

  • Do Not Mix Waste Streams: Keep 5F-APINAC waste separate from general biological or non-hazardous chemical waste. If the standard is dissolved in methanol, the waste must be classified as both a Schedule I controlled substance and an EPA D001 (ignitable) hazardous waste [6].

  • Secure Containment: Place the waste in a puncture-resistant, leak-proof container.

  • Lock & Log: Store the container in a DEA-approved, securely locked safe or steel cabinet. Immediately log the exact quantity of waste generated in the laboratory's controlled substance inventory ledger.

Phase 2: Documentation & Transfer Because most laboratories lack the infrastructure to perform on-site high-temperature incineration, utilizing a DEA-registered Reverse Distributor is the standard operational choice[5].

  • Select a Reverse Distributor: Ensure the third-party waste management company is explicitly licensed by the DEA to handle Schedule I substances and by the EPA for hazardous waste [6].

  • Execute DEA Form 222: Because 5F-APINAC is a Schedule I substance, the transfer to the reverse distributor must be documented using DEA Form 222 (Order Form for Schedule I and II Controlled Substances), not just a standard invoice [5].

  • Alternative (On-Site Destruction): If your facility possesses a permitted RCRA hazardous waste incinerator, you may destroy the compound directly. This requires the completion of DEA Form 41 (Registrant Record of Controlled Substances Destroyed). Two authorized employees must personally witness the destruction and sign the form under penalty of perjury [5].

Phase 3: Final Destruction & Verification

  • Incineration: The reverse distributor transports the secured waste to an EPA-permitted facility where it undergoes high-temperature incineration (typically >1,000°C). This extreme heat breaks down the fluorinated indazole structure into basic elemental gases and ash, rendering it completely non-retrievable [6].

  • Certificate of Destruction: Obtain the official Certificate of Destruction from the reverse distributor.

  • Record Retention: File the Certificate of Destruction, the DEA Form 222 (or Form 41), and the updated inventory logs. Federal law dictates these records must be maintained and readily available for DEA inspection for a minimum of two years [5].

DisposalWorkflow Start 5F-APINAC Waste Generated Segregate Segregate & Secure (DEA-Approved Safe) Start->Segregate Decision Disposal Route? Segregate->Decision Reverse Transfer to Reverse Distributor (Execute DEA Form 222) Decision->Reverse Outsourced (Standard) OnSite On-Site Destruction (Execute DEA Form 41) Decision->OnSite In-House (Rare) Incinerate High-Temp Incineration (RCRA & 21 CFR 1317.90 Compliant) Reverse->Incinerate OnSite->Incinerate Cert Retain Certificate of Destruction (Minimum 2 Years) Incinerate->Cert

DEA and EPA-compliant disposal workflow for 5F-APINAC and other Schedule I substances.

References

  • National Center for Biotechnology Information. "5-Fluoro-apinaca | C23H30FN3O | CID 71711119 - PubChem". PubChem Database. Available at: [Link]

  • Appolonova, S. A., et al. "In vivo and in vitro metabolism of the novel synthetic cannabinoid 5F-APINAC". Forensic Toxicology, 38, 160–171 (2020). Available at: [Link]

  • Shestakova, K. M., et al. "Pharmacokinetic Properties of the Novel Synthetic Cannabinoid 5F-APINAC and Its Influence on Metabolites Associated with Neurotransmission in Rabbit Plasma". Pharmaceuticals, 14(7), 668 (2021). Available at: [Link]

  • Drug Enforcement Administration (DEA). "DEA Form 41: Registrant Record of Controlled Substances Destroyed". U.S. Department of Justice. Available at: [Link]

  • Pomerantz, H., et al. "Controlled Substance Waste: Concerns, Controversies, Solutions". Pharmacy (Basel), 10(1), 31 (2022). Available at: [Link]

Personal protective equipment for handling 5-fluoro APINAC

Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Containment Guide for Handling 5-Fluoro APINAC

As a Senior Application Scientist overseeing the integration of highly potent active pharmaceutical ingredients (HPAPIs) into developmental workflows, I cannot overstate the critical nature of handling synthetic cannabinoids. 5-fluoro APINAC (also known as 5F-AKB48) is a highly potent full agonist at the CB1 and CB2 receptors[1]. Because of its extreme potency—active in the microgram range—and its high lipophilicity, it presents severe occupational hazards including psychomotor agitation, tachycardia, and potential nephrotoxicity upon accidental exposure[1].

Standard laboratory precautions are fundamentally inadequate for this compound[]. This guide outlines the mandatory Personal Protective Equipment (PPE), engineering controls, and step-by-step logistical protocols required to handle 5-fluoro APINAC safely.

The Causality of Containment: Why Standard PPE Fails

To design a fail-safe handling protocol, we must first understand the physicochemical behavior of the molecule. 5-fluoro APINAC is supplied as a crystalline solid[3].

  • The Inhalation Vector: In its powder form, it poses an extreme inhalation risk[4]. The occupational exposure limit (OEL) for uncharacterized, highly potent synthetic cannabinoids is strictly treated as ≤ 10 µg/m³[5]. A single microscopic airborne particle generated by static electricity during weighing can trigger a severe pharmacological response.

  • The Dermal Vector: While nitrile provides a good baseline barrier, the compound's high lipophilicity allows it to readily cross biological membranes. Furthermore, its solubility in common laboratory solvents means that if the powder is dissolved, the solvent acts as a carrier, rapidly pulling the active pharmaceutical ingredient (API) through standard glove materials[].

Quantitative Chemical Profile: 5-Fluoro APINAC

PropertyValue / SpecificationOperational Implication
Formal Name 1-(5-fluoropentyl)-1H-indazole-3-carboxylic acid, tricyclo[3.3.1.13,7]dec-1-yl esterHighly lipophilic structure; readily crosses biological barriers.
Molecular Weight 384.5 g/mol Fine crystalline solid prone to static aerosolization[3].
Solubility (DMF) 25 mg/mLHigh solubility increases dermal penetration risk if spilled[3].
Solubility (DMSO) 1 mg/mLRequires immediate glove changes if contact occurs[3].
Assumed OEL ≤ 10 µg/m³Mandates strict HPAPI containment protocols[5].

Engineering Controls and Facility Design

Before donning PPE, the facility itself must act as the primary defense mechanism. All powder manipulation (weighing, transferring) MUST occur within a negative-pressure isolator or a Class III Biological Safety Cabinet (BSC)[]. The laboratory must maintain a negative differential pressure cascade relative to surrounding corridors to prevent airborne dissemination[6].

PressureCascade Lab General Lab (Neutral Pressure) Ante Anteroom (-15 Pa) Lab->Ante Airflow HPAPI HPAPI Suite (-30 Pa) Ante->HPAPI Airflow Isolator Glovebox/Isolator (-50 Pa) HPAPI->Isolator Airflow

Diagram 1: Negative pressure cascade required for HPAPI containment facilities.

Required Personal Protective Equipment (PPE) Matrix

The following matrix dictates the mandatory PPE based on the physical state of 5-fluoro APINAC.

Protective GearPowder Handling (Inside Isolator)Solution Handling (Outside Isolator)Scientific Rationale
Respiratory N/A (Isolator provides barrier)PAPR or N95/P100 RespiratorPrevents inhalation of aerosolized micro-droplets[4].
Dermal (Hands) Double Nitrile Gloves (Extended cuff)Double Nitrile (Change every 30 mins)Prevents solvent-mediated dermal penetration[].
Dermal (Body) Tyvek® Disposable SuitTyvek® Suit + Chemical ApronPrevents accumulation of lipophilic dust on clothing[6].
Ocular N/A (Isolator window)Unvented Chemical GogglesPrevents conjunctival absorption of vapors/aerosols[1].

Step-by-Step Operational Protocol

To ensure trustworthiness, this protocol operates as a self-validating system. Do not proceed to the next step without verifying the success of the previous one.

Phase 1: Pre-Operation & Donning

  • Validation Checkpoint: Before opening the primary container, verify the magnehelic gauge reads at least -30 Pa for the suite and -50 Pa for the isolator[6]. Do not proceed if pressure differentials are neutral.

  • Don inner nitrile gloves, followed by the disposable Tyvek suit.

  • Don outer nitrile gloves, ensuring the cuffs are taped or pulled securely over the Tyvek sleeves.

  • If handling solutions outside a sealed isolator, don a Powered Air-Purifying Respirator (PAPR).

Phase 2: Execution (Weighing and Solubilization)

  • Transfer the sealed vial of 5-fluoro APINAC into the isolator via the airlock.

  • Use an anti-static bar to neutralize static charges on the crystalline solid[3]. Causality: This prevents the highly potent powder from aerosolizing or clinging to spatulas during transfer.

  • Weigh the desired mass directly into a pre-tared volumetric flask.

  • Crucial Step: Solubilize the powder inside the isolator using DMF or DMSO[3]. Once in solution, the inhalation risk drops significantly, though dermal risk increases[4].

  • Seal the flask tightly and wipe the exterior with a solvent-dampened cloth before removing it from the isolator.

Workflow Start 1. Don HPAPI PPE (Double Nitrile, Tyvek, PAPR) Weigh 2. Weigh 5F-APINAC Inside Negative Pressure Isolator Start->Weigh Solubilize 3. Solubilize in DMSO/DMF (Eliminates Dust Hazard) Weigh->Solubilize Decon 4. Decontaminate Surfaces (Solvent & Surfactant Wash) Solubilize->Decon Waste 5. Seal Waste for High-Temp Incineration Decon->Waste

Diagram 2: Step-by-step operational workflow for handling 5-fluoro APINAC.

Phase 3: Decontamination and Disposal Plan

  • Surface Decontamination: Because 5-fluoro APINAC is highly lipophilic, standard aqueous cleaners are completely ineffective. Wipe down all isolator surfaces with a solvent (e.g., ethanol) to dissolve the API, followed immediately by a heavy surfactant wash to lift and remove the residues[6].

  • Waste Segregation: All consumables (pipette tips, outer gloves, wipes) must be placed in a sealed, labeled "Highly Potent Hazardous Waste" bag inside the isolator before transfer.

  • Disposal: Never pour 5-fluoro APINAC solutions down the drain. All waste must be routed for high-temperature incineration according to local environmental regulations (e.g., ISO 14001 compliance)[7].

  • Doffing: Remove outer gloves inside the isolator. Exit the suite, remove the Tyvek suit by rolling it inside out (trapping potential contaminants inside), and finally remove the inner gloves. Wash hands and forearms immediately with soap and water.

References

  • Eurofins. "The challenge of handling highly potent API and ADCs in analytical chemistry". 4

  • Optima Packaging. "Safe processing of highly potent active pharmaceutical ingredients (HPAPI)". 5

  • BOC Sciences. "Highly Potent Active Pharmaceutical Ingredients".

  • Pharmaceutical Technology. "Handling HPAPIs". 6

  • Recipharm. "Safe handling of highly potent active pharmaceutical ingredients". 7

  • Cayman Chemical. "5-fluoro APINAC (CAS 2365471-88-9) Product Information".3

  • Frontiers in Psychiatry. "Psychostimulant Effect of the Synthetic Cannabinoid JWH-018 and AKB48: Behavioral, Neurochemical, and Dopamine Transporter Scan". 1

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-fluoro APINAC
Reactant of Route 2
Reactant of Route 2
5-fluoro APINAC

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。